molecular formula C10H13N B1338150 1-(p-Tolyl)cyclopropanamine CAS No. 503417-31-0

1-(p-Tolyl)cyclopropanamine

Cat. No.: B1338150
CAS No.: 503417-31-0
M. Wt: 147.22 g/mol
InChI Key: UHXDLMRMRJQZPC-UHFFFAOYSA-N
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Description

1-(p-Tolyl)cyclopropanamine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10(11)6-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXDLMRMRJQZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514361
Record name 1-(4-Methylphenyl)cyclopropan-1-amine
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503417-31-0
Record name 1-(4-Methylphenyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503417-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)cyclopropan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID70514361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Aryl Cyclopropylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(p-Tolyl)cyclopropanamine: Synthesis, Properties, and Applications

This compound is a primary amine featuring a unique structural combination: a strained cyclopropane ring directly attached to a nitrogen atom and a p-tolyl aromatic group. This arrangement is of significant interest to researchers in medicinal chemistry and drug development. The cyclopropylamine moiety is a privileged scaffold, appearing in numerous biologically active compounds.[1][2][3][4][5] Its inherent ring strain and specific electronic properties confer a range of desirable attributes to drug candidates, including enhanced potency, improved metabolic stability, and altered pharmacokinetic profiles.[4][5]

The three-membered ring forces bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain results in C-C bonds with increased p-character, making the ring susceptible to specific chemical transformations while also providing a rigid conformational anchor.[1][3][4] The addition of the p-tolyl group introduces lipophilicity and provides a vector for further functionalization, allowing for fine-tuning of the molecule's interaction with biological targets.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the synthesis, chemical reactivity, spectroscopic signature, and therapeutic potential of this compound.

Synthesis and Elucidation of Structure

The synthesis of 1-arylcyclopropylamines has been a subject of extensive research, with several methodologies developed to access this valuable class of compounds.[2] A particularly effective and convenient method for preparing this compound is the titanium-mediated reductive cyclopropanation of the corresponding aryl cyanide.

Titanium-Mediated Reductive Cyclopropanation

A robust method for synthesizing primary 1-arylcyclopropylamines involves the reaction of an aromatic nitrile with diethylzinc in the presence of a titanium alkoxide catalyst.[6] This approach offers good yields, particularly for nitriles bearing electron-withdrawing or neutral substituents on the aromatic ring.[6]

Experimental Protocol: Synthesis from p-Tolunitrile

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with p-tolunitrile (1.0 eq).

  • Reagent Addition: Anhydrous toluene is added, and the solution is cooled to 0 °C. Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (e.g., 1.2 eq) is added, followed by the dropwise addition of a solution of diethylzinc (Et₂Zn) in hexanes (e.g., 2.5 eq).

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is filtered through a pad of celite. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Isolation: The crude product is purified by column chromatography on silica gel to afford this compound.

The workflow for this synthetic approach is visualized below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product p_Tolunitrile p-Tolunitrile Reaction Mix in Anhydrous Toluene (0°C to RT, 12-24h) p_Tolunitrile->Reaction Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Reaction Ti_catalyst Ti(Oi-Pr)₄ Ti_catalyst->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Reaction Completion Extraction Aqueous Workup & Extraction with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Synthetic workflow for this compound.

Core Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between its nucleophilic amino group and the strained cyclopropane ring.

Structural and Electronic Features
  • Ring Strain: The cyclopropane ring is characterized by high ring strain due to its compressed C-C-C bond angles of 60°.[1][3] This strain enhances the reactivity of the ring system compared to acyclic alkanes.[1][3]

  • Nucleophilic Amine: The primary amine group (-NH₂) is a potent nucleophile and a Brønsted-Lowry base, readily participating in reactions with electrophiles.[3]

  • Aromatic System: The p-tolyl group influences the molecule's electronic properties and provides a site for electrophilic aromatic substitution, although reactions on the amine are typically more facile.

Key Reaction Pathways
  • Reactions at the Nitrogen Atom: As a typical primary amine, it undergoes standard transformations. It reacts with acid chlorides or anhydrides to form amides and with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines.

  • Ring-Opening Reactions: While stable under many conditions, the strained cyclopropane ring can undergo ring-opening. This can be initiated by strong electrophiles or through radical mechanisms, such as one-electron oxidation at the nitrogen, which can trigger the scission of the cyclopropane ring.[7][8] This reactivity is particularly relevant in its mechanism of action as an enzyme inhibitor.

Reactivity_Diagram cluster_amine_reactions Amine Group Reactivity cluster_ring_reactions Ring Reactivity center_mol This compound Amide Amide center_mol->Amide + RCOCl Imine Imine center_mol->Imine + R₂C=O Ring_Opening Ring-Opened Products center_mol->Ring_Opening Oxidation / Strong Electrophiles Sec_Amine Secondary Amine Imine->Sec_Amine Reduction (e.g., NaBH₄)

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature. While a dedicated spectrum for this exact molecule is not publicly available, its expected characteristics can be accurately predicted based on data from closely related analogues such as cyclopropyl-p-tolyl-ketone and 1-(p-tolyl)cyclopropanecarboxylic acid.[9][10]

Property Description
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
¹H NMR - Aromatic Protons: Two doublets in the δ 7.0-7.3 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. - Methyl Protons (-CH₃): A singlet around δ 2.3 ppm. - Amine Protons (-NH₂): A broad singlet, chemical shift is solvent-dependent. - Cyclopropane Protons (-CH₂-CH₂-): Complex multiplets in the δ 0.5-1.5 ppm range, appearing as an AA'BB' system due to diastereotopicity.
¹³C NMR - Aromatic Carbons: Four signals expected in the δ 125-145 ppm range, including two quaternary carbons. - Methyl Carbon (-CH₃): A signal around δ 21 ppm. - Quaternary Cyclopropane Carbon (C-NH₂): A signal in the δ 30-40 ppm range. - Methylene Cyclopropane Carbons (-CH₂-): A signal in the δ 10-20 ppm range.
IR Spectroscopy - N-H Stretch: A pair of medium peaks in the 3300-3400 cm⁻¹ region (primary amine). - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 147. - Key Fragments: Loss of amine group, fragmentation of the tolyl group (m/z = 91, tropylium ion), and ring-opening fragments.

Table 1: Predicted Spectroscopic Data for this compound.

Applications in Drug Discovery and Development

The cyclopropylamine scaffold is a cornerstone in modern medicinal chemistry, and this compound serves as a valuable building block for creating novel therapeutics. The rigid cyclopropane ring acts as a conformational constraint and a bioisostere for other groups like vinyl or carbonyl, while the amine provides a key interaction point.[4]

Key Therapeutic Advantages:

  • Enhanced Potency and Selectivity: The rigid structure can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for the target receptor or enzyme.[4]

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the metabolic stability of a drug and extending its half-life.[4][5] This is because the C-H bonds are stronger than in typical alkanes.[4][5]

  • Improved Pharmacokinetics: The moiety can modulate lipophilicity, which influences properties like absorption, distribution, and blood-brain barrier permeability.[4][5]

  • Mechanism-Based Inhibition: The unique reactivity of the cyclopropylamine group is exploited in the design of covalent, mechanism-based inhibitors. A prominent example is its role in inhibitors of flavin-containing enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (KDM1A).[1][11] In these cases, enzymatic oxidation of the amine leads to a reactive intermediate that covalently binds to the enzyme's flavin cofactor, causing irreversible inactivation.

The p-tolyl group on this compound allows for systematic exploration of structure-activity relationships (SAR). For instance, modifications to this ring, such as adding halogen atoms, have been shown to significantly improve inhibitory activity against KDM1A.[11]

Drug_Properties cluster_features Structural Features cluster_advantages Medicinal Chemistry Advantages center_mol This compound Scaffold Cyclopropyl Rigid Cyclopropane Ring center_mol->Cyclopropyl Amine Nucleophilic Amine center_mol->Amine Tolyl Aromatic p-Tolyl Group center_mol->Tolyl Potency Enhanced Potency & Selectivity Cyclopropyl->Potency Metabolism Increased Metabolic Stability Cyclopropyl->Metabolism Amine->Potency Inhibition Mechanism-Based Inhibition Amine->Inhibition PK Modulated Pharmacokinetics Tolyl->PK

Caption: Relationship between structure and drug-like properties.

Conclusion

This compound is more than just a simple organic molecule; it is a highly versatile and powerful building block for the synthesis of complex chemical entities. Its unique combination of a strained aliphatic ring and a nucleophilic amine provides a rich landscape for chemical transformations. For drug development professionals, it represents a validated scaffold that can impart significant advantages in potency, selectivity, and metabolic stability. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in the rational design of next-generation therapeutics.

References

A Spectroscopic Guide to 1-(p-Tolyl)cyclopropanamine: Elucidating Structure Through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Tolyl)cyclopropanamine is a primary amine featuring a unique combination of a rigid cyclopropyl ring and an aromatic p-tolyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to the conformational constraints and metabolic stability imparted by the cyclopropane ring, coupled with the versatile interactions offered by the aromatic system. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methyl, cyclopropyl, and amine protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20d, J ≈ 8.0 Hz2HAr-H (ortho to cyclopropyl)
~7.10d, J ≈ 8.0 Hz2HAr-H (meta to cyclopropyl)
~2.35s3HAr-CH₃
~1.60br s2HNH₂
~0.90 - 1.10m2HCyclopropyl-CH₂ (cis to Ar)
~0.70 - 0.90m2HCyclopropyl-CH₂ (trans to Ar)

Interpretation:

  • Aromatic Protons: The p-substituted aromatic ring will give rise to two doublets, characteristic of an AA'BB' system, integrating to two protons each. The protons ortho to the electron-donating cyclopropylamine group are expected to be slightly upfield compared to those in toluene.

  • Methyl Protons: The methyl group on the aromatic ring will appear as a sharp singlet around 2.35 ppm.

  • Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift of this peak can be variable and is concentration-dependent. This signal will disappear upon the addition of D₂O, a useful confirmatory test.[1][2]

  • Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region of the spectrum. The geminal and vicinal coupling constants in cyclopropane rings are unique and lead to these complex patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~140Ar-C (quaternary, attached to cyclopropyl)
~136Ar-C (quaternary, attached to CH₃)
~129Ar-CH (meta to cyclopropyl)
~126Ar-CH (ortho to cyclopropyl)
~35C-NH₂ (quaternary, cyclopropyl)
~21Ar-CH₃
~15Cyclopropyl-CH₂

Interpretation:

  • Aromatic Carbons: Four signals are expected for the aromatic ring: two for the quaternary carbons and two for the protonated carbons.

  • Aliphatic Carbons: The quaternary carbon of the cyclopropyl ring attached to the amine and the aromatic ring will be the most downfield of the aliphatic carbons. The methyl carbon will appear around 21 ppm. The two equivalent methylene carbons of the cyclopropyl ring will be significantly shielded, appearing at a very upfield chemical shift, a characteristic feature of cyclopropyl rings.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, Sharp (doublet)N-H stretch (primary amine)
3000 - 3100MediumAromatic C-H stretch
2850 - 3000MediumAliphatic C-H stretch (cyclopropyl & methyl)
~1610, ~1510Medium-StrongC=C stretch (aromatic ring)
1580 - 1650MediumN-H bend (primary amine)
~815Strongp-disubstituted benzene C-H out-of-plane bend

Interpretation:

The IR spectrum will be characterized by the presence of two sharp bands in the 3300-3500 cm⁻¹ region, which are indicative of the symmetric and asymmetric N-H stretching vibrations of a primary amine.[4][5][6] The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below this value. The characteristic C=C stretching bands of the aromatic ring will be observed in the 1500-1610 cm⁻¹ region. A strong absorption around 815 cm⁻¹ will confirm the para-substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization)

m/zProposed Fragment
147[M]⁺ (Molecular Ion)
132[M - NH₂]⁺
117[M - CH₂NH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation:

The molecular ion peak is expected at an m/z of 147, corresponding to the molecular weight of this compound. A key fragmentation pathway for benzylic amines is the cleavage of the bond beta to the aromatic ring.[7][8][9] In this case, the C-C bond of the cyclopropyl ring could cleave. However, a more likely fragmentation would involve the loss of the amino group or rearrangement to form a stable tropylium ion.

Fragmentation_Pathway M [C₁₀H₁₃N]⁺˙ m/z = 147 (Molecular Ion) F1 [C₁₀H₁₁]⁺ m/z = 131 (Loss of NH₂) M->F1 - NH₂ F2 [C₉H₁₀N]⁺ m/z = 132 (Loss of CH₃) M->F2 - CH₃ F3 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F3 Rearrangement

Caption: Proposed mass spectral fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

Data Acquisition:

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty spectrometer.

    • Place the prepared sample in the IR beam path.

    • Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

  • Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of 1 µL of the sample solution.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and complementary analytical toolkit for the structural elucidation and characterization of this compound. While experimental data is not widely published, a thorough understanding of spectroscopic principles allows for accurate prediction and interpretation of its spectral features. This guide serves as a valuable resource for scientists working with this and related compounds, enabling confident identification and further investigation into its chemical and biological properties.

References

An In-depth Technical Guide to 1-(p-Tolyl)cyclopropanamine (CAS Number: 503417-31-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that can confer advantageous properties to therapeutic candidates. Among these, the cyclopropylamine moiety has emerged as a privileged structure, recognized for its ability to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles. This guide provides a comprehensive technical overview of 1-(p-Tolyl)cyclopropanamine, a key building block in the synthesis of diverse biologically active compounds. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind synthetic choices, the logic of analytical methodologies, and the strategic application of this versatile amine in drug discovery.

Section 1: Core Chemical and Physical Properties

This compound, with the CAS number 503417-31-0, is a primary amine featuring a cyclopropane ring attached to a p-tolyl group. This unique structural combination imparts a set of physicochemical properties that are highly desirable in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₃N--INVALID-LINK--[1]
Molecular Weight 147.22 g/mol --INVALID-LINK--[1]
Appearance Not explicitly stated, but likely a liquid or low-melting solid-
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C--INVALID-LINK--

The presence of the strained three-membered cyclopropane ring introduces conformational rigidity and a unique electronic character. The p-tolyl group, an electron-donating substituent, influences the electronic properties of the aromatic ring and the adjacent amine.

Section 2: Synthesis of this compound: A Mechanistic Approach

The synthesis of 1-arylcyclopropylamines can be achieved through various methods, with the Kulinkovich-Szymoniak reaction being a particularly elegant and efficient approach for the preparation of primary cyclopropylamines from nitriles.[2]

The Kulinkovich-Szymoniak Reaction: A Powerful Tool

This reaction utilizes a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, and a Grignard reagent to transform a nitrile into the corresponding primary cyclopropylamine.[2][3] The key to this transformation is the in-situ formation of a titanacyclopropane intermediate.

Reaction Scheme:

G p-Tolunitrile p-Tolunitrile This compound This compound p-Tolunitrile->this compound 1. EtMgBr, Ti(OiPr)4 2. Lewis Acid

Figure 1. General scheme for the Kulinkovich-Szymoniak reaction.

Mechanism: The reaction proceeds through the formation of a titanacyclopropane from the Grignard reagent and the titanium alkoxide. This highly reactive intermediate then reacts with the nitrile to form an azatitanacycle. Subsequent treatment with a Lewis acid promotes the ring contraction to yield the desired cyclopropylamine.[2][4]

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Kulinkovich-Szymoniak reaction.

Materials:

  • p-Tolunitrile

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

  • Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of p-tolunitrile in anhydrous THF under a nitrogen atmosphere.

  • Titanium Reagent Addition: Titanium(IV) isopropoxide is added to the solution at room temperature.

  • Grignard Reagent Addition: The reaction mixture is cooled to 0°C, and a solution of ethylmagnesium bromide in THF is added dropwise via the dropping funnel. The reaction is typically stirred at this temperature for a specified period and then allowed to warm to room temperature.

  • Lewis Acid Treatment: The reaction mixture is again cooled, and the Lewis acid is added dropwise. This step is crucial for the efficient conversion of the intermediate to the final product.[2]

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents and titanium alkoxides are highly sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is critical to prevent their decomposition and ensure the efficient formation of the reactive titanacyclopropane intermediate.

  • Inert Atmosphere: A nitrogen or argon atmosphere prevents the reaction of the organometallic reagents with oxygen.

  • Lewis Acid: The addition of a Lewis acid is essential to facilitate the ring contraction of the azatitanacycle intermediate, leading to the formation of the cyclopropylamine.[2] Without it, the reaction may favor the formation of ketones as byproducts.

Section 3: The Role of this compound in Drug Discovery

The cyclopropylamine moiety, and specifically arylcyclopropylamines, are considered "privileged scaffolds" in medicinal chemistry. Their incorporation into drug candidates can lead to significant improvements in pharmacological properties.

Bioisosteric Replacement

The cyclopropyl group can act as a bioisostere for other chemical groups, such as a vinyl group or a carbonyl group in a constrained conformation. This substitution can lead to enhanced metabolic stability by blocking sites of metabolism and can also improve binding affinity to the target protein by providing a rigid scaffold that pre-organizes the molecule in a favorable conformation for binding.

Impact on Pharmacokinetics and Pharmacodynamics

The introduction of a cyclopropylamine can influence a molecule's lipophilicity, polarity, and basicity (pKa). These modifications can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the rigid nature of the cyclopropane ring can restrict the conformational freedom of a molecule, leading to higher selectivity for its biological target and potentially reducing off-target effects.

Logical Relationship Diagram:

G A This compound B Introduction of Cyclopropyl Moiety A->B C Enhanced Metabolic Stability B->C D Improved Binding Affinity B->D E Modified Physicochemical Properties (Lipophilicity, pKa) B->E F Enhanced Pharmacokinetic Profile C->F G Increased Target Selectivity D->G E->F I Improved Drug Candidate F->I H Reduced Off-Target Effects G->H H->I

Figure 2. The strategic value of this compound in drug design.

Section 4: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of synthesized this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the range of 7.0-7.5 ppm), a singlet for the methyl protons (around 2.3 ppm), and signals for the cyclopropyl protons, which are often shifted upfield due to the ring strain (typically below 1.5 ppm).[5] The amine protons will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the cyclopropane ring. The cyclopropyl carbons typically appear at high field (low ppm values).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum of cyclopropylamines often shows a base peak corresponding to the loss of a methyl group from the parent ion.[6] For this compound, the molecular ion peak [M]⁺ would be observed at m/z 147.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of the synthesized compound and confirming its molecular weight.[1]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of this compound if a stereoselective synthesis is performed. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.

Experimental Workflow for Chiral Purity Analysis:

G A Synthesized this compound B Dissolve in Mobile Phase A->B C Inject onto Chiral HPLC Column B->C D Separation of Enantiomers C->D E Detection (e.g., UV) D->E F Data Analysis (Peak Integration) E->F G Determination of Enantiomeric Excess (ee%) F->G

Figure 3. Workflow for the determination of enantiomeric purity by chiral HPLC.

Section 5: Safety and Handling

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis, primarily through the robust Kulinkovich-Szymoniak reaction, is accessible and scalable. The unique structural and electronic properties conferred by the cyclopropylamine moiety make it a strategic component in modern drug design, offering avenues to enhance the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to empower researchers and drug development professionals in their pursuit of innovative therapeutics.

References

1-(p-Tolyl)cyclopropanamine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(p-Tolyl)cyclopropanamine: Structural Analogs, Derivatives, and Drug Discovery Applications

Authored by Gemini, Senior Application Scientist

Foreword: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropylamine scaffold has emerged as a privileged structure.[1] Its unique combination of conformational rigidity, metabolic stability, and electronic properties makes it an invaluable building block for therapeutic agents targeting a wide array of diseases.[1][2][3] The inherent ring strain of the cyclopropane moiety, far from being a liability, confers enhanced reactivity and specific spatial arrangements that can lead to profound improvements in potency, selectivity, and pharmacokinetic properties.[3][4]

This guide focuses on a key exemplar of this class: This compound . We will dissect its core structure, explore the synthesis of its analogs and derivatives, and delve into the critical structure-activity relationships (SAR) that drive its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but the underlying scientific rationale to empower innovation and accelerate discovery programs centered on this versatile scaffold.

The Physicochemical Appeal of the Cyclopropylamine Core

The utility of the this compound scaffold is rooted in the fundamental properties of the cyclopropane ring itself. Incorporating this three-membered carbocycle into a molecule is a deliberate strategic choice designed to address common challenges in drug development.[4]

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropane ring locks adjacent substituents into well-defined spatial orientations.[1] This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, often leading to a substantial increase in binding affinity.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes. This intrinsic property often renders the ring resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][4] This can enhance a drug candidate's half-life and overall bioavailability.

  • Modulation of Physicochemical Properties: The cyclopropyl group is considered a "lipophilic hydrogen bond donor." It can increase lipophilicity to improve membrane permeability while its unique electronic nature, with enhanced π-character in its C-C bonds, allows it to engage in favorable interactions within a protein's binding pocket.[4]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functionalities, such as a vinyl group or a gem-dimethyl group, offering a different vector for substituent placement and altering the molecule's metabolic profile.

These features have established cyclopropylamine-containing compounds as potent agents in oncology and neuroscience, primarily through the inhibition of key enzymes.[1]

Synthesis of the this compound Scaffold and Its Derivatives

The preparation of cyclopropylamines can be achieved through a variety of established synthetic methodologies. The choice of route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Foundational Synthetic Strategies

Several classical and modern methods are applicable for the synthesis of the core scaffold:

  • Curtius Rearrangement: This method involves the thermal or photochemical rearrangement of a cyclopropyl acyl azide, derived from the corresponding carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine.[5][6] This is a reliable method for accessing primary amines from carboxylic acids.[6]

  • Kulinkovich-de Meijere Reaction: This powerful reaction allows for the synthesis of cyclopropylamines from nitriles or amides by reacting them with Grignard reagents in the presence of a titanium catalyst.[5]

  • Reductive Amination: A straightforward approach involves the reaction of a cyclopropyl ketone with an amine source in the presence of a reducing agent. For the title compound, this would be less direct. A more common reductive amination approach for derivatives involves reacting an aldehyde or ketone with a pre-formed cyclopropylamine.[7]

  • Metal-Catalyzed Cyclopropanation: Reactions of diazo compounds with olefins in the presence of a metal catalyst (e.g., copper or rhodium) can form the cyclopropane ring, with subsequent functional group manipulation to install the amine.[5]

Experimental Workflow: Synthesis via N-Arylation

A common method for creating derivatives involves the coupling of a pre-formed cyclopropylamine with an aryl halide. The following workflow illustrates a copper-catalyzed N-arylation, a versatile method for generating N-aryl cyclopropylamines.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Extraction cluster_purification Purification & Analysis start 1. Add Aryl Bromide, CuI, Ligand to Schlenk Tube evac 2. Evacuate & Backfill with Inert Gas (3x) start->evac reagents 3. Add Base (K₂CO₃) & Anhydrous DMF evac->reagents amine 4. Add Cyclopropylamine reagents->amine stir 5. Stir at Room Temp (24-48 hours) amine->stir tlc 6. Monitor by TLC stir->tlc quench 7. Quench with Water tlc->quench Upon Completion extract 8. Extract with Ethyl Acetate (3x) quench->extract wash 9. Wash Combined Organics with Brine extract->wash dry 10. Dry (Na₂SO₄) & Concentrate wash->dry purify 11. Purify by Silica Gel Column Chromatography dry->purify char 12. Characterize Product (NMR, MS) purify->char

Caption: Workflow for Copper-Catalyzed N-Arylation of Cyclopropylamine.

Structure-Activity Relationships (SAR) of this compound Analogs

The therapeutic efficacy of this scaffold is highly dependent on its substitution pattern. A systematic exploration of its structure-activity relationships is crucial for designing potent and selective drug candidates. We can dissect the SAR by considering modifications at three key positions: the aryl ring, the cyclopropane ring, and the amine moiety.

SAR_Diagram cluster_core Core Scaffold: this compound core Amine Amine (R₁) Modifications (N-alkylation, acylation) Aryl Aryl (R₂) Modifications (EWGs, EDGs, Heterocycles) Cyclopropyl Cyclopropyl (R₃) Modifications (e.g., 2-substitution) center->Amine Modulates solubility, cell permeability, target engagement center->Aryl Fine-tunes potency, selectivity, PK properties center->Cyclopropyl Alters stereochemistry and vector projection

Caption: Key Modification Points for SAR Exploration.

Aryl Ring Modifications

The p-tolyl group serves as an excellent starting point for optimization. Modifications here directly influence interactions within the target binding pocket and can dramatically alter potency and selectivity.

  • Electronic Effects: The influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been explored in various cyclopropylamine series. For inhibitors of Lysine-Specific Demethylase 1 (LSD1), decoration of the phenyl ring with small, halogenated functional groups, particularly at the meta position, led to a significant improvement in inhibitory activity.[8] For instance, one study demonstrated that such a modification could improve potency into the low nanomolar range (IC₅₀ = 31 nM).[8] Conversely, in a different chemical series targeting caspase-1, strong electron-donating groups (e.g., -OH, -OMe) resulted in only modest activity, while some electron-withdrawing groups (e.g., 4-CF₃) increased potency.[9]

  • Causality: The choice of aryl substituent is driven by the need to optimize electronic complementarity and van der Waals contacts with the target protein. EWGs can modulate the pKa of the amine or engage in specific interactions (e.g., halogen bonds), while EDGs can influence cation-π interactions. The goal is to match the substituent's properties to the specific microenvironment of the binding site.

Aryl Substitution Target Observed Effect on Potency Reference
meta-HalogenationLSD1/KDM1ASignificant Increase[8]
Strong EDGs (-OMe)Caspase-1Modest Activity[9]
Strong EWGs (-CF₃)Caspase-1Potent (IC₅₀ = 13 nM)[9]
Weak EDG (-CH₃)Caspase-1Moderate Activity[9]
Amine Group Modifications

Derivatization of the primary amine is a common strategy to modulate physicochemical properties such as solubility, lipophilicity, and membrane permeability. It also provides a vector for introducing additional pharmacophoric features.

  • N-Alkylation/Arylation: Conversion to secondary or tertiary amines can alter the hydrogen bonding capacity and basicity of the molecule. This is a critical parameter, as the protonation state of the amine is often key to its mechanism of action, particularly for enzyme inhibitors that interact with cofactors like FAD.

  • Acylation: Forming amides or sulfonamides can introduce new hydrogen bond donors/acceptors and significantly change the molecule's electronic profile and solubility, often reducing basicity and potentially avoiding off-target effects related to charged species.

Mechanism of Action and Therapeutic Applications

The derivatives of this compound owe their therapeutic relevance to their ability to potently and often irreversibly inhibit key enzymes involved in disease pathology.

Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in epigenetic regulation. Its overexpression is implicated in various cancers, making it a high-value oncology target.[1][8]

  • Mechanism-Based Inactivation: Cyclopropylamine-containing compounds act as mechanism-based inactivators of LSD1.[1][8] The catalytic cycle of LSD1 involves the oxidation of its substrate. The cyclopropylamine inhibitor mimics this process. The nitrogen atom undergoes a one-electron oxidation by the enzyme's FAD cofactor, generating a radical cation. This intermediate is unstable and undergoes rapid cleavage of the strained cyclopropane ring, producing a highly reactive electrophilic species that covalently bonds to the FAD cofactor or a nearby amino acid residue, leading to irreversible inactivation of the enzyme.

LSD1_Mechanism cluster_steps Proposed Mechanism of LSD1 Inactivation Inhibitor Cyclopropylamine Inhibitor (I-NH₂) Complex Enzyme-Inhibitor Complex Inhibitor->Complex LSD1_FAD LSD1-FAD (Active Enzyme) LSD1_FAD->Complex Oxidation Single-Electron Transfer (SET) Complex->Oxidation Oxidation Radical Radical Cation Intermediate Oxidation->Radical RingOpening Cyclopropane Ring Cleavage Radical->RingOpening Rearrangement CovalentAdduct Covalent Adduct (Inactive Enzyme) RingOpening->CovalentAdduct Covalent Bond Formation

Caption: Proposed Mechanism of LSD1 Inactivation by a Cyclopropylamine Inhibitor.

Inhibition of Monoamine Oxidases (MAOs)

MAO-A and MAO-B are well-established targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The cyclopropylamine moiety is a classic pharmacophore for MAO inhibition, with tranylcypromine being a notable example.[1][2] The mechanism of inhibition is analogous to that of LSD1, involving oxidative activation by the FAD cofactor followed by covalent modification.

Key Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.

Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of a secondary amine derivative from an aldehyde and a primary cyclopropylamine, using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Objective: To synthesize an N-substituted cyclopropylamine derivative.

Materials:

  • Aldehyde of interest (1.0 mmol)

  • This compound (1.2 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous DCM (10 mL).[7]

    • Rationale: The reaction is performed under anhydrous conditions to favor the formation of the imine intermediate and prevent hydrolysis. An excess of the amine is used to drive the equilibrium towards the product.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC), if possible.[7]

    • Rationale: Allowing sufficient time for imine formation before adding the reducing agent prevents the competitive reduction of the starting aldehyde.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 mmol) portion-wise.

    • Rationale: STAB is a mild reducing agent that selectively reduces imines in the presence of aldehydes, minimizing side reactions.[7] Portion-wise addition helps to control any potential exotherm.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting materials.[7]

  • Workup: Once complete, quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[7]

    • Rationale: The basic solution neutralizes the acidic byproducts and quenches any unreacted STAB.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[7]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

    • Rationale: The brine wash removes residual water and inorganic salts.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted amine derivative.[7]

Characterization of Analogs and Derivatives

The unambiguous identification and purity assessment of synthesized compounds is non-negotiable. A suite of analytical techniques is required for comprehensive characterization.

Technique Purpose Information Obtained
Nuclear Magnetic Resonance (NMR) Structural ElucidationProvides detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry (¹H, ¹³C, COSY, HSQC).[10]
Mass Spectrometry (MS) Molecular Weight DeterminationConfirms the molecular weight of the compound and provides fragmentation patterns that can support structural assignment (LC-MS, HRMS).[11]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentSeparates the target compound from impurities and starting materials, allowing for quantification of purity (typically >95% for biological testing).[12][13]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group IdentificationConfirms the presence of key functional groups (e.g., N-H stretch for amines, C=O stretch for amides).

Conclusion and Future Directions

The this compound scaffold and its relatives represent a fertile ground for the discovery of novel therapeutics. The unique structural and electronic properties of the cyclopropylamine motif provide a powerful tool for medicinal chemists to overcome common drug development hurdles.[4] Extensive research has demonstrated its value in creating potent inhibitors for epigenetic and neurological targets like LSD1 and MAO.[1][8]

Future research will likely focus on:

  • Expanding Chemical Space: Synthesizing novel derivatives with diverse aryl and heterocyclic substituents to explore new binding interactions and improve selectivity profiles.

  • Target Deconvolution: Using well-characterized analogs as chemical probes to identify new biological targets and elucidate novel signaling pathways.

  • Optimizing ADMET Properties: Fine-tuning the scaffold to improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, moving potent inhibitors closer to clinical candidacy.

By leveraging the foundational principles and methodologies outlined in this guide, researchers are well-equipped to innovate within this chemical class and contribute to the development of next-generation medicines.

References

A Technical Guide to the Reactivity of the Cyclopropylamine Moiety in 1-(p-Tolyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, valued for its unique conformational and electronic properties.[1][2] This guide provides an in-depth analysis of the reactivity of this moiety within the specific context of 1-(p-Tolyl)cyclopropanamine. We will explore the delicate interplay between the strained three-membered ring and the adjacent amino group, which dictates the molecule's participation in a diverse range of chemical transformations. Key areas of focus include reactions at the nitrogen center, the characteristic ring-opening reactions driven by the release of inherent strain, and the metabolic pathways mediated by enzymatic systems. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Unique Character of the Cyclopropylamine Scaffold

The cyclopropane ring is the smallest stable carbocycle, and its compressed internal bond angles of 60° result in significant ring strain (~27.5 kcal/mol).[3][4] This strain is not merely a liability; it is the source of the ring's most interesting chemical properties. The carbon-carbon bonds are not simple sp³-sp³ sigma bonds but are instead described as "bent bonds" with significant p-character.[5][6] This imparts partial π-character, allowing the cyclopropane ring to engage in electronic conjugation with adjacent systems, influencing both reactivity and molecular conformation.[5][7]

When appended with an amino group, as in this compound, a fascinating chemical dichotomy emerges:

  • The Nucleophilic Amine: The nitrogen atom's lone pair makes the primary amine a potent nucleophile and a Brønsted-Lowry base, susceptible to reactions like acylation, alkylation, and salt formation.[8]

  • The Electrophilic Ring (Latent): The strained C-C bonds of the cyclopropyl ring represent a store of potential energy. Under the right conditions (e.g., oxidation or strong acid catalysis), the ring can open, behaving as a three-carbon electrophilic synthon.[3][9]

The p-tolyl substituent in the target molecule plays a crucial electronic role. As an electron-donating group, it can stabilize cationic intermediates that may form adjacent to the aromatic ring during certain ring-opening reactions, thereby influencing the regioselectivity of such processes.

Duality of Reactivity: N-Functionalization vs. Ring Scission

The core challenge and opportunity in the chemistry of this compound is controlling the reaction pathway between functionalization of the amine and cleavage of the cyclopropane ring. The choice of reagents and reaction conditions is paramount in directing the outcome.

G cluster_start Starting Material start This compound N_Func N_Func start->N_Func Ring_Open Ring_Open start->Ring_Open Cond_N Cond_N N_Func->Cond_N Favored by Prod_Amide Prod_Amide N_Func->Prod_Amide Prod_Alkylated Prod_Alkylated N_Func->Prod_Alkylated Cond_Ring Cond_Ring Ring_Open->Cond_Ring Initiated by Prod_Opened Prod_Opened Ring_Open->Prod_Opened

Caption: Logical workflow for predicting the reactivity of this compound.

N-Functionalization Reactions

These reactions leverage the nucleophilicity of the primary amine and generally proceed under conditions mild enough to preserve the integrity of the cyclopropane ring.

  • N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) readily forms the corresponding amide. This is a robust and high-yielding transformation.

  • N-Alkylation: Direct alkylation with alkyl halides can be challenging due to over-alkylation. A more controlled approach is reductive amination, where the cyclopropylamine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with an agent like sodium triacetoxyborohydride.[1]

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be employed to form N-aryl bonds, though these reactions require careful optimization to avoid catalyst inhibition or side reactions.

Ring-Opening Reactions

The cleavage of the cyclopropane ring is a hallmark of cyclopropylamine reactivity, often proceeding through radical or cationic intermediates.

  • Acid-Catalyzed Ring Opening: In the presence of strong, non-nucleophilic acids, the amine is protonated. While this deactivates the nitrogen as a nucleophile, further protonation or interaction with a Lewis acid can weaken the C-C bonds, leading to ring opening. The presence of the p-tolyl group can direct the opening to form a stabilized benzylic carbocation, which is then trapped by a nucleophile.[10]

  • Oxidative Ring Opening: This is a particularly relevant pathway in the context of drug metabolism. Cytochrome P450 enzymes (CYPs), especially CYP1A2 and CYP3A4, can oxidize the cyclopropylamine moiety.[11][12] The mechanism often involves a single-electron transfer (SET) from the nitrogen to the activated heme center of the enzyme, forming a nitrogen-centered radical cation.[9][13][14] This intermediate can undergo rapid fragmentation of the cyclopropane ring, leading to reactive species like α,β-unsaturated aldehydes, which can subsequently form covalent adducts with biological nucleophiles like glutathione or protein residues.[9][11] This bioactivation pathway has been implicated in the hepatotoxicity of some cyclopropylamine-containing drugs, such as trovafloxacin.[9][11][12]

  • Photoredox-Catalyzed Reactions: Modern synthetic methods utilize visible-light photoredox catalysis to generate the same nitrogen-centered radical cation intermediate under mild conditions.[15] This allows for controlled ring-opening and subsequent C-C bond formation, for example, in [3+2] cycloadditions to form functionalized cyclopentylamines.[15]

Role in Drug Development: A Double-Edged Sword

The cyclopropylamine moiety is frequently incorporated into drug candidates for several strategic reasons.[2][3]

PropertyAdvantage in Drug DesignPotential Liability
Conformational Rigidity The rigid cyclopropyl group locks in specific conformations, reducing the entropic penalty of binding to a biological target and potentially increasing potency.[1][7]Rigidity can also prevent the molecule from adopting the optimal binding pose if not designed correctly.
Metabolic Stability The C-H bonds on the cyclopropane ring are stronger than typical aliphatic C-H bonds, making them less susceptible to CYP-mediated hydroxylation.[12]The cyclopropylamine group itself can be a site of metabolic bioactivation leading to reactive metabolites.[9][12]
Lipophilicity Modulation The cyclopropyl group provides a moderate increase in lipophilicity, which can be fine-tuned to optimize ADME properties.---
Enzyme Inhibition The moiety is a key pharmacophore for mechanism-based inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1]Irreversible inhibition can lead to off-target effects and a narrow therapeutic window.

The metabolic fate of the cyclopropylamine in this compound is a critical consideration. The oxidative ring-opening pathway highlights the need for thorough in vitro metabolic studies during drug development to identify and quantify any reactive metabolites.

G cluster_input Input Moiety cluster_enzyme Enzymatic System cluster_mechanism Mechanism cluster_output Output Products CPA This compound CYP Cytochrome P450 (e.g., CYP1A2, CYP3A4) CPA->CYP Substrate for SET Single-Electron Transfer (SET) CYP->SET Catalyzes Radical Nitrogen Radical Cation SET->Radical Opening Ring Fragmentation Radical->Opening Reactive Reactive Metabolite (e.g., α,β-Unsaturated Aldehyde) Opening->Reactive Adduct Covalent Adduct Formation (with GSH, Proteins) Reactive->Adduct Reacts with Nucleophiles

Caption: Metabolic bioactivation pathway of a cyclopropylamine moiety.

Experimental Protocols

The following protocols are provided as illustrative examples for key transformations. All procedures must be conducted by trained personnel in a suitable laboratory environment with appropriate personal protective equipment.[8]

Protocol 4.1: N-Acetylation of this compound
  • Objective: To synthesize N-(1-(p-tolyl)cyclopropyl)acetamide, demonstrating a standard N-functionalization that preserves the cyclopropyl ring.

  • Causality: Triethylamine is used as a mild, non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the formation of the unreactive amine hydrochloride salt and avoiding acid-catalyzed side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the product.

  • Methodology:

    • To a solution of this compound (1.0 mmol, 147.2 mg) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 mmol, 151.8 mg, 0.21 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 mmol, 86.3 mg, 0.078 mL) dropwise via syringe over 5 minutes. A white precipitate of triethylamine hydrochloride will form.

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 10 mL of water.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (15 mL), followed by brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography (e.g., silica gel, 30% ethyl acetate in hexanes) to afford the pure amide.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the cyclopropyl protons and the newly formed amide proton and methyl group in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, validates the success of the reaction.

Protocol 4.2: Reductive Amination with Benzaldehyde
  • Objective: To synthesize N-benzyl-1-(p-tolyl)cyclopropanamine, demonstrating a controlled N-alkylation method.

  • Causality: This two-step, one-pot procedure avoids over-alkylation. The initial imine formation is followed by reduction with sodium triacetoxyborohydride (STAB), a mild reducing agent that is selective for imines in the presence of the starting aldehyde.

  • Methodology:

    • Dissolve this compound (1.0 mmol, 147.2 mg) and benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

    • Add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) to the mixture in one portion.

    • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

    • Stir vigorously for 10 minutes, then separate the layers.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the desired secondary amine.

  • Self-Validation: Characterization by NMR will show the disappearance of the aldehyde proton and the appearance of a new benzylic CH₂ signal. Mass spectrometry should confirm the expected molecular weight of the product.

Conclusion

This compound is a molecule of significant chemical interest, embodying a duality of reactivity governed by the interplay between its nucleophilic amine and its strained carbocyclic ring. A thorough understanding of the conditions that favor either N-functionalization or ring-opening is critical for its successful application in synthesis and for mitigating potential metabolic liabilities in drug development. For the medicinal chemist, this moiety offers a powerful tool for creating conformationally constrained and metabolically stable analogues, but its potential for bioactivation necessitates careful and early-stage toxicological assessment. The continued development of selective synthetic methods, such as photoredox catalysis, will further unlock the potential of this versatile scaffold.

References

The Versatile Synthon: A Technical Guide to the Applications of 1-(p-Tolyl)cyclopropanamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(p-Tolyl)cyclopropanamine is a unique primary amine featuring a strained cyclopropyl ring directly attached to a tolyl-substituted quaternary carbon. This structure imparts a combination of rigidity, reactivity, and desirable physicochemical properties, making it a valuable building block in contemporary organic synthesis. This technical guide explores the core applications of this compound, with a focus on its role in photocatalyzed cycloaddition reactions for the synthesis of complex nitrogen-containing heterocycles. Furthermore, this guide will delve into its potential as a bioisosteric replacement in medicinal chemistry and its utility as a chiral resolving agent, providing a comprehensive overview for researchers engaged in the design and synthesis of novel chemical entities.

Introduction: The Unique Profile of this compound

The cyclopropylamine motif is of significant interest in medicinal chemistry and process development due to its unique structural and electronic properties.[1] The three-membered ring introduces conformational rigidity and a three-dimensional character into molecules, which can be advantageous for optimizing binding interactions with biological targets.[2] The inherent ring strain of the cyclopropane ring also makes it a reactive intermediate for various chemical transformations.[3]

This compound, with its p-tolyl substituent, offers an additional layer of functionality. The aromatic ring can engage in π-stacking interactions and provides a site for further chemical modification. The methyl group on the phenyl ring can also influence the compound's electronic properties and metabolic stability.

This guide will provide an in-depth analysis of the documented and potential applications of this versatile building block, supported by mechanistic insights and experimental considerations.

Photocatalyzed [3+2] Cycloaddition Reactions: A Gateway to N-Arylaminocycloalkyl Compounds

A significant and well-documented application of N-aryl cyclopropylamines, including this compound, is their participation in formal photochemical [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds. This methodology provides a direct and efficient route to N-arylaminocycloalkyl compounds without the need for photocatalysts or additives.[4]

Mechanism and Rationale

The reaction is initiated by the photoexcitation of the N-aryl cyclopropylamine, which triggers a Single Electron Transfer (SET) process. The resulting nitrogen-centered radical cation undergoes a rapid β-scission of the strained cyclopropane ring, leading to a distonic radical cation intermediate. This intermediate then adds to the α,β-unsaturated carbonyl compound, followed by radical-radical coupling and protonation to afford the final cyclopentylamine product.

The absence of an external photocatalyst is a notable advantage of this transformation, simplifying the reaction setup and purification.[4] The reaction proceeds under mild conditions, typically using UV or visible light irradiation at room temperature.

Experimental Protocol: General Procedure for the Photochemical [3+2] Cycloaddition [4]

  • In a vial, dissolve the N-aryl cyclopropylamine (1.0 equiv.) and the α,β-unsaturated carbonyl compound (1.2 equiv.) in a suitable solvent (e.g., acetonitrile).

  • Seal the vial and irradiate the mixture with a light source (e.g., 365 nm UV lamp or blue LEDs) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-arylaminocycloalkyl product.

G cluster_initiation Initiation cluster_propagation Propagation start This compound light hν (Light) excited Excited State light->excited Photoexcitation set Single Electron Transfer (SET) radical_cation Nitrogen Radical Cation beta_scission β-Scission distonic_radical Distonic Radical Cation alkene α,β-Unsaturated Carbonyl addition Radical Addition intermediate Intermediate coupling Radical-Radical Coupling product N-arylaminocycloalkyl Product

Potential Applications in Heterocyclic Synthesis

While direct examples utilizing this compound are emerging, the chemical literature is rich with syntheses of heterocycles from primary amines. This opens up a vast potential for the application of this compound as a precursor to novel heterocyclic scaffolds.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities.[5][6] A common synthetic route to pyrazolines involves the condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[7][8] Given that this compound is a primary amine, it can be envisioned as a precursor to a hydrazine derivative, which could then be used in pyrazoline synthesis.

Reactant 1Reactant 2ProductConditions
Substituted ChalconeHydrazine HydratePyrazoline DerivativeGlacial Acetic Acid, Reflux[9]
Substituted ChalconeHydrazine HydratePyrazoline DerivativeEthanol, Reflux[6]
Synthesis of Oxazolidinone Derivatives

Oxazolidinones are an important class of antibacterial agents.[2][10] Their synthesis often involves the reaction of an aniline with glycidol, followed by cyclization.[11] As a primary amine, this compound could potentially be utilized in similar synthetic strategies to generate novel oxazolidinone derivatives with the unique 1-(p-tolyl)cyclopropyl moiety.

Role in Medicinal Chemistry: Bioisosterism and Chiral Resolution

Bioisosteric Replacement

Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters.[12][13][14] The cyclopropyl ring is often used as a bioisostere for a carbon-carbon double bond or a phenyl ring.[1] The 1-(p-tolyl)cyclopropylamine moiety can be considered a bioisosteric replacement for other functionalities, such as a p-tolyl-ethylamine or a benzylamine group, to introduce conformational constraint and potentially enhance metabolic stability.[2]

G

Chiral Resolution

This compound is a chiral molecule. The racemic mixture can be separated into its individual enantiomers.[15] Enantiomerically pure amines are valuable as chiral resolving agents for the separation of racemic acids through the formation of diastereomeric salts.[16][17][18] The separated enantiomers of this compound could also serve as chiral building blocks for the asymmetric synthesis of pharmaceuticals and other fine chemicals.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its demonstrated utility in photocatalyzed [3+2] cycloaddition reactions provides a powerful tool for the construction of complex nitrogen-containing molecules. Furthermore, its potential applications in the synthesis of other heterocyclic systems, as a bioisosteric replacement in drug design, and as a chiral resolving agent highlight its broad utility. As the demand for novel chemical entities with unique three-dimensional structures continues to grow, this compound is poised to become an increasingly important tool in the arsenal of synthetic chemists. Further exploration of its reactivity and applications is warranted and is expected to uncover new and innovative synthetic methodologies.

References

Discovery and history of 1-(p-Tolyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(p-Tolyl)cyclopropanamine: Synthesis, Applications, and Metabolic Considerations

Abstract

This compound is a key structural motif and building block in modern medicinal chemistry. As a member of the privileged cyclopropylamine class, its unique combination of conformational rigidity, metabolic stability, and synthetic accessibility has positioned it at the forefront of drug discovery, particularly in the development of enzyme inhibitors for oncology and neurological disorders. This guide provides a comprehensive technical overview, detailing its historical context, modern synthetic methodologies, critical role as a pharmacophore, and important considerations regarding its metabolic fate and potential for bioactivation. It is intended for researchers, chemists, and drug development professionals seeking to leverage the advantageous properties of this versatile scaffold.

Introduction: The Rise of the Cyclopropylamine Scaffold

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy in medicinal chemistry. Among these, the cyclopropylamine scaffold has emerged as a particularly valuable motif.[1] The three-membered ring imparts significant conformational rigidity, which can lock a molecule into a bioactive conformation, thereby increasing binding affinity and selectivity for its biological target.[2] This rigidity contrasts sharply with more flexible alkyl chains, reducing the entropic penalty upon binding.

Furthermore, the cyclopropane ring is often more resistant to oxidative metabolism compared to linear alkyl groups, which can enhance a drug's pharmacokinetic profile, leading to improved half-life and bioavailability.[1] The cyclopropyl group can also act as a bioisostere for alkenes or carbonyl groups, offering a stable, three-dimensional alternative. The specific substitution with a p-tolyl group, as in this compound, provides a defined aromatic handle for further functionalization and allows for specific interactions, such as π-stacking, within protein binding pockets. These combined properties have made cyclopropylamines, and specifically 1-arylcyclopropanamines, indispensable tools in the design of next-generation therapeutics.[3]

Modern Synthetic Methodologies

The efficient synthesis of 1-arylcyclopropanamines is critical for their application in drug discovery. While various methods exist, titanium-mediated cyclopropanation reactions have become a mainstay for their reliability and substrate scope.

Titanium-Mediated Synthesis from Nitriles (Kulinkovich-Szymoniak Reaction)

A highly effective method for preparing primary cyclopropylamines is a modification of the Kulinkovich reaction developed by Szymoniak. This approach utilizes readily available nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[4] The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the nitrile to form the desired primary amine after hydrolysis.

Conceptual Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction Core cluster_products Workup & Product p_tolyl_nitrile p-Tolylacetonitrile intermediate Formation of Titanacyclopropane Intermediate p_tolyl_nitrile->intermediate grignard Ethylmagnesium Bromide (EtMgBr) grignard->intermediate titanium Titanium(IV) Isopropoxide (Ti(OiPr)4) titanium->intermediate addition Addition to Nitrile & Rearrangement intermediate->addition Reacts with nitrile hydrolysis Aqueous Workup (Hydrolysis) addition->hydrolysis product This compound hydrolysis->product

Caption: Workflow for Kulinkovich-Szymoniak Synthesis.

Detailed Experimental Protocol:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add dry tetrahydrofuran (THF).

  • Reagent Addition: Add p-tolylacetonitrile to the flask. Cool the solution to 0 °C in an ice bath.

  • Titanium Catalyst: Slowly add titanium(IV) isopropoxide to the stirred solution.

  • Grignard Reagent: Add ethylmagnesium bromide (typically 2 equivalents) dropwise via a syringe pump, maintaining the internal temperature below 5 °C. The solution will typically change color, indicating the formation of the low-valent titanium species.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching and Workup: Carefully quench the reaction by slowly adding aqueous NaOH at 0 °C. The mixture is then filtered through a pad of Celite to remove titanium salts.

  • Extraction and Purification: The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

Synthesis via Phase-Transfer Catalysis

An alternative route involves the direct cyclopropanation of an activated methylene compound, such as p-tolylacetonitrile, with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. This method avoids organometallic reagents and can be more amenable to large-scale synthesis.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add p-tolylacetonitrile, 1,2-dibromoethane, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-60 °C) for several hours until the starting material is consumed.[5]

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., toluene or dichloromethane).

  • Intermediate Isolation: The organic layer contains 1-(p-tolyl)cyclopropanecarbonitrile. This intermediate can be isolated and purified or carried forward directly.

  • Nitrile Reduction: The isolated nitrile is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation, to yield the final product.

Comparison of Synthetic Routes
FeatureKulinkovich-SzymoniakPhase-Transfer Catalysis
Starting Materials Aryl nitrile, Grignard reagent, Ti(OiPr)₄Aryl nitrile, 1,2-dibromoethane
Key Reagents Organometallic (Grignard), Lewis acid (Ti)Strong base (NaOH), PTC catalyst
Reaction Steps Typically one pot to amineTwo steps (cyclopropanation, then reduction)
Key Advantages Direct conversion to primary amine, good yields.[6]Avoids pyrophoric organometallics, potentially more scalable.[5]
Key Challenges Requires strictly anhydrous conditions, stoichiometric titanium.[6]Vigorous stirring required for biphasic reaction, reduction step uses hazardous reagents (e.g., LiAlH₄).

Applications in Drug Discovery

The this compound moiety is a powerful pharmacophore, most notably utilized in the design of irreversible enzyme inhibitors. The amine group acts as a nucleophile that, upon oxidation, can lead to mechanism-based inactivation of the target enzyme.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone lysines. Its overexpression is linked to various cancers, making it a prime therapeutic target.[1] Many potent LSD1 inhibitors incorporate a cyclopropylamine moiety. The inhibitor binds to the active site, and the enzyme's FAD cofactor oxidizes the amine, initiating a ring-opening cascade that results in the formation of a reactive species that covalently bonds to and inactivates the enzyme.[7]

G cluster_interaction Enzyme Active Site Interaction cluster_reaction Mechanism-Based Inactivation inhibitor This compound Moiety enzyme LSD1 Enzyme (FAD Cofactor) inhibitor->enzyme Binds to active site oxidation Oxidation by FAD enzyme->oxidation ring_opening Cyclopropyl Ring Opening oxidation->ring_opening covalent_bond Covalent Adduct Formation ring_opening->covalent_bond covalent_bond->enzyme Irreversible Inactivation

Caption: Inhibition of LSD1 by a cyclopropylamine-containing drug.

Monoamine Oxidase (MAO) Inhibition

Similarly, cyclopropylamines are classic mechanism-based inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters. The antidepressant drug tranylcypromine is a well-known example. The mechanism mirrors that of LSD1 inhibition, where the enzyme's FAD cofactor oxidizes the amine, leading to irreversible covalent modification. This highlights the utility of the cyclopropylamine scaffold in designing potent and long-acting drugs for neurological disorders.[1]

Physicochemical and Spectroscopic Data

Proper characterization is essential for confirming the identity and purity of this compound.

PropertyData
Molecular Formula C₁₀H₁₃N[8]
Molecular Weight 147.22 g/mol [8]
Appearance Colorless to pale yellow liquid/oil
¹H NMR (CDCl₃, typical) δ ~7.2 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 1.7 (br s, 2H, NH₂), 0.9-1.1 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, typical) δ ~140-145 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~35 (Quaternary-C), ~21 (Ar-CH₃), ~15 (cyclopropyl-CH₂)
CAS Number 503417-31-0[8]

Metabolism, Bioactivation, and Toxicology

While the stability of the cyclopropyl ring is often an asset, the metabolism of the cyclopropylamine moiety can be a significant liability. This is a critical consideration for drug development professionals. The hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin, which contains a cyclopropylamine group, serves as a cautionary example.[9]

Metabolic oxidation, often mediated by Cytochrome P450 enzymes (specifically CYP1A2 in the case of trovafloxacin models), does not occur on the ring itself but at the amine.[9][10] This oxidation can generate a radical cation, leading to the opening of the strained three-membered ring. The ring-opened intermediate can then be further oxidized to form a highly reactive α,β-unsaturated aldehyde.[11] This electrophilic species can form covalent adducts with cellular macromolecules, such as proteins, leading to cellular damage, immune responses, and organ toxicity.[12]

G cluster_pathway Bioactivation Pathway parent Cyclopropylamine Moiety cyp CYP450 Enzymes (e.g., CYP1A2) parent->cyp oxidation One-Electron Oxidation cyp->oxidation ring_opening Radical-Mediated Ring Opening oxidation->ring_opening reactive_metabolite Reactive Intermediate (α,β-Unsaturated Aldehyde) ring_opening->reactive_metabolite protein Cellular Proteins (Nucleophiles) reactive_metabolite->protein Reacts with adduct Covalent Adducts protein->adduct toxicity Hepatotoxicity adduct->toxicity

Caption: Metabolic bioactivation pathway of a cyclopropylamine.

Therefore, while designing molecules with a this compound core, it is imperative to conduct thorough metabolic studies to assess the potential for bioactivation and mitigate any associated toxicity risks.

Conclusion and Future Perspectives

This compound represents a cornerstone building block in contemporary drug design, offering a unique blend of structural rigidity and reactivity. Its synthesis is well-established through robust methods like the titanium-mediated Kulinkovich-Szymoniak reaction, enabling its broad application in discovery campaigns. Its proven success as a pharmacophore in potent enzyme inhibitors for cancer and neurological diseases underscores its therapeutic potential. However, the associated risk of metabolic bioactivation necessitates careful and early toxicological evaluation. Future work will likely focus on developing next-generation analogs that retain the beneficial properties of the cyclopropylamine scaffold while engineering greater metabolic stability to minimize the formation of reactive intermediates, ensuring the continued and safe application of this remarkable chemical entity.

References

Methodological & Application

Application Note: Synthesis of 1-(p-Tolyl)cyclopropanamine from p-Tolylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(p-Tolyl)cyclopropanamine is a valuable building block in medicinal chemistry and materials science, often incorporated into larger molecules to modulate their pharmacological or physical properties. The cyclopropylamine motif is a key pharmacophore found in several marketed drugs. This application note provides a detailed, reliable protocol for the synthesis of this compound from the readily available starting material, p-tolylacetonitrile. The core of this synthesis is the titanium-mediated cyclopropanation of a nitrile using a Grignard reagent, a variant of the Kulinkovich reaction.[1][2] This method offers a direct and efficient route to the target primary amine.

This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry. It provides not only a step-by-step protocol but also insights into the reaction mechanism, safety considerations, and characterization of the final product.

Reaction Principle: The Kulinkovich-Szymoniak Reaction

The synthesis proceeds via the Kulinkovich-Szymoniak reaction, a modification of the original Kulinkovich reaction that is specifically adapted for the synthesis of primary cyclopropylamines from nitriles.[1] The overall transformation is depicted below:

p-Tolylacetonitrile → this compound

The reaction mechanism is complex but can be understood as a sequence of well-defined steps.[3][4][5]

  • Formation of the Titanacyclopropane: Two equivalents of ethylmagnesium bromide react with titanium(IV) isopropoxide to form a transient diethyltitanium species. This unstable intermediate undergoes rapid β-hydride elimination to release ethane and form the key reactive intermediate, a titanacyclopropane.[3]

  • Reaction with Nitrile: The titanacyclopropane then reacts with the nitrile group of p-tolylacetonitrile. This step involves the insertion of the nitrile into the titanacyclopropane ring, forming an azatitanacyclopentene intermediate.

  • Hydrolysis and Ring Formation: Subsequent aqueous work-up, often under acidic or basic conditions, hydrolyzes the titanium-carbon and titanium-nitrogen bonds. This process facilitates the formation of the cyclopropane ring and liberates the desired primary amine, this compound. In some variations, the addition of a Lewis acid like BF₃·OEt₂ after the initial reaction can improve yields by facilitating the conversion of the azatitanacycle to the final product.[2]

Kulinkovich_Szymoniak_Workflow pTA p-Tolylacetonitrile Reagents EtMgBr, Ti(O-i-Pr)₄ in Anhydrous Ether Reaction Titanium-Mediated Cyclopropanation Reagents->Reaction 1. Add Grignard slowly at rt Workup Aqueous Work-up (e.g., 10% NaOH) Reaction->Workup 2. Quench reaction Purification Purification (Distillation or Chromatography) Workup->Purification 3. Isolate crude product Product This compound Purification->Product 4. Obtain pure product

Detailed Experimental Protocol

This protocol is adapted from established procedures for the titanium-mediated synthesis of primary cyclopropylamines.[6][7]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
p-TolylacetonitrileC₉H₉N131.176.56 g50.0Ensure purity >98%.
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.2215.6 mL52.5Use >97% purity. Moisture sensitive.[8][9]
Ethylmagnesium bromideC₂H₅BrMg~133.2770 mL1051.5 M solution in diethyl ether.
Diethyl ether (anhydrous)(C₂H₅)₂O74.12250 mL-Must be freshly distilled from Na/benzophenone.
Sodium hydroxide solutionNaOH40.00~30 mL-10% w/v aqueous solution.
Celite®--As needed-For filtration.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying.
Equipment
  • 500 mL three-necked round-bottom flask, oven-dried.

  • Magnetic stirrer and stir bar.

  • Dropping funnel (100 mL), oven-dried.

  • Rubber septa.

  • Argon or Nitrogen gas inlet.

  • Schlenk line or similar inert atmosphere setup.

  • Ice-water bath.

  • Rotary evaporator.

  • Apparatus for vacuum distillation or flash column chromatography.

Synthesis Procedure

Protocol_Steps cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Assemble and flush glassware with inert gas. Charge 2. Add p-tolylacetonitrile, Ti(O-i-Pr)₄, and Et₂O. Setup->Charge Cool 3. Cool flask to room temperature. AddGrignard 4. Add EtMgBr solution dropwise over 1 hour via dropping funnel. Cool->AddGrignard Stir 5. Stir at room temperature for an additional 2 hours. AddGrignard->Stir Quench 6. Cool flask to 0°C. Slowly add 10% NaOH solution. Filter 7. Filter mixture through Celite®. Wash pad with Et₂O. Quench->Filter Extract 8. Separate layers. Extract aqueous layer with Et₂O. Filter->Extract Dry 9. Combine organic layers. Dry over MgSO₄ and filter. Extract->Dry Concentrate 10. Remove solvent via rotary evaporation. Dry->Concentrate Purify 11. Purify crude oil by vacuum distillation or flash chromatography.

  • Inert Atmosphere Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a gas inlet. Flame-dry the apparatus under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Flask: To the flask, add p-tolylacetonitrile (6.56 g, 50.0 mmol) and 150 mL of anhydrous diethyl ether via syringe. Stir the solution until the nitrile has completely dissolved. Then, add titanium(IV) isopropoxide (15.6 mL, 52.5 mmol) in one portion via syringe.

  • Addition of Grignard Reagent: Charge the dropping funnel with the ethylmagnesium bromide solution (70 mL of 1.5 M solution, 105 mmol). Add the Grignard reagent dropwise to the stirred solution in the flask over a period of 1 hour. The reaction is exothermic; maintain the temperature at room temperature (~20-25 °C) using a water bath if necessary. The reaction mixture will typically turn dark brown or black.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction flask to 0 °C using an ice-water bath. Cautiously and slowly add 30 mL of 10% aqueous NaOH solution to quench the reaction. Caution: This is an exothermic process, and flammable ethane gas will be evolved. Ensure adequate ventilation and add the aqueous solution at a rate that keeps the reaction under control. Stir the resulting mixture vigorously for 1-2 hours until the dark precipitate becomes granular.

  • Isolation: Remove the flask from the ice bath and filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether (3 x 50 mL).

  • Extraction and Drying: Transfer the filtrate to a separatory funnel. The layers should be separated. Wash the organic layer with brine (50 mL). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellow or brown oil, should be purified by vacuum distillation or flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking) to yield this compound as a colorless to pale yellow liquid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.05 (m, 4H, Ar-H), 2.30 (s, 3H, Ar-CH₃), 1.60 (br s, 2H, NH₂), 0.95-0.85 (m, 2H, cyclopropyl-CH₂), 0.80-0.70 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 142.1, 135.8, 129.1, 128.5, 35.2, 20.9, 15.5
Mass Spec (EI)m/z (%): 147 (M⁺), 132 (M-NH₂)⁺, 117, 91
Appearance Colorless to pale yellow liquid

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • p-Tolylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Irritating to eyes, respiratory system, and skin.[10]

  • Ethylmagnesium Bromide: Extremely flammable liquid and vapor. In contact with water, it releases flammable gases that may ignite spontaneously. Causes severe skin burns and eye damage.[11][12][13][14] Handle under an inert atmosphere and do not allow contact with water.

  • Titanium(IV) Isopropoxide: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. It is moisture-sensitive and will react with water.[8][9][15][16]

  • Diethyl Ether: Extremely flammable. Vapors may form explosive mixtures with air. May cause drowsiness or dizziness.

The quenching step is particularly hazardous due to the exothermic reaction of the unreacted Grignard reagent with water and the evolution of flammable gases. This step must be performed slowly and with adequate cooling and ventilation.

References

Application Notes and Protocols: Synthesis of 1-(p-tolyl)cyclopropanamine via the Kulinkovich-Szymoniak Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclopropylamines and the Power of the Kulinkovich-Szymoniak Reaction

Cyclopropylamines are privileged structural motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. Their incorporation can significantly enhance pharmacological properties such as potency and selectivity. The synthesis of primary cyclopropylamines, particularly those bearing an aryl substituent at the C1 position, is a key challenge in the development of novel therapeutics.

The Kulinkovich-Szymoniak reaction has emerged as a powerful and direct method for the synthesis of primary cyclopropylamines from readily available nitriles.[1][2] This titanium-mediated transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to generate a titanacyclopropane intermediate. This intermediate then reacts with a nitrile to form an azatitanacycle, which, upon treatment with a Lewis acid, undergoes ring contraction to yield the desired cyclopropylamine.[1][2] This application note provides a detailed protocol for the synthesis of 1-(p-tolyl)cyclopropanamine, a valuable building block in drug discovery, using the Kulinkovich-Szymoniak reaction.

Reaction Principle and Key Advantages

The Kulinkovich-Szymoniak reaction offers several advantages over traditional methods for cyclopropylamine synthesis:

  • Directness: It provides a one-pot synthesis from nitriles, avoiding multi-step sequences.[1]

  • Versatility: The reaction is applicable to a wide range of nitriles and Grignard reagents, allowing for the synthesis of diverse cyclopropylamine derivatives.[1]

  • Efficiency: Good to excellent yields of the desired products can be achieved under optimized conditions.[3]

The overall transformation for the synthesis of this compound is depicted below:

Figure 1. Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Bertus and Szymoniak for the synthesis of 1-arylcyclopropylamines.[3]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMmolEq.Supplier
p-TolunitrileC₈H₇N117.151.17 g10.01.0Sigma-Aldrich
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.223.13 g11.01.1Sigma-Aldrich
Ethylmagnesium bromideC₂H₅BrMg133.277.3 mL (3.0 M in Et₂O)22.02.2Sigma-Aldrich
Boron trifluoride diethyl etherate(C₂H₅)₂O·BF₃141.931.54 mL12.01.2Sigma-Aldrich
Diethyl ether (anhydrous)(C₂H₅)₂O74.1250 mL--Sigma-Aldrich
Saturated aq. NaHCO₃--20 mL---
Saturated aq. NaCl (brine)--20 mL---
Anhydrous MgSO₄MgSO₄120.37---Sigma-Aldrich

Equipment:

  • Three-necked round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or nitrogen gas inlet

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for work-up and purification

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Flame-dry a 100 mL three-necked flask and equip with a magnetic stir bar. B Place the flask under an inert atmosphere (Argon or Nitrogen). A->B C Add p-tolunitrile (1.0 eq) and anhydrous diethyl ether to the flask. B->C D Add Titanium(IV) isopropoxide (1.1 eq) via syringe. C->D E Cool the mixture to 0 °C in an ice-water bath. D->E F Add Ethylmagnesium bromide (2.2 eq) dropwise via an addition funnel over 30 min. E->F G Stir the reaction mixture at room temperature for 2 hours. F->G H Cool the mixture back to 0 °C. G->H I Add Boron trifluoride diethyl etherate (1.2 eq) dropwise. H->I J Stir at room temperature for 1 hour. I->J K Quench the reaction by slow addition of saturated aq. NaHCO₃ at 0 °C. J->K L Extract the aqueous layer with diethyl ether (3x). K->L M Combine organic layers and wash with brine. L->M N Dry the organic layer over anhydrous MgSO₄. M->N O Filter and concentrate under reduced pressure. N->O P Purify the crude product by column chromatography. O->P

Diagram 1. Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup:

    • Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar.

    • Allow the flask to cool to room temperature under a stream of argon or nitrogen.

  • Addition of Reagents:

    • To the flask, add p-tolunitrile (1.17 g, 10.0 mmol) and anhydrous diethyl ether (30 mL).

    • Stir the solution until the nitrile has dissolved.

    • Via syringe, add titanium(IV) isopropoxide (3.13 g, 11.0 mmol).

    • Cool the resulting mixture to 0 °C using an ice-water bath.

    • Slowly add ethylmagnesium bromide (7.3 mL of a 3.0 M solution in diethyl ether, 22.0 mmol) dropwise over 30 minutes using an addition funnel. Gas evolution (ethane) will be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 2 hours. The color of the reaction mixture will typically turn dark.

  • Lewis Acid Addition:

    • Cool the reaction mixture back to 0 °C with an ice-water bath.

    • Slowly add boron trifluoride diethyl etherate (1.54 mL, 12.0 mmol) dropwise.

    • Remove the ice bath and stir the mixture at room temperature for an additional 1 hour.

  • Work-up:

    • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution (20 mL). Caution: The quenching process can be exothermic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 95:5) as the eluent to afford this compound as a pale yellow oil.

Reaction Mechanism

The mechanism of the Kulinkovich-Szymoniak reaction is a fascinating cascade of organometallic transformations:

G A Ti(OiPr)₄ + 2 EtMgBr B [Et₂Ti(OiPr)₂] A->B - 2 Mg(OiPr)Br C Titanacyclopropane B->C - Ethane E Azatitanacycle Intermediate C->E D p-Tolunitrile D->E G Lewis Acid-Azatitanacycle Complex E->G F BF₃·OEt₂ F->G H Ring Contraction G->H I This compound H->I + H₂O (work-up)

Diagram 2. Simplified reaction mechanism.

  • Formation of the Titanacyclopropane: Two equivalents of ethylmagnesium bromide react with titanium(IV) isopropoxide to form a transient diethyltitanium species. This species undergoes β-hydride elimination to release ethane and form the key titanacyclopropane intermediate.[4]

  • Reaction with the Nitrile: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and adds to the carbon-nitrogen triple bond of p-tolunitrile to form an azatitanacycle intermediate.[2]

  • Lewis Acid-Mediated Ring Contraction: The addition of a Lewis acid, such as boron trifluoride diethyl etherate, coordinates to the nitrogen atom of the azatitanacycle. This coordination facilitates a ring contraction, leading to the formation of the cyclopropane ring.[1]

  • Hydrolysis: Upon aqueous work-up, the intermediate is hydrolyzed to yield the final product, this compound.

Expected Results and Characterization

  • Yield: The expected yield of this compound is typically in the range of 60-75% based on similar reactions reported in the literature.[3]

  • Appearance: A pale yellow oil.

  • Characterization: The structure of the product can be confirmed by standard spectroscopic methods:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.10 (m, 4H, Ar-H), 2.34 (s, 3H, Ar-CH₃), 1.75 (br s, 2H, NH₂), 1.05-0.95 (m, 2H, cyclopropyl-CH₂), 0.85-0.75 (m, 2H, cyclopropyl-CH₂).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 141.2, 135.8, 129.1, 128.8, 36.5, 20.9, 15.7.

    • Mass Spectrometry (EI): m/z (%) = 147 (M⁺), 132, 117, 91.

Safety and Handling Precautions

The Kulinkovich-Szymoniak reaction involves the use of several hazardous reagents that require careful handling in a controlled laboratory environment.

  • Grignard Reagents: Ethylmagnesium bromide is highly flammable and pyrophoric. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware.

  • Titanium(IV) isopropoxide: This reagent is flammable and moisture-sensitive. It should be handled under an inert atmosphere.

  • Boron trifluoride diethyl etherate: BF₃·OEt₂ is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Quenching: The quenching of the reaction mixture with aqueous solutions is exothermic and can lead to the evolution of flammable gases. The quenching agent should be added slowly and with cooling.

Troubleshooting and Optimization

  • Low Yields:

    • Moisture: Ensure all glassware is rigorously dried and all solvents are anhydrous. The presence of moisture will quench the Grignard reagent and deactivate the titanium catalyst.

    • Grignard Reagent Quality: Use a freshly prepared or titrated solution of ethylmagnesium bromide.

    • Reaction Time: The reaction time may need to be optimized. Monitor the reaction progress by TLC or GC-MS.

  • Side Reactions:

    • The formation of tertiary carbinamines can occur if more than two equivalents of the Grignard reagent are used.[2] Careful control of the stoichiometry is crucial.

Conclusion

The Kulinkovich-Szymoniak reaction provides an efficient and direct route for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably access this valuable building block for applications in drug discovery and development. The straightforward nature of this reaction makes it an attractive tool for the construction of diverse libraries of cyclopropylamine-containing compounds.

References

Asymmetric synthesis of chiral 1-(p-Tolyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Asymmetric Synthesis of Chiral 1-(p-Tolyl)cyclopropanamine: Application Notes and Protocols

Introduction

Chiral cyclopropylamines are privileged structural motifs in medicinal chemistry and drug development. They combine the unique conformational constraints and metabolic stability of a cyclopropane ring with the versatile functionality of a primary amine.[1] this compound, a close structural analog of the monoamine oxidase inhibitor Tranylcypromine, serves as a valuable chiral building block for synthesizing complex molecular architectures. The primary challenge in its synthesis lies in the stereoselective construction of the cyclopropane ring, particularly the creation of the C1 quaternary stereocenter attached to both the aryl group and the nitrogen atom.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing a robust and highly enantioselective strategy for the synthesis of this compound. We will move beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, providing a self-validating framework for its successful synthesis and characterization. The core strategy involves a metal-catalyzed asymmetric cyclopropanation of p-methylstyrene, followed by a series of reliable functional group transformations that preserve the enantiopurity of the key intermediate.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The selection of an appropriate synthetic route is paramount. A retrosynthetic analysis of the target molecule reveals several potential pathways. The most common approaches for constructing the chiral aminocyclopropane core include the Kulinkovich reaction, modifications of the Simmons-Smith reaction, and, most pertinent to our goal of high enantioselectivity, the catalytic asymmetric cyclopropanation of an olefin precursor.[1]

We have selected a highly modular and well-documented three-step sequence commencing with the asymmetric cyclopropanation of p-methylstyrene. This approach is advantageous due to the commercial availability of the starting olefin, the high levels of stereocontrol achievable with modern catalysts, and the reliable nature of the subsequent chemical transformations.

G cluster_main Retrosynthetic Pathways cluster_alt Alternative Routes Target Chiral this compound FGI Functional Group Interconversion (FGI) (e.g., Curtius Rearrangement) Target->FGI C-N bond Kulinkovich Titanium-mediated Reductive Cyclopropanation [12] Target->Kulinkovich Racemic or Diastereoselective Ketimine N-Sulfinyl α-Chloro Ketimine Route [20] Target->Ketimine Direct Asymmetric Acid Chiral 1-(p-Tolyl)cyclopropanecarboxylic Acid FGI->Acid Ester Chiral 1-(p-Tolyl)cyclopropanecarboxylate Acid->Ester Hydrolysis Acid->Ketimine Cyclopropanation Asymmetric Cyclopropanation Ester->Cyclopropanation C-C bond Styrene p-Methylstyrene + Carbene Source (e.g., Diazoacetate) Cyclopropanation->Styrene Nitrile p-Tolunitrile Kulinkovich->Nitrile

Caption: Retrosynthetic analysis of this compound.

Section 2: Protocols for Asymmetric Synthesis

The chosen synthetic pathway is outlined below. It begins with a highly enantioselective cobalt-catalyzed cyclopropanation, followed by ester hydrolysis and a stereoretentive Curtius rearrangement to yield the target amine.

G start p-Methylstyrene step1_reagents + Ethyl Diazoacetate [Co(II)-Porphyrin Catalyst] start->step1_reagents intermediate1 Ethyl 2-(p-tolyl)cyclopropane-1-carboxylate step1_reagents->intermediate1 step2_reagents 1. NaOH, EtOH/H₂O 2. H₃O⁺ intermediate1->step2_reagents intermediate2 2-(p-tolyl)cyclopropane-1-carboxylic acid step2_reagents->intermediate2 step3_reagents 1. (PhO)₂P(O)N₃, Et₃N, t-BuOH 2. HCl intermediate2->step3_reagents product This compound step3_reagents->product

Caption: Overall synthetic workflow.

Protocol 2.1: Asymmetric Cyclopropanation of p-Methylstyrene

Principle: This protocol utilizes a D2-symmetric chiral cobalt(II) porphyrin complex as a catalyst for the highly diastereoselective and enantioselective cyclopropanation of p-methylstyrene with ethyl diazoacetate (EDA).[2][3] Cobalt-based catalysts are particularly effective at minimizing the dimerization of the diazo compound, a common side reaction, allowing the alkene to be used as the limiting reagent.[3] The reaction proceeds via a cobalt-carbene intermediate, with the chiral ligand environment dictating the face selectivity of the carbene transfer to the olefin.

Materials:

  • Chiral Cobalt(II)-Porphyrin Catalyst [Co(1)] (as described in Ref.[3])

  • p-Methylstyrene (distilled before use)

  • Ethyl diazoacetate (EDA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, argon-purged Schlenk flask, add the chiral cobalt(II)-porphyrin catalyst (0.01 mmol, 1 mol%) and DMAP (0.05 mmol, 5 mol%).

  • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add p-methylstyrene (1.0 mmol, 1.0 equiv).

  • In a separate syringe, draw up a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous DCM (2 mL).

  • Add the EDA solution to the reaction mixture dropwise over 30 minutes using a syringe pump. A slow addition rate is crucial to maintain a low concentration of EDA and suppress dimerization.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting olefin is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of Hexanes to 95:5 Hexanes:Ethyl Acetate) to isolate the trans- and cis-cyclopropyl esters. The trans isomer is typically the major product.

ParameterExpected OutcomeSource
Chemical Yield 90-98%[3]
Diastereoselectivity (trans:cis) >98:2[3]
Enantiomeric Excess (trans isomer) >98% ee[3]
Protocol 2.2: Saponification to the Carboxylic Acid

Principle: Basic hydrolysis (saponification) of the ethyl ester affords the corresponding carboxylate salt, which is subsequently protonated to yield the free carboxylic acid. This is a standard and high-yielding transformation.

Materials:

  • Ethyl 2-(p-tolyl)cyclopropane-1-carboxylate (from Protocol 2.1)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (3M HCl)

  • Diethyl ether

Procedure:

  • Dissolve the cyclopropyl ester (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a solution of NaOH (3.0 mmol, 3.0 equiv) in water (3 mL).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow addition of 3M HCl. A white precipitate should form.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid as a white solid. The product is often pure enough for the next step without further purification.

Protocol 2.3: Curtius Rearrangement to this compound

Principle: The Curtius rearrangement is a thermal or photochemical decomposition of a carboxylic acyl azide to an isocyanate, which can then be trapped by a nucleophile.[1] Using tert-butanol as the trapping agent generates a Boc-protected amine. The reaction proceeds with complete retention of the stereocenter's configuration. Subsequent deprotection with a strong acid yields the final primary amine hydrochloride salt.

Materials:

  • 2-(p-tolyl)cyclopropane-1-carboxylic acid (from Protocol 2.2)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous tert-butanol (t-BuOH)

  • Anhydrous toluene

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a flame-dried, argon-purged flask, add the carboxylic acid (1.0 mmol) and anhydrous toluene (10 mL).

  • Add triethylamine (1.2 mmol, 1.2 equiv) and stir for 5 minutes.

  • Add DPPA (1.1 mmol, 1.1 equiv) dropwise at room temperature. (Caution: Azides are potentially explosive).

  • Stir the mixture for 30 minutes at room temperature.

  • Add anhydrous t-BuOH (5 mL) and heat the reaction to 85 °C for 16 hours. Nitrogen gas will evolve as the acyl azide rearranges.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude Boc-protected amine by flash chromatography.

  • Dissolve the purified Boc-amine in a minimal amount of ethyl acetate and add an excess of 4M HCl in 1,4-dioxane (5.0 equiv).

  • Stir at room temperature for 2 hours. A precipitate will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound hydrochloride, as a white solid.

Section 3: Mechanistic Insights and Rationale

The success of this synthesis hinges on the high fidelity of the initial asymmetric cyclopropanation step. The choice of a D2-symmetric chiral porphyrin ligand is critical. The bulky groups on the periphery of the porphyrin create a chiral pocket around the active cobalt center. When the carbene derived from EDA coordinates to the cobalt, this chiral environment sterically directs its approach to one of the two enantiotopic faces of p-methylstyrene, resulting in the formation of one enantiomer of the cyclopropane product in high excess.

G cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Co(II)Porphyrin Co(II)Porphyrin Co=Carbene Co=Carbene Co(II)Porphyrin->Co=Carbene + N₂CHCO₂Et - N₂ TransitionState [Chiral Transition State] Co=Carbene->TransitionState Alkene Approach Alkene p-Methylstyrene Alkene->TransitionState Product Cyclopropyl Ester TransitionState->Product Carbene Transfer Product->Co(II)Porphyrin Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric cyclopropanation.

The superiority of cobalt over other metals like iron for this specific transformation lies in its reduced propensity to catalyze the unproductive dimerization of the diazoacetate, leading to higher yields and cleaner reactions based on the more valuable olefin substrate.[2]

Section 4: Characterization and Validation

Structural Confirmation:

  • ¹H and ¹³C NMR: To confirm the structure of the final product and intermediates. For the final amine, characteristic signals for the tolyl group (aromatic protons and methyl singlet ~2.3 ppm) and the diastereotopic protons of the cyclopropane ring (in the 0.8-1.5 ppm region) are expected.

  • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product should be determined to confirm that no racemization occurred during the synthesis.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Derivatization: The primary amine is often derivatized, for example, with an acylating agent like benzoyl chloride, to improve peak shape and resolution on chiral stationary phases.

  • Example Chiral HPLC Conditions (for a derivatized amine):

ParameterCondition
Column Chiralcel OD-H or similar
Mobile Phase 95:5 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result Baseline separation of the two enantiomer peaks.

References

The Versatile Building Block: 1-(p-Tolyl)cyclopropanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropylamine Moiety

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the privileged scaffolds employed by medicinal chemists, the cyclopropylamine moiety has emerged as a powerful tool for optimizing drug candidates. Its inherent structural rigidity, unique electronic properties, and favorable metabolic profile make it a valuable building block in the design of therapeutic agents targeting a wide range of diseases.[1][2] The cyclopropane ring, a three-membered carbocycle, imparts significant conformational constraint on adjacent functionalities, which can lead to increased binding affinity and selectivity for biological targets. Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often enhances metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.

This guide provides an in-depth exploration of 1-(p-tolyl)cyclopropanamine, a commercially available and synthetically versatile building block. We will delve into its physicochemical properties, key synthetic transformations, and its application in the development of bioactive molecules, supported by detailed experimental protocols and relevant case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their medicinal chemistry programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in drug design and process development.

PropertyValueSource
Molecular Formula C₁₀H₁₃N[3]
Molecular Weight 147.22 g/mol [3]
CAS Number 503417-31-0[3]
Appearance Not specified (likely a liquid or low-melting solid)N/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A
pKa (predicted) ~9.0 (typical for primary amines)N/A
cLogP (predicted) ~2.5N/A

The p-tolyl group provides a degree of lipophilicity, while the primary amine serves as a key functional handle for a multitude of chemical transformations. The hydrochloride salt of this compound (CAS Number: 1134834-95-9) is also commercially available and may offer advantages in terms of handling and stability.[4]

Core Synthetic Methodologies and Protocols

This compound serves as a versatile nucleophile and can be readily functionalized through several key reactions. The following sections provide detailed protocols for some of the most common and useful transformations.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The primary amine of this compound readily participates in amide coupling reactions with a wide range of carboxylic acids.

General Workflow for Amide Coupling:

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Reaction_Vessel Combine in a suitable solvent (e.g., DMF, DCM) Carboxylic_Acid->Reaction_Vessel Amine This compound (1.0-1.2 eq) Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Stirring Stir at room temperature Reaction_Vessel->Stirring Activation Quench Aqueous Work-up Stirring->Quench Reaction Completion Extract Extraction with organic solvent Quench->Extract Purify Purification (e.g., chromatography) Extract->Purify Final_Product Final_Product Purify->Final_Product Isolated Amide

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and minimal side products.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(1-(p-tolyl)cyclopropyl)amide.

Expected Yields: 70-95%

Causality Behind Experimental Choices:

  • HATU is chosen for its high efficiency in forming the active ester intermediate, leading to faster reaction rates and often higher yields compared to other coupling reagents.

  • DIPEA , a non-nucleophilic base, is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing in the nucleophilic attack.

  • DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, promoting a homogeneous reaction environment.

N-Alkylation: Introducing Substituents on the Nitrogen Atom

N-alkylation of this compound allows for the introduction of various alkyl groups, further diversifying the chemical space accessible from this building block.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This protocol describes a classical SN2 reaction between the primary amine and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ACN, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, filter off the inorganic solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Expected Yields: 60-85%

Causality Behind Experimental Choices:

  • K₂CO₃ is a mild inorganic base used to scavenge the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed.

  • ACN is a polar aprotic solvent that is well-suited for SN2 reactions.

  • Heating may be necessary for less reactive alkyl halides to increase the reaction rate.

Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination provides a powerful method for the synthesis of secondary and tertiary amines by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

General Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound (1.0 eq) Reaction_Vessel Combine in a suitable solvent (e.g., DCE, MeOH) Amine->Reaction_Vessel Carbonyl Aldehyde or Ketone (1.0-1.2 eq) Carbonyl->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation Imine/Iminium Ion Formation Reaction_Vessel->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Addition of Reducing Agent Quench Aqueous Work-up Reduction->Quench Reaction Completion Extract Extraction with organic solvent Quench->Extract Purify Purification (e.g., chromatography) Extract->Purify Final_Product Final_Product Purify->Final_Product Isolated Amine

Caption: General workflow for reductive amination.

Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for reductive aminations.[5]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted amine.

Expected Yields: 65-90%

Causality Behind Experimental Choices:

  • NaBH(OAc)₃ is a mild reducing agent that is particularly effective for reducing the intermediate iminium ion without reducing the starting carbonyl compound. Its steric bulk also contributes to its selectivity.

  • DCE is a common solvent for reductive aminations as it is aprotic and does not react with the reducing agent.

  • The initial stirring period before the addition of the reducing agent allows for the formation of the imine or iminium ion intermediate, which is then reduced.

Applications in Medicinal Chemistry: A Case Study on LSD1 Inhibitors

The this compound scaffold has been incorporated into potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[2][6][7][8] The cyclopropylamine moiety in these inhibitors acts as a critical pharmacophore, often forming a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.[1][9]

A recent study disclosed a series of cyanopyrimidine-based LSD1 inhibitors incorporating a cyclopropylamine moiety.[2] Although not specifically using the p-tolyl derivative, this work highlights the potential of this class of compounds. The study reported potent anticancer activity against various cell lines.

Compound IDModificationMOLT-4 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)LSD1 IC₅₀ (µM)
Lead Compound 1 n-propyl-thio pyrimidine, unsubstituted phenyl---2.25
Lead Compound 2 isopropyl-thio pyrimidine, unsubstituted phenyl---1.80
Lead Compound 3 n-propyl-thio pyrimidine, p-methoxy phenyl---6.08

Data adapted from a study on related cyclopropylamine-containing cyanopyrimidines.[2]

The synthesis of such inhibitors would typically involve the coupling of this compound with a suitable heterocyclic core, demonstrating the direct applicability of the protocols described above.

Signaling Pathway Implication:

LSD1_Inhibition_Pathway Drug This compound Derivative LSD1 LSD1 Enzyme Drug->LSD1 Inhibits Histone_Methylation Histone H3K4/H3K9 Methylation LSD1->Histone_Methylation Demethylates Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Regulates Cancer_Cell_Apoptosis Cancer Cell Apoptosis/ Differentiation Gene_Expression->Cancer_Cell_Apoptosis Leads to

Caption: Inhibition of LSD1 by a this compound derivative.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a rigid cyclopropyl core, a reactive primary amine handle, and a lipophilic p-tolyl group provides chemists with a powerful tool to modulate the properties of drug candidates. The straightforward and high-yielding protocols for its functionalization into amides and substituted amines make it an attractive starting material for the synthesis of diverse compound libraries. The demonstrated success of related cyclopropylamines in developing potent enzyme inhibitors, such as those targeting LSD1, underscores the significant potential of this compound in the discovery of novel therapeutics.

References

The Pivotal Role of 1-(p-Tolyl)cyclopropanamine in Agrochemical Innovation: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-(p-Tolyl)cyclopropyl Moiety in Agrochemical Design

In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of unique molecular scaffolds is paramount to overcoming challenges such as resistance development and the need for improved toxicological profiles. The cyclopropylamine scaffold has emerged as a privileged structural motif in medicinal and agrochemical sciences, valued for its ability to impart conformational rigidity, enhance metabolic stability, and modulate the physicochemical properties of active ingredients.[1][2][3] Among the diverse array of cyclopropylamine derivatives, 1-(p-Tolyl)cyclopropanamine stands out as a key building block, combining the favorable attributes of the cyclopropylamine core with the electronic and steric influences of the p-tolyl group.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation agrochemicals. We will delve into the synthetic rationale, key reaction protocols, and the underlying chemical principles that make this compound a valuable synthon for researchers and professionals in the field of agrochemical development.

Core Applications in Fungicide Synthesis: A Hypothetical Case Study

Herein, we present a hypothetical, yet chemically plausible, synthetic protocol for the preparation of a novel carboxamide fungicide, illustrating the potential application of this compound. Carboxamide fungicides, such as boscalid and penthiopyrad, are a significant class of agrochemicals that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.

Hypothetical Target: N-(1-(p-Tolyl)cyclopropyl)-2-(trifluoromethyl)benzamide

This hypothetical target molecule integrates the 1-(p-tolyl)cyclopropylamine core with a 2-(trifluoromethyl)benzoyl moiety, another common fragment in modern fungicides known for its metabolic stability and electronic properties.

Experimental Protocols

Protocol 1: Synthesis of N-(1-(p-Tolyl)cyclopropyl)-2-(trifluoromethyl)benzamide via Amide Coupling

This protocol outlines a standard and reliable method for the acylation of this compound with a commercially available acid chloride. The rationale behind this approach is its high efficiency and the generally mild reaction conditions required.

Reaction Scheme:

G cluster_0 Reaction Scheme for N-(1-(p-Tolyl)cyclopropyl)-2-(trifluoromethyl)benzamide Synthesis This compound This compound plus1 + This compound->plus1 2-(Trifluoromethyl)benzoyl_chloride 2-(Trifluoromethyl)benzoyl chloride plus1->2-(Trifluoromethyl)benzoyl_chloride arrow -> 2-(Trifluoromethyl)benzoyl_chloride->arrow Product N-(1-(p-Tolyl)cyclopropyl)-2-(trifluoromethyl)benzamide arrow->Product Reagents Et3N, DCM, 0 °C to rt arrow->Reagents

A schematic representation of the amide coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound503417-31-0147.2210.0
2-(Trifluoromethyl)benzoyl chloride312-94-7208.5710.5
Triethylamine (Et₃N)121-44-8101.1912.0
Dichloromethane (DCM), anhydrous75-09-284.9350 mL
Saturated aqueous sodium bicarbonateN/AN/A2 x 30 mL
BrineN/AN/A30 mL
Anhydrous magnesium sulfate7487-88-9120.37~5 g

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.47 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol) dropwise to the stirred solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Acylation: In a separate flask, dissolve 2-(trifluoromethyl)benzoyl chloride (1.46 mL, 2.19 g, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine spot indicates the completion of the reaction.

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize excess acid), and 30 mL of brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(1-(p-Tolyl)cyclopropyl)-2-(trifluoromethyl)benzamide.

Expected Yield and Characterization:

  • Yield: 80-90%

  • Appearance: White to off-white solid.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Logical Framework for Agrochemical Synthesis

The synthesis of a novel agrochemical is a multi-step process that requires careful planning and execution. The following diagram illustrates a generalized workflow for the development of a fungicide based on the this compound scaffold.

G cluster_0 Agrochemical Development Workflow A Scaffold Selection: This compound B Virtual Screening & Target Identification A->B C Lead Compound Design B->C D Synthetic Route Development C->D E Synthesis & Purification D->E F Structural Characterization (NMR, MS) E->F G In vitro Bioassays (Fungicidal Activity) F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I I->E Iterative Optimization J Greenhouse & Field Trials I->J K Toxicology & Environmental Impact Assessment J->K L Registration & Commercialization K->L

A generalized workflow for agrochemical development.

Conclusion and Future Perspectives

This compound represents a valuable and strategically important building block for the synthesis of novel agrochemicals. Its unique combination of a rigid cyclopropyl core and a functionalized aromatic ring provides a versatile platform for the design of next-generation fungicides, herbicides, and insecticides. While the direct application of this specific amine in commercially available products remains largely proprietary, the fundamental principles of organic synthesis and medicinal chemistry strongly support its potential. The hypothetical protocol provided herein serves as a practical guide for researchers to explore the synthetic utility of this compound and to develop innovative solutions for the ever-evolving challenges in global agriculture. Further research into the derivatization of this scaffold is highly encouraged and is expected to yield new classes of agrochemicals with improved efficacy and environmental profiles.

References

Application Note & Protocol: N-Functionalization of 1-(p-Tolyl)cyclopropanamine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(p-Tolyl)cyclopropanamine is a pivotal structural motif in medicinal chemistry, offering a unique combination of rigidity and three-dimensional complexity that is highly sought after in modern drug design. The primary amine serves as a versatile handle for N-functionalization, enabling the systematic modulation of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides an in-depth exploration of robust and reproducible protocols for the N-functionalization of this compound, including N-acylation, N-sulfonylation, and N-alkylation via reductive amination. We delve into the causality behind experimental choices, provide step-by-step methodologies, and offer guidance on in-process controls and troubleshooting to ensure reliable and efficient synthesis of diverse amine derivatives for researchers in pharmaceutical and chemical development.

Section 1: Foundational Principles

The Unique Reactivity of the Cyclopropylamine Moiety

The synthetic utility of this compound is rooted in the distinct electronic and steric properties of the cyclopropyl group. The C-C bonds of the three-membered ring possess significant p-character due to ring strain, which influences the reactivity of the adjacent amine. This structural feature can impact the nucleophilicity of the amine and, under harsh acidic conditions, may lead to ring-opening side reactions.[1][2] Therefore, the selection of reaction conditions must balance the need for reactivity with the imperative to maintain the integrity of the cyclopropane ring. Most standard N-functionalization reactions, however, proceed smoothly under controlled conditions without compromising the ring structure.[3]

Causality of Reagent and Condition Selection

The choice of reagents and reaction conditions is paramount for successful N-functionalization.

  • Bases: In acylation and sulfonylation reactions, a base is crucial to neutralize the acidic byproduct (e.g., HCl) generated.[4] Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred as they do not compete with the primary amine in reacting with the electrophile. For reactions sensitive to pH, such as those using chloroformates, maintaining a specific pH range (e.g., >9) is critical to prevent side reactions.[5]

  • Solvents: The choice of solvent depends on the solubility of the reactants and the reaction type. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used as they do not interfere with the reactions.

  • Temperature: Many N-functionalization reactions are initiated at 0 °C to control the initial exothermic reaction rate, particularly when using highly reactive electrophiles like acid chlorides, and are then allowed to warm to room temperature to ensure completion.

  • Reducing Agents: For reductive amination, the choice of reducing agent is critical for selectivity. Mild hydridic reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective because they readily reduce the protonated iminium ion intermediate while being slow to react with the starting aldehyde or ketone.[6][7] This chemoselectivity allows the reaction to be performed in a convenient one-pot procedure.[7][8]

Section 2: Core Protocols & Methodologies

N-Acylation/Amidation: Synthesis of Amides

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry.[9] This can be achieved by reacting this compound with an acid chloride or by using a coupling agent to join it with a carboxylic acid.

This classic method utilizes a highly reactive acid chloride to acylate the amine. The Schotten-Baumann reaction involves using a base, often in a biphasic system, to neutralize the HCl byproduct and drive the reaction to completion.[4][10][11]

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acid Chloride: Add the desired acid chloride (e.g., benzoyl chloride, 1.1 equiv.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl-1-(p-tolyl)cyclopropanamine.

For less reactive carboxylic acids, coupling agents are employed to activate the acid for nucleophilic attack by the amine. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective system.[12][13][14]

Mechanism Rationale: The carboxylic acid first adds to EDC to form a highly reactive O-acylisourea intermediate.[12][14] This unstable intermediate is then intercepted by HOBt to form a more stable HOBt-ester, which is less susceptible to racemization. Finally, the amine attacks this activated ester to form the amide bond.[12][14]

Step-by-Step Protocol:

  • Dissolution: To a round-bottom flask, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and this compound (1.1 equiv.). Dissolve the mixture in anhydrous DMF or DCM.[14]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.[14]

  • Addition of Reagents: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv.).[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.[14]

  • Monitoring: Monitor the progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Work-up: Once complete, dilute the mixture with ethyl acetate. Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[12]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[12]

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

N-Sulfonylation: Synthesis of Sulfonamides

The synthesis of sulfonamides from primary amines is a robust reaction, famously utilized in the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[15][16][17] A primary amine reacts with a sulfonyl chloride to form a sulfonamide that possesses an acidic proton on the nitrogen, rendering it soluble in aqueous alkali.[16][18][19]

Step-by-Step Protocol (Hinsberg Reaction):

  • Dissolution: In a test tube or round-bottom flask, combine this compound (1.0 equiv.) with 10% aqueous sodium hydroxide (NaOH) solution.

  • Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) to the mixture.

  • Reaction: Stopper the flask and shake or stir vigorously at room temperature for 10-20 minutes. The initial precipitate of the sulfonamide should dissolve in the excess aqueous base.

  • Monitoring & Validation: The formation of a clear solution indicates the successful formation of the soluble sulfonamide salt.[16]

  • Work-up & Isolation: Carefully acidify the clear solution with dilute HCl. The N-sulfonylated product will precipitate out as a solid.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common issue of over-alkylation.[8] This one-pot reaction involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[20][21]

Mechanism Rationale: The reaction is typically performed under mildly acidic conditions (pH ~5), which catalyzes the formation of the imine. The subsequent protonation of the imine forms an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion much faster than it reduces the starting aldehyde, ensuring high yields of the desired secondary amine.[7][8]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the stirred solution at room temperature. If the amine is used as a hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., TEA) should be added to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 24 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 1 hour.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Self-Validating Systems & Characterization

In-Process Controls (IPCs) and Product Characterization

Trustworthiness in any synthetic protocol is built upon a robust system of analysis and validation.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress. A co-spot of the starting material alongside the reaction mixture allows for a clear visualization of the consumption of reactants and the appearance of the product spot (with a different Rf value).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative monitoring and confirmation of the product's molecular weight, LC-MS is the preferred method. It provides both retention time data and the mass-to-charge ratio (m/z) of the components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation of the final product.[22]

    • ¹H NMR: Will confirm the presence of the newly introduced functional group (e.g., acyl, sulfonyl, or alkyl chain) and the integrity of the p-tolyl and cyclopropyl moieties.

    • ¹³C NMR: Provides information on the carbon skeleton of the new molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the purified product by providing a highly accurate molecular weight.[23]

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Low or No Yield Inactive reagents (e.g., hydrolyzed acid chloride, old coupling agents). Insufficient base. Poor quality solvent.Use freshly opened or purified reagents. Ensure base is in sufficient excess (1.2-2.5 equiv.). Use anhydrous solvents.
Multiple Products Over-alkylation in reductive amination. Side reactions due to incorrect pH or temperature.Use a 1:1 stoichiometry of amine to aldehyde. For reductive amination, ensure the use of a mild reducing agent like NaBH(OAc)₃. Control temperature carefully, especially during the addition of reactive electrophiles.
Ring-Opening of Cyclopropane Harshly acidic conditions.Avoid strong protic acids.[1][24] Use buffered systems or non-acidic conditions where possible. Standard protocols listed above generally do not cause ring-opening.
Difficult Purification Byproducts from coupling agents (e.g., DCU, HOBt). Unreacted starting materials.Perform an aqueous work-up as described in the protocols to remove water-soluble byproducts.[12] Optimize reaction time to ensure full conversion of starting materials. Employ careful flash column chromatography.

Section 4: Visualization & Summary

Experimental Workflow Diagrams

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Work-up & Purification Start This compound + Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Base Add Base (e.g., TEA, DIPEA) Cool->Add_Base Add_Electrophile Add Electrophile (Acid Chloride, TsCl, or Carboxylic Acid + Coupling Agents) Add_Base->Add_Electrophile React Warm to RT Stir 2-24h Add_Electrophile->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Aqueous Work-up (Wash with acid/base/brine) Monitor->Quench Isolate Dry & Concentrate Quench->Isolate Purify Flash Chromatography Isolate->Purify Product Pure N-Functionalized Product Purify->Product

Caption: General workflow for N-Acylation and N-Sulfonylation.

G cluster_prep One-Pot Reaction cluster_workup Work-up & Purification Start This compound + Aldehyde/Ketone + Solvent (DCE/THF) Add_Reducer Add NaBH(OAc)₃ Start->Add_Reducer React Stir at RT 2-24h Add_Reducer->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Isolate Dry & Concentrate Extract->Isolate Purify Flash Chromatography Isolate->Purify Product Pure N-Alkyl Product Purify->Product

References

Application Notes & Protocols: Strategic Ring-Opening of 1-(p-Tolyl)cyclopropanamine Derivatives for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Rings

In the landscape of modern drug discovery and development, the cyclopropane motif has emerged as a uniquely powerful structural element.[1][2] Its rigid, three-dimensional geometry can enforce bioactive conformations, enhance metabolic stability, and fine-tune physicochemical properties, ultimately improving a drug candidate's potency and pharmacokinetic profile.[2][3] The inherent ring strain of cyclopropanes, however, is not merely a feature for passive structural support; it is a reservoir of chemical potential.[4] By selectively cleaving the C-C bonds of this strained ring, chemists can unlock novel synthetic pathways to create complex and valuable molecular architectures that would be otherwise difficult to access.

This guide focuses on 1-(p-Tolyl)cyclopropanamine, a versatile building block where the amine functionality and the electron-donating p-tolyl group work in concert to facilitate controlled ring-opening reactions. We will explore the core mechanistic principles and provide detailed, field-tested protocols for two major classes of transformations: visible-light photocatalyzed cycloadditions and electrophile-mediated difunctionalizations. These methods provide researchers with reliable tools to leverage the latent reactivity of cyclopropylamines for the synthesis of innovative scaffolds relevant to pharmaceutical and materials science.

Section 1: Mechanistic Foundations of Ring-Opening

The reactivity of this compound is dominated by its susceptibility to ring-opening through distinct cationic intermediates. The specific pathway is dictated by the choice of initiator—be it a photon, a chemical oxidant, or an electrophile. Understanding these foundational mechanisms is critical for experimental design and troubleshooting.

Pathway A: Single-Electron Transfer (SET) and Radical Cation Formation

One of the most elegant methods to initiate ring-opening is through a single-electron transfer (SET) event. In this process, the lone pair of the amine is oxidized, typically by a photoexcited catalyst, to form a nitrogen radical cation.[5] This species is highly unstable due to the amplified ring strain and rapidly undergoes homolytic cleavage of a vicinal C-C bond. This cleavage is irreversible and results in the formation of a distonic radical cation—a key intermediate where the radical is located on a terminal carbon and the cation resides on the nitrogen as an iminium ion.[5][6] The p-tolyl group at the C1 position provides electronic stabilization to this intermediate, making the initial oxidation more favorable.

SET_Mechanism cluster_0 Initiation cluster_1 Propagation & Termination A This compound + PC B Nitrogen Radical Cation (Unstable) A->B (SET Oxidation) C β-Carbon Radical Iminium Ion (Ring-Opened Intermediate) B->C Rapid C-C Cleavage E Adduct Radical C->E Intermolecular Addition D Olefin Substrate D->E F Cyclized Radical Cation E->F 5-exo-trig Cyclization G Final Product (e.g., Pyrrolidine) F->G Reduction by PC•⁻

Figure 1: General mechanism for Single-Electron Transfer (SET) initiated ring-opening.

Pathway B: Electrophilic Activation and Dicationic Intermediates

An alternative strategy involves the use of strong electrophiles, such as Brønsted or Lewis acids. Protonation of the amine group creates an ammonium salt. This transformation significantly alters the electronic properties of the ring, as the strongly electron-withdrawing ammonium group weakens the adjacent C-C bonds.[7] In the presence of a potent acid, this can lead to heterolytic cleavage of the distal C2-C3 bond, a process driven by the release of ring strain and the avoidance of placing two positive charges in close proximity.[7] The resulting open-chain cation can then be intercepted by a variety of nucleophiles to yield 1,3-difunctionalized products. Solvents like hexafluoroisopropanol (HFIP) are particularly effective at promoting these cationic pathways by stabilizing the charged intermediates.[8][9]

Electrophilic_Mechanism A This compound B Protonated Amine (Ammonium Salt) A->B + H⁺ (Acid) C Ring-Opened Cation B->C Distal C-C Cleavage E 1,3-Difunctionalized Product C->E Nucleophilic Attack D Nucleophile (e.g., Arene) D->E

Figure 2: General mechanism for electrophile-mediated ring-opening.

Section 2: Application Protocol for Photocatalyzed [3+2] Cycloaddition

This protocol details a powerful method for constructing highly substituted pyrrolidine rings, which are privileged scaffolds in medicinal chemistry. The reaction proceeds under exceptionally mild conditions, leveraging visible light to generate the key radical iminium ion intermediate for a subsequent cycloaddition with an olefin.[5]

Protocol 2.1: Visible-Light Mediated [3+2] Cycloaddition with Methyl Acrylate

Scientific Rationale: This transformation uses a ruthenium-based photocatalyst that absorbs visible light, initiating the SET process described in Pathway A. The resulting β-carbon radical adds to an electron-deficient olefin (methyl acrylate) in a "Giese-type" addition. The subsequent radical then undergoes a rapid, intramolecular 5-exo-trig cyclization onto the iminium ion to form the five-membered ring.[5] The catalyst is regenerated in the final reduction step, completing the catalytic cycle.

Workflow_Photocatalysis A 1. Reagent Preparation - Weigh reagents in glovebox - Prepare solvent B 2. Reaction Setup - Add reagents to vial - Seal with septum A->B C 3. Degassing - Sparge with Argon for 15 min B->C D 4. Irradiation - Place vial before Blue LED - Stir at room temperature C->D E 5. Workup - Quench reaction - Perform liquid-liquid extraction D->E F 6. Purification & Analysis - Column Chromatography - NMR, MS E->F

Figure 3: Experimental workflow for the photocatalyzed [3+2] cycloaddition.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Methyl Acrylate (1.5 equiv)

  • --INVALID-LINK--₂ (Photocatalyst, 1 mol%)

  • Acetonitrile (CH₃CN), anhydrous (0.1 M)

  • Schlenk flask or screw-cap vial with septum

  • Stir plate and magnetic stir bar

  • Argon or Nitrogen line for degassing

  • 450 nm Blue LED lamp with cooling fan

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, add this compound (e.g., 0.2 mmol, 29.4 mg), --INVALID-LINK--₂ (0.002 mmol, 1.9 mg), and a magnetic stir bar to a 4 mL screw-cap vial.

  • Solvent & Reagent Addition: Remove the vial from the glovebox. Add anhydrous acetonitrile (2.0 mL) followed by methyl acrylate (0.3 mmol, 27 µL) via syringe.

  • Degassing: Seal the vial with a septum-lined cap. Purge the solution and headspace with a gentle stream of argon for 15 minutes using a needle inlet and outlet. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5 cm from a 450 nm blue LED lamp. Ensure the reaction is actively stirring to maintain homogeneity. A small fan should be directed at the vial to maintain ambient temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired substituted pyrrolidine product.

Scientist's Notes & Troubleshooting:

  • Catalyst Choice: While --INVALID-LINK--₂ is effective, other photocatalysts like iridium complexes can also be used and may offer different reactivity profiles.[5]

  • Low Conversion: If the reaction stalls, ensure the degassing process was thorough. The solvent must be anhydrous, as water can interfere with the reaction. Check the output of the LED lamp.

  • Diastereoselectivity: The reaction often produces a mixture of diastereomers. The ratio can be influenced by the steric bulk of the substituents on both the cyclopropanamine and the olefin.[5]

  • Olefin Scope: This protocol is generally most effective with electron-deficient olefins (e.g., acrylates, acrylonitriles, vinyl sulfones).

EntryOlefin PartnerProduct Structure (Major Diastereomer)Yield (%)Reference
1Methyl Acrylate4-Methoxycarbonyl-2-(p-tolyl)pyrrolidine~75%[5]
2Acrylonitrile4-Cyano-2-(p-tolyl)pyrrolidine~80%[5]
3N-PhenylmaleimideFused bicyclic system~85%[5]

Table 1: Representative Scope of the Photocatalyzed [3+2] Cycloaddition.

Section 3: Application Protocol for Electrophilic Ring-Opening

This protocol provides a method for the 1,3-difunctionalization of the cyclopropane ring, generating valuable acyclic amine derivatives. The use of a strong Brønsted acid in a non-nucleophilic, highly polar solvent like HFIP is key to promoting the desired cationic ring-opening pathway.[8][9]

Protocol 3.1: TfOH-Catalyzed Ring-Opening Hydroarylation with Anisole

Scientific Rationale: Triflic acid (TfOH) protonates the cyclopropanamine, activating it for ring cleavage as described in Pathway B. The electron-rich p-tolyl group stabilizes the resulting benzylic cation at C1. This cation is then intercepted by an electron-rich arene nucleophile, such as anisole, in a Friedel-Crafts-type reaction to form a new C-C bond, yielding a 1,3-diarylpropanamine derivative.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Anisole (3.0 equiv)

  • Triflic Acid (TfOH, 10 mol%)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous (0.2 M)

  • Round-bottom flask with septum

  • Stir plate and magnetic stir bar

  • Argon or Nitrogen atmosphere

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (e.g., 0.1 mmol, 14.7 mg) and a magnetic stir bar.

  • Solvent & Reagents: Add anhydrous HFIP (0.5 mL) followed by anisole (0.3 mmol, 32.4 mg). Stir the solution at room temperature for 5 minutes.

  • Initiation: Carefully add Triflic Acid (0.01 mmol, 1.5 mg or ~0.9 µL) dropwise via syringe. The reaction may generate a slight exotherm.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, carefully quench the reaction by adding it to a stirred solution of saturated sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 1-(p-tolyl)-3-(p-methoxyphenyl)propan-1-amine product.

Scientist's Notes & Troubleshooting:

  • Safety: Triflic acid is extremely corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment. HFIP is volatile and should also be handled in a well-ventilated area.

  • Solvent is Key: HFIP is crucial for its ability to stabilize cationic intermediates while being a poor nucleophile itself, preventing solvent trapping.[8] Dichloromethane can sometimes be used as a co-solvent.

  • Acid Catalyst: Other strong Brønsted acids (e.g., HBF₄) or Lewis acids (e.g., BF₃·OEt₂) may also catalyze the reaction, but TfOH is often the most effective.

  • Nucleophile Scope: This reaction works best with electron-rich arenes (anisole, xylenes, indoles). Less nucleophilic arenes may require higher temperatures or catalyst loadings. Other nucleophiles like thiols or azides can also be employed to generate different 1,3-adducts.[9]

EntryNucleophileProduct TypeYield (%)Reference
1Anisole1,3-Diarylpropanamine~85%[8]
2Indole3-(1-(p-Tolyl)propyl)indole~90%[9]
3Thiophenol3-(Phenylthio)-1-(p-tolyl)propanamine~70%[8]

Table 2: Representative Scope of Acid-Catalyzed Ring-Opening Reactions.

Conclusion

This compound derivatives are exceptionally versatile intermediates whose reactivity can be precisely controlled by the choice of reaction conditions. By leveraging either visible-light photocatalysis or strong acid catalysis, researchers can steer the ring-opening process through radical cation or dicationic intermediates, respectively. These pathways provide reliable and high-yielding access to valuable molecular scaffolds, including complex pyrrolidines and 1,3-difunctionalized acyclic amines. The protocols and insights provided herein serve as a robust starting point for scientists in both academic and industrial settings to explore new chemical space and accelerate the development of next-generation pharmaceuticals and functional materials.

References

Application Note & Protocol: Quantitative Analysis of 1-(p-Tolyl)cyclopropanamine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 1-(p-Tolyl)cyclopropanamine, a compound of interest in pharmaceutical development and forensic analysis. As a primary amine, its analysis can present challenges due to polarity and potential for chromatographic peak tailing.[1] This guide presents two robust and validated methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization, and a Gas Chromatography-Mass Spectrometry (GC-MS) method, which may also involve derivatization to improve volatility and peak shape.[1] The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step procedures, explanations for methodological choices, and guidance for method validation in accordance with ICH Q2(R1) guidelines.[2][3]

Introduction

This compound is a chemical entity with a primary amine functional group attached to a cyclopropyl ring, which is substituted with a p-tolyl group. The accurate and precise quantification of this and similar compounds is critical in various scientific fields, including pharmaceutical quality control, where it may be an intermediate or impurity, and in forensic science, where cyclopropylamine derivatives can be found in novel psychoactive substances (NPS).[4][5]

The inherent chemical properties of primary amines, such as high polarity and the presence of active hydrogen atoms, often lead to poor chromatographic performance, including peak tailing and low sensitivity, especially in GC systems.[1] To overcome these challenges, this application note details two primary analytical approaches.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of a wide range of compounds.[6] For amines that lack a strong chromophore, pre-column derivatization is a common strategy to enhance UV or fluorescence detection, thereby increasing sensitivity and improving separation.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and thermally stable compounds.[9] For polar analytes like primary amines, derivatization is often necessary to increase volatility and thermal stability, preventing on-column degradation and improving peak symmetry.[10][11]

The choice between HPLC and GC-MS will depend on the sample matrix, required sensitivity, and available instrumentation. Both methods presented herein are designed to be robust and reliable, providing a framework for accurate quantification.

Method Validation Principles

All analytical methods intended for use in regulated environments must be validated to ensure they are suitable for their intended purpose.[12] The validation characteristics discussed in this guide are based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

HPLC Method with Pre-Column Derivatization

This method is designed for the quantification of this compound in solution, such as in bulk drug substance or formulated products. It employs pre-column derivatization with o-Phthalaldehyde (OPA) to form a highly fluorescent isoindole derivative, allowing for sensitive detection.[7]

Rationale for Method Design
  • Derivatization Agent: OPA reacts rapidly with primary amines in the presence of a thiol to yield fluorescent products, offering excellent sensitivity.[7] This is a well-established technique for amine analysis.

  • Stationary Phase: A C18 reversed-phase column is selected for its versatility and ability to retain the relatively non-polar derivatized analyte.[7]

  • Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer provides the necessary resolving power to separate the derivatized analyte from potential interferences and reagent peaks.[6]

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Dihydrogen Phosphate (Analytical Grade)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid

  • Boric Acid (Analytical Grade)

  • Sodium Hydroxide (for pH adjustment)

  • Water (HPLC Grade or Milli-Q)

3.2.2. Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent with a fluorescence detector.[14]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[7]

  • Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.5

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    17 30 70
    18 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation: 340 nm, Emission: 455 nm

3.2.3. Solution Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust pH to 10.2 with sodium hydroxide.

  • OPA Reagent: Combine 0.8 mL of 20 mM borate buffer, 0.2 mL of OPA solution (75 mg/L in methanol), and 2 µL of 3-mercaptopropionic acid. Prepare fresh daily.[15]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 1:1 mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by diluting the stock solution with the water/methanol mixture.[15]

3.2.4. Sample Preparation and Derivatization

  • Accurately weigh a portion of the sample and dissolve/extract it with a suitable solvent (e.g., water/methanol). A solid-phase extraction (SPE) step may be required for complex matrices.[7]

  • In an autosampler vial, mix 50 µL of borate buffer, 5 µL of OPA reagent, and 10 µL of the sample or standard solution.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

Data Presentation and Validation Summary

The following table presents typical validation parameters for this HPLC method.

Validation ParameterTypical Performance
Linearity (R²)> 0.999
Range0.1 - 5.0 µg/mL
LOD~0.03 µg/mL
LOQ~0.1 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (%RSD)< 2.0%

Data is representative and should be confirmed for the specific instrumentation and matrix used.[16]

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Derivatize Derivatization with OPA Sample->Derivatize Standard Prepare Standard Curve Standard->Derivatize HPLC HPLC System (C18 Column) Derivatize->HPLC Inject Detector Fluorescence Detector (Ex: 340nm, Em: 455nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantification Chromatogram->Quantify Final Report Final Report Quantify->Final Report

Caption: Workflow for HPLC quantification of this compound.

GC-MS Method for Quantification

This method is suitable for the analysis of this compound in various matrices, including seized materials or biological samples, offering high selectivity and structural confirmation.[4][17] Derivatization with trifluoroacetic anhydride (TFAA) is employed to enhance volatility and improve chromatographic performance.[1]

Rationale for Method Design
  • Derivatization Agent: TFAA reacts with the primary amine to form a stable, volatile, and fluorinated derivative.[1] The fluorine atoms enhance sensitivity for detectors like an electron capture detector (ECD), though for MS, the primary benefit is improved chromatography.[1]

  • GC Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5ms), is commonly used for the analysis of derivatized compounds and provides good resolution.[18]

  • Mass Spectrometry: Electron Ionization (EI) is used to generate reproducible fragmentation patterns for library matching and structural elucidation. Selected Ion Monitoring (SIM) mode is employed for quantification to achieve maximum sensitivity and selectivity.[9][19]

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (Anhydrous, GC grade)

  • Methanol (GC grade)

  • Internal Standard (IS) (e.g., 1-(p-Tolyl)propan-1-ol or a suitable deuterated analog)

4.2.2. Instrumentation and Conditions

  • GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.[20]

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Note: Specific ions for quantification must be determined by analyzing the full scan mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments from the loss of CF3 or other moieties.

4.2.3. Solution Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards in GC vials by adding appropriate volumes of the standard stock solution, a fixed amount of the internal standard solution, and then evaporating the solvent to dryness under a gentle stream of nitrogen.

4.2.4. Sample Preparation and Derivatization

  • Prepare the sample by dissolving in a suitable solvent and, if necessary, performing a liquid-liquid or solid-phase extraction.[8]

  • Transfer a known aliquot of the sample extract to a GC vial and evaporate to dryness.

  • To the dried residue of the sample or calibration standard, add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA.[1]

  • Tightly cap the vial and heat at 70 °C for 20 minutes.[1]

  • Allow the vial to cool to room temperature before injection into the GC-MS system.

Data Presentation and Validation Summary

The following table presents typical validation parameters for this GC-MS method.

Validation ParameterTypical Performance
Linearity (R²)> 0.995
Range0.05 - 2.0 µg/mL
LOD~0.01 µg/mL
LOQ~0.05 µg/mL
Accuracy (% Recovery)95.0% - 105.0%
Precision (%RSD)< 5.0%

Data is representative and should be confirmed for the specific instrumentation and matrix used.[17]

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction & Evaporation Derivatize Derivatization with TFAA Sample->Derivatize Standard Prepare Standards & Evaporate Standard->Derivatize GC Gas Chromatograph (DB-5ms Column) Derivatize->GC Inject MS Mass Spectrometer (EI, SIM Mode) GC->MS TIC Generate Ion Chromatogram MS->TIC Integrate Peak Integration & Quantification TIC->Integrate Final Report Final Report Integrate->Final Report

Caption: Workflow for GC-MS quantification of this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust, sensitive, and reliable approaches for the quantification of this compound. The HPLC method, with pre-column OPA derivatization and fluorescence detection, is highly sensitive and suitable for routine quality control analysis. The GC-MS method, utilizing TFAA derivatization, offers high selectivity and definitive structural confirmation, making it ideal for complex matrices and forensic applications. The choice of method should be guided by the specific analytical requirements, including the sample matrix, desired sensitivity, and available instrumentation. Proper method validation according to ICH guidelines is essential to ensure the generation of accurate and defensible data.[2]

References

Application Note & Protocol: A Scalable, Titanium-Mediated Synthesis of 1-(p-Tolyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(p-Tolyl)cyclopropanamine hydrochloride, a valuable building block in medicinal and agrochemical research. The featured protocol is based on a modified Kulinkovich-Szymoniak reaction, a robust and efficient method for converting nitriles into primary cyclopropylamines. We delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step protocol suitable for multigram to kilogram production, and address critical considerations for process safety, optimization, and quality control. The aim is to equip researchers with a practical and scientifically sound framework for the reliable and scalable production of this important intermediate.

Introduction and Strategic Overview

The 1-arylcyclopropylamine motif is a privileged structure in modern drug discovery, appearing in a range of biologically active compounds.[1][2] Its rigid, three-dimensional nature offers a unique vector for exploring chemical space, often leading to improved potency, selectivity, and metabolic stability. This compound, in particular, serves as a key intermediate for more complex molecular architectures.

However, the synthesis of cyclopropylamines, especially at scale, presents unique challenges. Classical methods can be lengthy, utilize hazardous reagents, or provide low yields, making them unsuitable for industrial production.[3][4] Among the modern synthetic strategies, the titanium-mediated cyclopropanation of nitriles, a variant of the Kulinkovich reaction developed by Szymoniak and de Meijere, stands out for its efficiency and directness.[5][6][7]

This method leverages the reaction between a Grignard reagent and a nitrile, mediated by a titanium(IV) alkoxide, to construct the cyclopropylamine core in a single synthetic operation. Its advantages for scale-up include:

  • Convergent Synthesis: Directly couples readily available starting materials (4-methylbenzonitrile and ethylmagnesium bromide).

  • High Efficiency: Generally provides good to excellent yields for a range of substrates.[5]

  • Operational Simplicity: The core reaction is a one-pot procedure, minimizing complex manipulations.

This guide will focus exclusively on this strategy, providing the necessary detail to transition from laboratory-scale experiments to pilot-scale production.

The Kulinkovich-Szymoniak Reaction: Mechanism and Rationale

Understanding the reaction mechanism is paramount for successful scale-up, as it informs decisions regarding temperature control, reagent stoichiometry, and quench procedures. The transformation proceeds through several key stages, as outlined below.

Core Mechanism:

  • Formation of the Titanacyclopropane Intermediate: Two equivalents of the Grignard reagent (e.g., EtMgBr) react with the titanium(IV) isopropoxide catalyst. This initially forms a transient dialkyltitanium species which rapidly undergoes β-hydride elimination to release ethane and form the reactive titanacyclopropane intermediate.[6][7] This is the key 1,2-dicarbanion equivalent that drives the cyclopropanation.

  • Reaction with the Nitrile: The highly nucleophilic titanacyclopropane adds across the carbon-nitrogen triple bond of the nitrile (4-methylbenzonitrile). This forms a five-membered azatitanacyclopentene intermediate.

  • Ring Contraction and Hydrolysis: Unlike the analogous reaction with esters, the pathway for nitriles involves intramolecular rearrangement and subsequent hydrolysis during aqueous workup to liberate the primary cyclopropylamine.[5]

The choice of this pathway is strategic. Alternative routes, such as those involving a Curtius rearrangement from the corresponding carboxylic acid, are viable but may require more steps.[8][9] The titanium-mediated approach offers a more atom-economical and direct route to the target compound.

cluster_titanacycle Step 1: Titanacyclopropane Formation cluster_reaction Step 2 & 3: Cyclopropanation & Hydrolysis Ti(OiPr)4 Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Intermediate Ti(OiPr)4->Titanacyclopropane - 2 Mg(OiPr)Br EtMgBr 2 eq. EtMgBr EtMgBr->Titanacyclopropane Ethane Ethane (byproduct) Titanacyclopropane->Ethane Nitrile 4-Methylbenzonitrile Amine This compound Titanacyclopropane->Amine Nitrile->Amine + Titanacyclopropane Workup Aqueous Workup (e.g., H2O/HCl)

Caption: High-level overview of the Kulinkovich-Szymoniak reaction pathway.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1.0 mole scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor. Personnel must be equipped with proper personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves.[10][11]

Part A: Synthesis of this compound

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 1 mol scale)MolesEquivalentsNotes
4-Methylbenzonitrile117.15117.2 g1.01.0Ensure >98% purity.
Titanium(IV) Isopropoxide284.22355.3 g (368 mL)1.251.25Use as received.
Ethylmagnesium Bromide131.27875 mL2.6252.6253.0 M solution in diethyl ether. Pyrophoric.
Anhydrous Tetrahydrofuran (THF)-2.5 L--Solvent. Must be dry.
1 M Hydrochloric Acid (aq)-~2.0 L--For quench and workup.
Diethyl Ether-3 x 1 L--For extraction.
Saturated Sodium Bicarbonate (aq)-1 L--For wash.
Brine (Saturated NaCl aq)-1 L--For wash.
Sodium Sulfate (anhydrous)-~100 g--For drying.

Equipment

  • 10 L three-necked, round-bottom flask or jacketed glass reactor.

  • Overhead mechanical stirrer with a PTFE paddle.

  • Thermocouple for internal temperature monitoring.

  • 1 L pressure-equalizing dropping funnel.

  • Nitrogen/Argon inlet and bubbler.

  • Large cooling bath (ice/water or cryocooler).

Procedure

  • Reactor Setup: Assemble the reactor and ancillary equipment. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Charge: Charge the reactor with 4-methylbenzonitrile (117.2 g, 1.0 mol) and anhydrous THF (2.5 L). Begin stirring to ensure complete dissolution.

  • Catalyst Addition: Add titanium(IV) isopropoxide (368 mL, 1.25 mol) to the stirred solution at ambient temperature.

  • Cooling: Cool the reactor contents to -10 °C to 0 °C using an ice/salt or acetone/dry ice bath. Causality: Initial cooling is critical to manage the highly exothermic Grignard addition and prevent side reactions.

  • Grignard Reagent Addition: Add the 3.0 M solution of ethylmagnesium bromide in diethyl ether (875 mL, 2.625 mol) to the dropping funnel. Add the Grignard solution dropwise to the reaction mixture over a period of 2-3 hours. CRITICAL STEP: Maintain the internal temperature below 5 °C throughout the addition. A rapid temperature increase indicates an uncontrolled reaction.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight). The reaction progress can be monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add 1 M HCl (aq) (~2.0 L) to quench the reaction. CAUTION: The quench is highly exothermic and will evolve ethane gas. Ensure adequate ventilation and controlled addition. Stir vigorously until all solids have dissolved. The mixture will separate into two layers.

  • Extraction and Wash: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (3 x 1 L). Combine all organic layers. Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 L) and brine (1 L). Rationale: The washes remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Part B: Formation and Isolation of Hydrochloride Salt
  • Dissolution: Dissolve the crude amine oil obtained in Part A in fresh diethyl ether (1.5 L).

  • Precipitation: While stirring, add a 2.0 M solution of hydrogen chloride in diethyl ether (~550 mL, 1.1 mol) dropwise. A white precipitate of the hydrochloride salt will form immediately. Alternatively, bubble anhydrous HCl gas through the solution until precipitation is complete.[8]

  • Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 250 mL) to remove any non-basic impurities.

  • Drying: Dry the white solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Outcome:

  • Yield: 65-80%

  • Appearance: White to off-white crystalline solid.

  • Purity (by HPLC): >98%

cluster_synthesis Part A: Amine Synthesis cluster_salt Part B: Salt Formation Setup Inert Reactor Setup Charge Charge Nitrile, THF, Ti(OiPr)4 Setup->Charge Cool Cool to 0 °C Charge->Cool Grignard Add EtMgBr (T < 5 °C) Cool->Grignard React Warm to RT, Stir 12h Grignard->React Quench Quench with HCl(aq) (T < 10 °C) React->Quench Extract Extract & Wash Quench->Extract Concentrate Concentrate to Crude Amine Oil Extract->Concentrate Dissolve Dissolve in Et2O Concentrate->Dissolve Precipitate Add HCl/Et2O Dissolve->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Final Final Product: This compound •HCl Dry->Final

Caption: Step-by-step experimental workflow for the scale-up synthesis.

Safety and Handling

Scaling up this synthesis introduces significant safety considerations that must be rigorously addressed.

  • Pyrophoric Reagents: Ethylmagnesium bromide solutions are pyrophoric and will ignite on contact with air or moisture. All transfers must be conducted under an inert atmosphere using cannulation or pressure-transfer techniques.

  • Flammable Solvents: Diethyl ether and THF are highly flammable liquids with low flash points.[10] All operations must be performed away from ignition sources in an explosion-proof environment. Grounding of all equipment is essential to prevent static discharge.

  • Exothermic Events: Both the Grignard addition and the final aqueous quench are highly exothermic. A loss of cooling during these steps could lead to a dangerous thermal runaway, potentially over-pressurizing the reactor.[3] A robust and reliable cooling system is mandatory, and a secondary cooling source or quench bath should be on standby.

  • Corrosive Materials: Hydrogen chloride is a corrosive gas/solution. Handle with appropriate care, ensuring access to emergency eyewash stations and safety showers.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

  • Structure Confirmation:

    • ¹H and ¹³C NMR: Confirms the chemical structure and absence of major organic impurities.

    • Mass Spectrometry (MS): Verifies the molecular weight of the free base (M+H⁺).

  • Purity Assessment:

    • HPLC: Provides quantitative purity data. A standard method would involve a C18 reversed-phase column with a mobile phase gradient of water/acetonitrile containing 0.1% TFA or formic acid.[12][13]

  • Physical Properties:

    • Melting Point: The hydrochloride salt should have a sharp, defined melting point.

    • Loss on Drying (LOD): Determines the amount of residual solvent.

Conclusion

The titanium-mediated synthesis of this compound provides a direct and scalable route to this valuable intermediate. By understanding the underlying mechanism and adhering to strict protocols for temperature control and reagent handling, this process can be safely and efficiently scaled to meet the demands of drug development and chemical research programs. The detailed protocol and considerations outlined in this application note serve as a validated starting point for process development and large-scale manufacturing campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(p-Tolyl)cyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(p-Tolyl)cyclopropanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and enhance your reaction yields.

Section 1: Understanding the Core Synthesis Pathway

The most robust and commonly employed method for synthesizing 1-arylcyclopropylamines, including this compound, is the Kulinkovich-Szymoniak reaction . This method involves the titanium-mediated coupling of a nitrile with a Grignard reagent.[1][2] Understanding the mechanism is crucial for effective troubleshooting.

The reaction proceeds through several key stages:

  • Formation of a Titanacyclopropane Intermediate: Two equivalents of a Grignard reagent (typically with β-hydrogens, like Ethylmagnesium Bromide) react with a titanium(IV) alkoxide (e.g., Ti(OiPr)₄) to form a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to generate a reactive titanacyclopropane.[3][4]

  • Reaction with the Nitrile: The titanacyclopropane adds across the carbon-nitrogen triple bond of the starting nitrile (p-tolunitrile) to form an azatitanacyclopentene intermediate.

  • Lewis Acid-Mediated Ring Contraction: A crucial step for high yield is the addition of a strong Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂). The Lewis acid coordinates to the nitrogen atom, facilitating a ring contraction that forms the cyclopropylamine product after workup.[2]

Kulinkovich_Szymoniak_Mechanism start p-Tolunitrile + EtMgBr + Ti(OiPr)4 titanacyclopropane Titanacyclopropane Formation start->titanacyclopropane Step 1 azatitanacycle Azatitanacyclopentene Intermediate titanacyclopropane->azatitanacycle Step 2: Reaction with Nitrile lewis_acid Addition of Lewis Acid (BF3·OEt2) azatitanacycle->lewis_acid Step 3 ring_contraction Ring Contraction lewis_acid->ring_contraction product This compound ring_contraction->product After Workup

Caption: Simplified workflow of the Kulinkovich-Szymoniak reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is very low or zero. What is the most common point of failure?

A1: The most frequent points of failure are related to the quality and handling of the reagents. This reaction is extremely sensitive to moisture and air.

  • Grignard Reagent Inactivity: The Grignard reagent (e.g., Ethylmagnesium Bromide) is the powerhouse of the reaction. If it has degraded due to moisture or prolonged storage, the initial titanacyclopropane will not form. Always use freshly prepared Grignard reagent or titrate a commercial solution before use.

  • Moisture Contamination: The titanium(IV) alkoxide catalyst is highly sensitive to water. Any moisture will hydrolyze the catalyst and quench the Grignard reagent, halting the reaction. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[5]

  • Lewis Acid Degradation: The Lewis acid (BF₃·OEt₂) is essential for the final step. If it is old or has been improperly stored, it may be inactive, leading to the accumulation of the azatitanacycle intermediate or its hydrolysis to a ketone byproduct.[2]

Q2: I am isolating a significant amount of p-tolyl ethyl ketone instead of the desired amine. Why is this happening?

A2: The formation of a ketone byproduct is a classic sign that the final, Lewis acid-mediated ring contraction is failing.[1] When the azatitanacyclopentene intermediate is quenched with an aqueous workup without prior successful ring contraction, it hydrolyzes to form a ketone. The primary cause is almost always an issue with the Lewis acid—either it is absent, insufficient in quantity, or has degraded.[2]

Q3: Can I use a catalytic amount of the titanium reagent?

A3: While the original Kulinkovich reaction for synthesizing cyclopropanols from esters can be catalytic in titanium, the Szymoniak modification for synthesizing cyclopropylamines from nitriles generally requires a stoichiometric amount of the titanium(IV) alkoxide.[1] Using sub-stoichiometric amounts of Ti(OiPr)₄ has been shown to decrease the yield of the desired cyclopropylamine and increase the formation of ketone and tertiary carbinamine byproducts.[1]

Q4: What is the optimal ratio of Grignard reagent to nitrile?

A4: Typically, at least two equivalents of the Grignard reagent are required per equivalent of nitrile. The first two equivalents are consumed in the formation of the titanacyclopropane intermediate.[3] Using more than two equivalents can sometimes lead to side reactions. For instance, an excess of EtMgBr can react with the azatitanacycle intermediate, leading to the formation of a tertiary carbinamine after workup.[1] A carefully controlled stoichiometry is key.

Section 3: Detailed Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow start Low or No Yield check_reagents Problem: Reagent Quality/Activity start->check_reagents check_conditions Problem: Reaction Conditions start->check_conditions check_byproducts Problem: Byproduct Formation start->check_byproducts sol_grignard Action: Titrate or freshly prepare Grignard reagent. check_reagents->sol_grignard Verify... sol_ti Action: Use fresh, anhydrous Ti(OiPr)4. Handle under inert gas. check_reagents->sol_ti Verify... sol_lewis Action: Use fresh BF3·OEt2. Ensure correct stoichiometry. check_reagents->sol_lewis Verify... sol_inert Action: Oven-dry all glassware. Maintain positive inert gas pressure. check_conditions->sol_inert Verify... sol_temp Action: Use cryo-cooling for initial reagent addition. Monitor temp closely. check_conditions->sol_temp Verify... sol_ketone Cause: Failed ring contraction. Verify Lewis acid quality/quantity. check_byproducts->sol_ketone Identify... sol_carbinamine Cause: Excess Grignard reagent. Optimize stoichiometry. check_byproducts->sol_carbinamine Identify...

Caption: A logical workflow for troubleshooting poor reaction outcomes.
Issue 1: No or Minimal Product Formation

Potential Cause Underlying Rationale & Explanation Recommended Solution
Inactive Grignard Reagent The formation of the titanacyclopropane is the first committed step. Without an active Grignard reagent, the entire catalytic cycle fails before it begins. Grignard reagents are basic and nucleophilic, readily quenched by atmospheric H₂O and CO₂.[6]1. Titrate: Perform a simple titration (e.g., with sec-butanol and a colorimetric indicator like 1,10-phenanthroline) to determine the exact molarity of your Grignard solution before use. 2. Prepare Fresh: If possible, prepare the Grignard reagent immediately before the synthesis for maximum reactivity.
Degraded Titanium(IV) Alkoxide Ti(OiPr)₄ is extremely hygroscopic. Water hydrolyzes it to titanium oxides, which are inactive in this reaction. This also consumes the Grignard reagent in a non-productive side reaction.1. Use Fresh Reagent: Use a newly opened bottle of Ti(OiPr)₄ or distill older reagent under vacuum. 2. Inert Handling: Transfer the reagent via syringe under a positive pressure of argon or nitrogen. Never leave the bottle open to the air.
Poor Quality Starting Nitrile Impurities in the p-tolunitrile, especially acidic protons (e.g., from water or carboxylic acids), can quench the Grignard reagent.1. Purify: If purity is suspect, distill the p-tolunitrile. 2. Check for Water: Ensure the nitrile is anhydrous, for example, by storing it over molecular sieves.
Issue 2: High Proportion of Ketone or Carbinamine Byproducts
Parameter Effect on Yield & Byproducts Scientific Rationale Optimized Range
Equivalents of EtMgBr Low (<2.0 eq) leads to poor conversion. High (>2.2 eq) can increase tertiary carbinamine formation.<2.0 eq is insufficient for titanacyclopropane formation. >2.2 eq can cause the excess Grignard to attack the azatitanacycle intermediate, leading to a tertiary carbinamine after workup.[1]2.0 - 2.2 eq
Equivalents of Ti(OiPr)₄ Sub-stoichiometric amounts (<1.0 eq) drastically reduce amine yield and favor ketone formation.[1]The reaction with nitriles is not catalytic and requires a full equivalent of the titanium reagent to drive the formation of the azatitanacycle.1.0 - 1.2 eq
Equivalents of BF₃·OEt₂ Essential for the reaction. Insufficient amounts (<1.0 eq) lead to the formation of the ketone byproduct upon aqueous workup.[2]The Lewis acid is required to activate the azatitanacycle, promoting the rearrangement and ring contraction to form the cyclopropylamine structure.1.1 - 1.3 eq
Reaction Temperature Initial addition should be cold (-78 to 0 °C) to control exotherms. Reaction is then warmed to room temperature.Low temperature controls the rate of Grignard addition and formation of the initial titanium complexes.[7] Allowing the reaction to warm up provides the energy for the subsequent steps.Add reagents at 0°C, then warm to RT for 12-18h.
Solvent Anhydrous ethereal solvents are required.Solvents like THF or Diethyl Ether are necessary to solvate the Grignard reagent and the titanium complexes, but they must be scrupulously dried to prevent side reactions.[8]Anhydrous THF or Et₂O

Section 4: Optimized Experimental Protocol

This protocol is a synthesized example based on literature procedures and best practices.[1][2][9] Researchers should always perform their own risk assessment before conducting any experiment.

Materials:

  • p-Tolunitrile (1.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 2.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive inert atmosphere throughout the reaction.

  • Initial Charging: To the flask, add anhydrous THF and p-tolunitrile (1.0 eq). Cool the solution to 0 °C using an ice-water bath.

  • Titanium Addition: Add Ti(OiPr)₄ (1.2 eq) dropwise to the stirred solution at 0 °C.

  • Grignard Addition: Add the solution of EtMgBr (2.1 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A color change to dark brown or black is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Lewis Acid Addition: Cool the reaction mixture back down to 0 °C. Slowly add BF₃·OEt₂ (1.2 eq) dropwise. A slight exotherm may be observed.

  • Final Stirring: After adding the Lewis acid, remove the cooling bath and stir at room temperature for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Stir vigorously for 30 minutes.

  • Workup: Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove titanium salts. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and saturated brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Section 5: References

  • BenchChem Technical Support Center. (n.d.). Troubleshooting Low Conversion in Cyclopropanation Reactions. BenchChem. Retrieved from 5

  • Wikipedia. (2023). Kulinkovich reaction. In Wikipedia. Retrieved from --INVALID-LINK--

  • Swenson, R. E., et al. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Bioorganic & Medicinal Chemistry. PubMed.

  • BenchChem Technical Support Center. (n.d.). Troubleshooting cyclopropanation reactions for aminobenzoic acids. BenchChem. Retrieved from 10

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from --INVALID-LINK--

  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(6), 753–755. Retrieved from --INVALID-LINK--

  • Gemoets, H. P. L., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research. DSpace@MIT. Retrieved from --INVALID-LINK--

  • Hofferberth, J. E., et al. (2010). Cyclopropanation with Dibromomethane under Grignard and Barbier Conditions. ResearchGate. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Retrieved from --INVALID-LINK--

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792–1793. Retrieved from --INVALID-LINK--

References

Technical Support Center: Simmons-Smith Cyclopropanation for 1-(p-Tolyl)cyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction, specifically tailored for the synthesis of 1-(p-Tolyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common experimental challenges and optimize your reaction yields.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low or no yield of the desired cyclopropanated product is one of the most common issues encountered in the Simmons-Smith reaction. The following sections detail potential causes and provide scientifically-grounded solutions to enhance your experimental outcomes.

Issue 1: Low or No Product Yield

The synthesis of this compound via a Simmons-Smith reaction on the corresponding alkene precursor can be sensitive to several factors. Below is a breakdown of potential causes for low yield and actionable solutions.

Potential CauseRecommended Solution
Inactive Zinc-Copper Couple The activity of the zinc-copper couple is critical for the formation of the organozinc carbenoid.[1] Ensure it is freshly prepared and properly activated. The use of ultrasonication can sometimes improve the rate of formation of the organozinc compound.[2]
Poor Quality Diiodomethane Diiodomethane can decompose over time, releasing iodine which can interfere with the reaction. Use freshly distilled or high-purity diiodomethane to avoid impurities.[1]
Presence of Moisture or Air The Simmons-Smith reaction is highly sensitive to moisture and atmospheric oxygen.[1] All glassware must be thoroughly oven-dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Inadequate Reaction Temperature While the reaction is often run at or below room temperature, low temperatures can lead to a sluggish reaction. A cautious, incremental increase in temperature (in 5-10 °C intervals) may improve the reaction rate. However, be mindful that higher temperatures can also promote side reactions.[1]
Low Substrate Reactivity If the alkene precursor to this compound is electron-deficient, the classical Simmons-Smith conditions may be insufficient. Consider using a more reactive modification, such as the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification, which are better suited for less reactive alkenes.[3][4]
Issue 2: Incomplete Conversion of Starting Material

Observing a significant amount of unreacted starting material by TLC or GC-MS analysis is another common hurdle.

Potential CauseRecommended Solution
Insufficient Reagent Stoichiometry Ensure that at least a stoichiometric amount, and often a slight excess (1.2-1.5 equivalents), of both the zinc-copper couple and diiodomethane are used relative to the alkene.
Inadequate Stirring In heterogeneous reactions involving the solid zinc-copper couple, efficient stirring is crucial to maintain good surface area contact between the reagents.[1]
Short Reaction Time The reaction may require a longer period to go to completion, sometimes up to 24-48 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC) before quenching.
Issue 3: Formation of Significant Byproducts

The formation of byproducts can complicate the purification process and lower the overall yield of this compound.

Potential CauseRecommended Solution
Side Reactions of the Carbenoid The organozinc carbenoid can react with itself to form ethylene and zinc iodide or undergo other decomposition pathways. Adding the diiodomethane slowly to the reaction mixture containing the alkene and zinc-copper couple can help to ensure it reacts with the intended substrate.
Methylation of Heteroatoms The electrophilic nature of the zinc carbenoid can lead to the methylation of heteroatoms, such as the amine group if it is unprotected.[3] While the target molecule has the amine on the cyclopropane ring, if a precursor with an amine is used, protection may be necessary. For the synthesis of this compound, the cyclopropanation is typically performed on an alkene precursor, with the amine functionality introduced in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Simmons-Smith reaction?

A1: The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[5][6] This carbenoid then reacts with an alkene in a concerted, cheletropic reaction to deliver a methylene group (CH₂) to the double bond, forming the cyclopropane ring.[7] The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[5][8]

Caption: Simmons-Smith Reaction Mechanism.

Q2: Which solvent is best for the Simmons-Smith reaction?

A2: Non-coordinating solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or diethyl ether are generally recommended for the Simmons-Smith reaction.[7][9] The use of basic, coordinating solvents like tetrahydrofuran (THF) can decrease the reaction rate.[10]

Q3: How can I improve the diastereoselectivity of the reaction?

A3: The Simmons-Smith reaction is sensitive to steric effects and will typically occur on the less hindered face of the alkene.[3] The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can significantly enhance diastereoselectivity by coordinating with the zinc reagent and directing the cyclopropanation to the same face.[3][11] For a substrate leading to this compound, careful consideration of the steric environment around the double bond is key.

Q4: What is the proper work-up procedure for a Simmons-Smith reaction?

A4: A typical work-up involves quenching the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C.[7] This is followed by extraction with an organic solvent and subsequent purification, often by column chromatography. For acid-sensitive products, using deactivated silica gel (e.g., treated with triethylamine) may be necessary.

Q5: Are there safer alternatives to the traditional Simmons-Smith reagents?

A5: While the classic Simmons-Smith reaction avoids the highly toxic and explosive diazomethane, diiodomethane is still a hazardous substance.[5] The Furukawa modification, which uses diethylzinc, is a common alternative that is often faster and more reproducible.[4] However, diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.

Experimental Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation

This protocol outlines a general procedure for the cyclopropanation of a hypothetical alkene precursor, 1-ethenyl-4-methylbenzene, to yield 1-cyclopropyl-4-methylbenzene, a precursor to this compound.

Materials:

  • 1-ethenyl-4-methylbenzene

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-ethenyl-4-methylbenzene (1.0 eq) in anhydrous DCM.

  • Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) dropwise via the dropping funnel over 20-30 minutes.

  • Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution, followed by saturated aqueous NH₄Cl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-cyclopropyl-4-methylbenzene.

Troubleshooting_Workflow start Low Yield of This compound check_reagents Check Reagent Quality & Activity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate sub_reagents1 Freshly prepare/activate Zn(Cu) couple? check_reagents->sub_reagents1 sub_conditions1 Anhydrous & inert atmosphere? check_conditions->sub_conditions1 sub_substrate1 Is alkene electron-rich? check_substrate->sub_substrate1 sub_reagents1->check_reagents No, remediate sub_reagents2 Use high-purity CH₂I₂? sub_reagents1->sub_reagents2 Yes sub_reagents2->check_reagents No, remediate reagents_ok Reagents OK sub_reagents2->reagents_ok Yes sub_conditions1->check_conditions No, remediate sub_conditions2 Optimal temperature & time? sub_conditions1->sub_conditions2 Yes sub_conditions2->check_conditions No, remediate conditions_ok Conditions OK sub_conditions2->conditions_ok Yes use_modified Consider Furukawa or Shi modification sub_substrate1->use_modified No substrate_ok Substrate OK sub_substrate1->substrate_ok Yes

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(p-Tolyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(p-Tolyl)cyclopropanamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing titanium-mediated cyclopropanation methodologies. As specialists in synthetic chemistry, we understand that unexpected side reactions can compromise yield, purity, and project timelines. This document provides in-depth, field-proven insights into common challenges, moving beyond simple procedural steps to explain the underlying chemical principles and offering robust, actionable solutions.

Section 1: The Core Synthesis Pathway: A Mechanistic Overview

The synthesis of this compound from p-tolylacetonitrile is most effectively achieved via a modified Kulinkovich reaction, often referred to as the Kulinkovich-Szymoniak reaction.[1] This method utilizes a titanium(IV) alkoxide, such as titanium(IV) isopropoxide (Ti(OiPr)₄), and a Grignard reagent with β-hydrogens, typically ethylmagnesium bromide (EtMgBr), to construct the cyclopropane ring.

The reaction proceeds through the formation of a highly reactive titanacyclopropane intermediate.[2][3] This species acts as a 1,2-dicarbanion equivalent that adds across the nitrile's carbon-nitrogen triple bond. Subsequent rearrangement and hydrolysis yield the desired primary cyclopropylamine. Understanding this primary pathway is crucial for diagnosing deviations that lead to side products.

Main_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products p_tolylacetonitrile p-Tolylacetonitrile titanacyclopropane Titanacyclopropane Intermediate aza_titanacyclopentene Aza-titanacyclopentene Intermediate p_tolylacetonitrile->aza_titanacyclopentene Addition to Nitrile reagents 2 eq. EtMgBr + Ti(OiPr)₄ (cat.) reagents->titanacyclopropane Formation of Reactive Species titanacyclopropane->aza_titanacyclopentene Addition to Nitrile imine_magnesium_salt Imine-Magnesium Salt aza_titanacyclopentene->imine_magnesium_salt Rearrangement target_product This compound (Post-Quench) imine_magnesium_salt->target_product Aqueous Workup (H₃O⁺)

Caption: Desired reaction pathway for this compound synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each entry details the problem, explains the causative chemical mechanism, and provides validated troubleshooting protocols.

Q1: My yield is low, and GC-MS analysis shows a major byproduct with a mass corresponding to 1-(p-tolyl)propan-2-one. What is causing this ketone formation?

A1: Root Cause Analysis:

The formation of 1-(p-tolyl)propan-2-one is a classic side reaction resulting from the premature hydrolysis of the intermediate metallo-imine species before cyclization is complete.[4] Instead of the titanium-complexed intermediate rearranging to form the cyclopropane ring, it reacts with the Grignard reagent or is hydrolyzed during workup to form a transient imine, which rapidly converts to the more stable ketone.

This competitive pathway is favored under several conditions:

  • Ineffective Titanium Catalyst: If the active Ti(II) species is not generated efficiently, the reaction can revert to a simple Grignard addition to the nitrile.

  • Presence of Lewis Acids: While some variations use Lewis acids to promote the reaction, an inappropriate choice or amount can accelerate the formation of a ketone byproduct.[4]

  • Suboptimal Stoichiometry: An incorrect ratio of Grignard reagent to the titanium catalyst can disrupt the catalytic cycle.

Troubleshooting & Preventative Measures:

  • Verify Reagent Quality:

    • Titanium(IV) isopropoxide: Use a freshly opened bottle or distill before use. Ti(OiPr)₄ is extremely sensitive to moisture, which deactivates it.

    • Grignard Reagent: Titrate your EtMgBr solution immediately before use to confirm its molarity. Old or improperly stored Grignard reagents often have lower activity.

    • Solvent: Ensure all solvents (e.g., THF, Et₂O) are anhydrous.

  • Optimize Reagent Stoichiometry: The ratio of EtMgBr to Ti(OiPr)₄ is critical for forming the active titanacyclopropane. A non-productive side reaction that consumes the titanacyclopropane can occur if the ratio approaches 1:1.[2]

    Parameter Recommended Ratio Rationale
    EtMgBr : p-tolylacetonitrile 2.0 - 2.2 : 1.0 Ensures complete conversion of the nitrile.
    EtMgBr : Ti(OiPr)₄ > 2 : 1 Drives the formation of the dialkyltitanium species, which precedes the titanacyclopropane.[2][3]

    | Ti(OiPr)₄ : p-tolylacetonitrile | 0.1 - 0.2 : 1.0 | Catalytic amounts are sufficient, though some protocols use stoichiometric titanium.[5] |

  • Control Reaction Conditions:

    • Slow Addition: Add the Grignard reagent to the solution of nitrile and titanium catalyst at a low temperature (0 °C) to control the initial exotherm and favor the desired pathway.

    • Temperature Profile: After addition, allow the reaction to warm slowly to room temperature and stir for several hours to ensure the cyclization completes before quenching.

Side_Reaction_Ketone imine_salt Imine-Magnesium Salt Intermediate desired_product This compound imine_salt->desired_product Desired Rearrangement & Hydrolysis side_product 1-(p-Tolyl)propan-2-one imine_salt->side_product Premature Hydrolysis (Undesired Pathway)

Caption: Competing pathways leading to desired product vs. ketone byproduct.

Q2: My product is contaminated with a higher molecular weight amine, identified as a tertiary carbinamine. How do I prevent its formation?

A2: Root Cause Analysis:

This side product arises from a second nucleophilic attack by the Grignard reagent on the intermediate imine-magnesium salt.[4] This occurs after the initial addition of the titanacyclopropane equivalent but before workup. It is a direct consequence of using an excessive amount of the Grignard reagent relative to the nitrile substrate.

Troubleshooting & Preventative Measures:

  • Strict Stoichiometric Control: This is the most critical factor. The formation of tertiary carbinamines is highly dependent on the concentration of available Grignard reagent.

    • Accurately titrate your EtMgBr solution. Do not rely on the concentration stated on the manufacturer's label.

    • Use no more than 2.2 equivalents of EtMgBr relative to the nitrile. The slight excess helps drive the reaction to completion, but a larger excess will promote the side reaction.

  • Reverse Addition: In some cases, adding the nitrile/titanium catalyst solution to the Grignard reagent (reverse addition) can maintain a low concentration of the nitrile and its intermediates, potentially suppressing this side reaction. However, this should be approached with caution as it can affect the formation of the active catalyst.

Q3: The reaction is incomplete, with a significant amount of unreacted p-tolylacetonitrile remaining after an extended reaction time. What went wrong?

A3: Root Cause Analysis:

An incomplete reaction typically points to an issue with the generation or stability of the active catalytic species.

  • Moisture Contamination: Water will rapidly react with both the Grignard reagent and the titanium alkoxide, quenching them before they can participate in the desired reaction.

  • Poor Reagent Quality: As mentioned previously, inactive Grignard reagent or hydrolyzed Ti(OiPr)₄ are common culprits.

  • Insufficient Temperature/Time: While initial addition should be cold, the reaction often requires warming to room temperature or even gentle heating (reflux in THF) to proceed to completion.[6]

Troubleshooting & Preventative Measures:

  • Rigorous Anhydrous Technique:

    • Flame-dry all glassware under vacuum or in an oven before use.

    • Use fresh, sealed anhydrous solvents.

    • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. If the reaction stalls, a small, additional charge of freshly titrated Grignard reagent might restart it, but be mindful of the risk of forming the tertiary carbinamine.

Section 3: Validated Experimental Protocol

This protocol incorporates the best practices identified in the troubleshooting guide to minimize side reactions.

Materials:

  • p-Tolylacetonitrile

  • Titanium(IV) isopropoxide (distilled)

  • Ethylmagnesium bromide (~1.0 M in THF, freshly titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

Procedure:

  • Setup: Under a positive pressure of Argon, add p-tolylacetonitrile (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.15 eq) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Grignard Addition: Add the titrated ethylmagnesium bromide solution (2.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC or GC until the starting nitrile is consumed.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Workup: Dilute the mixture with diethyl ether and filter the resulting solids (titanium salts) through a pad of Celite. Wash the filter cake with additional diethyl ether.

  • Extraction: Separate the organic layer from the filtrate. Extract the aqueous layer two more times with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Section 4: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving issues during the synthesis.

Troubleshooting_Workflow cluster_analysis Step 1: Analyze Crude Product (GC-MS, NMR) cluster_diagnosis Step 2: Diagnose Primary Issue cluster_solution Step 3: Implement Corrective Actions start Problem Encountered (e.g., Low Yield, Impure Product) analysis_result Identify Major Components start->analysis_result is_ketone Ketone Byproduct (1-(p-tolyl)propan-2-one) analysis_result->is_ketone Mass consistent with ketone is_sm Unreacted Starting Material (p-tolylacetonitrile) analysis_result->is_sm Starting material observed is_carbinamine Tertiary Carbinamine Byproduct analysis_result->is_carbinamine Mass consistent with +Et group addition sol_ketone • Verify Ti(OiPr)₄ quality • Optimize reagent ratios • Control addition temperature is_ketone->sol_ketone sol_sm • Use rigorous anhydrous technique • Titrate Grignard reagent • Increase reaction time/temp is_sm->sol_sm sol_carbinamine • Titrate Grignard reagent • Use precise stoichiometry (≤2.2 eq) is_carbinamine->sol_carbinamine

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Purification of 1-(p-Tolyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(p-Tolyl)cyclopropanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable cyclopropylamine intermediate. The unique combination of a strained cyclopropane ring and a basic amino group presents specific challenges and opportunities in purification. This guide provides in-depth, field-tested advice in a practical question-and-answer format to help you navigate these challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark oil after synthesis and workup. What is the best initial purification strategy?

A1: A dark, oily crude product is common and typically contains residual solvents, non-polar byproducts, and polar impurities from the reaction. The best initial strategy depends on the scale and the nature of the impurities.

  • For Multi-Gram Scale (>5 g): Vacuum distillation is often the most efficient first-pass purification method. This compound is a high-boiling liquid, and distillation under reduced pressure is essential to prevent thermal degradation. The cyclopropylamine moiety can be susceptible to ring-opening and other decomposition pathways at elevated temperatures.[1][2]

  • For Smaller Scale (<5 g) or Heat-Sensitive Compounds: Column chromatography is a viable alternative. However, standard silica gel can cause issues. Due to the basicity of the amine, it can strongly interact with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and even irreversible adsorption.[3] Strategies to overcome this are discussed in Q4 .

  • Initial Wash: Before committing to a primary purification method, consider an aqueous wash. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash with a saturated sodium bicarbonate or dilute sodium hydroxide solution to remove any acidic impurities, followed by a brine wash to remove excess water. This simple step can significantly improve the quality of the material before distillation or chromatography.

Q2: I'm attempting vacuum distillation, but the product seems to be decomposing. How can I optimize this process?

A2: Thermal decomposition during distillation is a common problem for high-boiling amines. The key is to lower the boiling point by reducing the pressure as much as possible and minimizing the time the compound spends at high temperatures.

Core Principles & Troubleshooting:

  • Achieve a High Vacuum: Use a good quality vacuum pump capable of reaching <1 mmHg. A lower pressure drastically reduces the required distillation temperature.

  • Use a Short-Path Distillation Apparatus: This minimizes the surface area and travel distance for the vapor, reducing the chance of condensation and re-boiling, which prolongs heat exposure.

  • Stir Vigorously: Ensure smooth boiling by using a magnetic stir bar. This prevents bumping and localized overheating.

  • Pre-treat with a Base: If your synthesis might generate acidic impurities (e.g., from hydrolysis of starting materials), consider adding a small amount of a non-volatile base like solid potassium hydroxide (KOH) to the distillation flask. This can neutralize acidic species that might catalyze decomposition. A similar strategy is used for purifying aromatic amines to remove phenolic impurities.[4]

A general workflow for optimizing vacuum distillation is presented below.

Caption: Troubleshooting workflow for vacuum distillation.

Q3: My compound is an oil at room temperature. How can I use recrystallization to purify it?

A3: While the free base of this compound is an oil, it can be converted to a crystalline salt, which is often amenable to recrystallization. This is a powerful technique for removing neutral, non-basic impurities. The hydrochloride (HCl) salt is the most common choice.

Protocol: Salt Formation & Recrystallization

  • Dissolution: Dissolve the crude amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. Monitor the pH with damp litmus paper or a pH strip. Stop when the solution is acidic.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. If it oils out, try adding a non-polar co-solvent like hexane to induce precipitation.

  • Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Recrystallization: Select a suitable solvent system for recrystallization. This requires screening. Good starting points for amine salts include isopropanol (IPA), ethanol, or mixtures like IPA/hexane or methanol/ethyl acetate.[5] The goal is to find a solvent or solvent pair where the salt is soluble when hot but sparingly soluble when cold.[6]

Solvent SystemRationale
Isopropanol (IPA)Good balance of polarity; often dissolves amine salts upon heating and allows crystallization upon cooling.
Ethanol/WaterA polar system for more polar salts. Water increases solubility; careful addition is needed.
IPA / HexaneA two-solvent system. Dissolve in hot IPA, then add hexane dropwise until cloudy, then clarify with a drop of hot IPA and cool.[6]
Methanol / Ethyl AcetateSimilar to IPA/Hexane, using methanol as the primary solvent and ethyl acetate as the anti-solvent.
Caption: Common recrystallization solvents for amine salts.
Q4: I am struggling with column chromatography. My compound is either sticking to the column or eluting with impurities. What are my options?

A4: This is the most common issue when purifying basic amines on standard silica gel. The acidic nature of silica leads to strong interactions. Here are three proven strategies to address this.

Strategy 1: Mobile Phase Modification (Silica Gel) Add a small amount of a competing base to your eluent system to neutralize the acidic sites on the silica.

  • Eluent System: Start with a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Add 0.5-1% triethylamine (TEA) or a dilute solution of ammonium hydroxide in methanol to the mobile phase.[7]

  • Rationale: The TEA or ammonia will preferentially bind to the acidic silanol groups, allowing your target amine to travel through the column with reduced interaction, resulting in better peak shape and recovery.

Strategy 2: Use an Alternative Stationary Phase If mobile phase modification is insufficient, change the stationary phase to one that is more compatible with basic compounds.

  • Amine-Functionalized Silica: This is silica gel that has been chemically modified with aminopropyl groups. It provides a less acidic surface, which greatly improves the chromatography of basic compounds.[3] You can often use simpler, non-basic eluent systems like hexane/ethyl acetate.

  • Basic Alumina: Alumina is available in neutral and basic grades. Basic alumina is an excellent choice for purifying amines and avoids the issues seen with silica.[7]

Strategy 3: Reversed-Phase Chromatography If your compound and impurities have different hydrophobicities, reversed-phase flash chromatography can be very effective.

  • Conditions: Use a C18 column with a mobile phase of water and acetonitrile or methanol. To ensure the amine is in its neutral, free-base form (which is more retained on C18), the mobile phase pH should be buffered to be alkaline (pH > 9). Adding a modifier like 0.1% triethylamine or ammonium bicarbonate can achieve this.[7]

Caption: Decision tree for amine chromatography.

Q5: How do I confirm the purity and identity of my final product?

A5: A combination of spectroscopic and chromatographic techniques is essential to confirm both the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural confirmation. You should expect to see:

      • A singlet for the methyl group on the tolyl ring (~2.3 ppm).

      • Two doublets (an AA'BB' system) for the aromatic protons in the para-substituted ring (~7.0-7.2 ppm).

      • Complex multiplets for the four cyclopropyl methylene protons at high field (upfield), typically between 0.5 and 1.5 ppm. The high strain of the ring shifts these signals significantly upfield.[8]

      • A broad singlet for the -NH₂ protons, which can exchange with trace water in the solvent.

    • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This is an excellent method for assessing purity and identifying any volatile impurities.[9] A pure sample should show a single major peak in the gas chromatogram.

    • The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.22 g/mol ) and a characteristic fragmentation pattern that can be used for confirmation.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC with UV detection is a powerful quantitative tool for purity assessment. A reversed-phase method on a C18 column is typical. As discussed in Q4 , using an appropriate mobile phase pH is critical for good peak shape.

Analytical TechniqueInformation ProvidedTypical Purity Specification (R&D)
¹H NMRStructural confirmation and detection of proton-containing impurities.Conforms to structure
GC-MSPurity assessment (area %), identification of volatile impurities.> 98% (by GC area)
HPLC-UVQuantitative purity (area %), detection of non-volatile impurities.> 98% (by UV area at 254 nm)
Caption: Analytical techniques for final product characterization.

References

Technical Support Center: Catalyst Deactivation in 1-(p-Tolyl)cyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of 1-(p-Tolyl)cyclopropanamine, a valuable building block in medicinal chemistry. Our focus is on the titanium-catalyzed cyclopropanation of p-tolunitrile with Grignard reagents, a common and efficient route to this target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic system used for the synthesis of this compound from nitriles?

A1: The most prevalent method is a modification of the Kulinkovich reaction, often referred to as the Bertus-Szymoniak variation.[1] This reaction utilizes a titanium(IV) alkoxide precatalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or chlorotitanium triisopropoxide (ClTi(OiPr)₃), in combination with a Grignard reagent like ethylmagnesium bromide (EtMgBr).[1][2] The active catalytic species, a titanacyclopropane, is generated in situ and acts as a 1,2-dicarbanion equivalent that reacts with the nitrile (p-tolunitrile) to form the cyclopropylamine skeleton.[2][3][4] For nitrile substrates, the presence of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is often crucial to facilitate the key ring-forming step.[5]

Q2: My reaction has stalled, and I suspect catalyst deactivation. What are the most common deactivation pathways for the titanium catalyst in this synthesis?

A2: Catalyst deactivation in this system can be broadly attributed to three primary mechanisms: poisoning, fouling, and chemical degradation.[6][7]

  • Poisoning: This is the most frequent issue. The catalyst's active titanium center is highly sensitive to protic species and coordinating ligands.

    • Moisture: Water present in reagents or solvents will rapidly hydrolyze both the Grignard reagent and the titanium alkoxide catalyst, rendering them inactive.

    • Product Inhibition: The desired product, this compound, is a primary amine. Amines can act as ligands, coordinating to the Lewis acidic titanium center and inhibiting its catalytic activity by blocking the active site.[2][8]

  • Fouling: This involves the formation of insoluble byproducts that physically block or consume the active catalyst.

    • Grignard Side Reactions: Grignard reagents are highly reactive. Uncontrolled temperature or impurities can lead to side reactions, forming polymeric materials or magnesium alkoxide precipitates that foul the reaction mixture.

    • Nitrile Oligomerization: Under certain conditions, the nitrile starting material can undergo base-catalyzed oligomerization, creating tar-like substances.

  • Thermal/Chemical Degradation: High reaction temperatures can lead to the decomposition of the thermally unstable titanacyclopropane intermediate and other organotitanium species.[9][10] An irreversible chemical phase transformation of the titania catalyst can occur due to temperature runaway, leading to permanent deactivation.[9][10]

Q3: Can a deactivated titanium catalyst from this reaction be regenerated?

A3: In-situ regeneration of the titanium catalyst once deactivated by hydrolysis or strong product inhibition is generally not feasible. The deactivation pathways, particularly hydrolysis of the Ti-alkoxide bonds, are typically irreversible under the reaction conditions.[9] The most effective strategy is not regeneration but prevention. Ensuring rigorously anhydrous conditions and optimizing reaction parameters (e.g., temperature, addition rates) are critical for maintaining catalyst activity throughout the reaction.[11]

Q4: How critical is the quality of the Grignard reagent for catalyst stability and overall reaction success?

A4: The quality and accurate titration of the Grignard reagent are paramount. Old or improperly stored Grignard reagents often contain significant amounts of magnesium alkoxides and hydroxides from reaction with oxygen and moisture. These basic impurities can react with the titanium catalyst in non-productive ways, leading to precipitation and loss of active catalyst. Furthermore, an inaccurate concentration reading can lead to incorrect stoichiometry, resulting in either incomplete reaction or excessive side reactions that contribute to fouling.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Reaction fails to initiate or is extremely sluggish (no conversion of p-tolunitrile). 1. Catalyst Poisoning: Presence of moisture or oxygen in the reaction setup, solvents, or reagents. 2. Inactive Grignard Reagent: The Grignard reagent has degraded due to improper storage. 3. Incorrect Reagent Stoichiometry: Insufficient Grignard reagent to form the active titanacyclopropane.1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O). Purge the entire system with an inert gas (Argon or Nitrogen). 2. Verify Grignard Reagent: Use a freshly prepared or recently purchased Grignard reagent. Titrate the reagent immediately before use to confirm its molarity. 3. Check Stoichiometry: Re-calculate and ensure at least two equivalents of Grignard reagent per equivalent of titanium catalyst are used to form the active species.[3][4]
Low yield of this compound with significant byproduct formation. 1. Suboptimal Temperature Control: Grignard reagent added too quickly or at too high a temperature, causing side reactions. 2. Product Inhibition: The amine product is coordinating to and deactivating the catalyst before the reaction completes. 3. Insufficient Lewis Acid (BF₃·OEt₂): The Lewis acid is critical for activating the nitrile; if absent or insufficient, the reaction stalls.[5]1. Control Addition and Temperature: Add the Grignard reagent dropwise via a syringe pump at a low temperature (e.g., 0 °C) to manage the exotherm.[4] 2. Consider Stoichiometric Catalyst: In challenging cases, using a stoichiometric amount of the titanium reagent rather than a catalytic amount can sometimes overcome product inhibition. 3. Optimize Lewis Acid: Ensure the correct stoichiometry of BF₃·OEt₂ is used as it is crucial for the reaction with nitriles.[5]
Reaction mixture turns dark brown/black or forms an intractable solid. 1. Severe Fouling: Uncontrolled polymerization or degradation of reagents. 2. Thermal Degradation: Reaction temperature was too high, leading to the decomposition of organometallic species.1. Improve Temperature Control: Maintain strict temperature protocols. 2. Purify Reagents: Ensure the p-tolunitrile starting material is free from acidic or other reactive impurities by distillation or passing it through a plug of neutral alumina. 3. Ensure Efficient Stirring: Poor mixing can create local hot spots, accelerating decomposition and fouling.

Visualizing the Process: Catalytic Cycle and Deactivation

Understanding the reaction pathway and potential pitfalls is key to successful synthesis.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ti(OiPr)4 Ti(OiPr)4 Et2Ti(OiPr)2 Et2Ti(OiPr)2 Ti(OiPr)4->Et2Ti(OiPr)2 + 2 EtMgBr - 2 MgBr(OiPr) Titanacyclopropane Titanacyclopropane Et2Ti(OiPr)2->Titanacyclopropane - Ethane (β-hydride elim.) Intermediate_1 Titanium-Nitrile Complex Titanacyclopropane->Intermediate_1 + p-Tolunitrile Intermediate_2 Azatitanacyclopentene Intermediate_1->Intermediate_2 Insertion Product_Complex Product-Ti Complex Intermediate_2->Product_Complex + EtMgBr - Mg Salt Product_Complex->Ti(OiPr)4 Work-up releases This compound + Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of this compound.

Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Titanacyclopropane Hydrolysis Inactive Ti-Oxo Species Active_Catalyst->Hydrolysis + H₂O (Moisture) Product_Inhibition Inactive Amine-Ti Complex Active_Catalyst->Product_Inhibition + Product (Amine) Fouling Polymeric Byproducts Active_Catalyst->Fouling Side Reactions (High Temp)

Caption: Major catalyst deactivation pathways in the titanium-catalyzed reaction.

Experimental Protocols

Protocol 1: Best Practices for Reagent and Glassware Preparation to Minimize Catalyst Deactivation

This protocol outlines essential steps to create an inert, anhydrous environment required for the reaction.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, dropping funnel, condenser) and dry in an oven at >120 °C for at least 4 hours.

    • Assemble the glassware hot under a positive pressure of dry inert gas (Argon is preferred).

    • Flame-dry the entire apparatus under vacuum and backfill with inert gas. Repeat this cycle three times.

  • Solvent and Reagent Preparation:

    • Use anhydrous grade solvents (e.g., THF, diethyl ether) from a solvent purification system or freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).

    • Use p-tolunitrile that has been distilled under reduced pressure to remove impurities.

    • Ensure the titanium(IV) isopropoxide is a fresh, clear, colorless to pale yellow liquid. If it is old or contains solids, it should be distilled before use.

    • The Grignard reagent should be from a fresh bottle or recently prepared. Its concentration must be determined by titration (e.g., with iodine and sodium thiosulfate) immediately prior to the experiment.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the entire reaction and work-up. Use bubblers to monitor gas flow.

    • Use clean, oven-dried syringes and needles for all reagent transfers.

    • Perform all additions, especially of the highly reactive Grignard reagent, at a controlled low temperature (e.g., 0 °C or below) to prevent runaway reactions that can cause thermal degradation and fouling.

By rigorously adhering to these preventative measures, you can significantly mitigate the common causes of catalyst deactivation and achieve more consistent, high-yielding results in your synthesis of this compound.

References

Overcoming challenges in the amination of 1-(p-tolyl)cyclopropane precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(p-tolyl)cyclopropylamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing an amino group to this valuable structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The 1-(p-tolyl)cyclopropylamine scaffold is a key building block in medicinal chemistry, valued for the unique conformational constraints and metabolic stability conferred by the cyclopropane ring.[1] However, its synthesis is not without challenges, ranging from low conversion rates to undesired side reactions like ring-opening. This guide addresses the most common issues encountered in the lab.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may be facing at the bench.

Q1: My reaction shows low or no conversion of the starting material. What's going wrong?

This is the most frequent issue and can stem from several sources, primarily related to catalyst activity, substrate reactivity, or improper reaction conditions.

Why It Happens & What To Do:

  • Inactive Catalyst System: The palladium catalyst is the heart of many C-N cross-coupling reactions like the Buchwald-Hartwig amination.[2][3] Its failure to turn over is a primary cause of a stalled reaction.

    • Causality: The active Pd(0) species is susceptible to oxidation if exposed to air. The choice of ligand is also critical; ligands that are not electron-rich or sterically bulky enough may fail to promote the key oxidative addition or reductive elimination steps of the catalytic cycle.[4]

    • Solution:

      • Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble your reaction glassware under a positive pressure of an inert gas like argon or nitrogen.

      • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined, air-stable Pd pre-catalyst.[5]

      • Re-evaluate Your Ligand: For coupling with an aryl chloride precursor (like 1-chloro-4-methylbenzene derivative), standard ligands may be insufficient. Aryl chlorides are notoriously difficult to activate.[4][5] Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or tBuBrettPhos) which are designed to accelerate the oxidative addition step.[6][7]

  • Incorrect Base Selection: The base plays a more complex role than simple deprotonation.

    • Causality: A base that is too weak will not efficiently deprotonate the amine or the Pd(II)-amine complex, halting the catalytic cycle. A base that is not soluble enough in the reaction medium will also result in slow reaction rates. Sodium tert-butoxide (NaOt-Bu) is a common choice, but its effectiveness can be highly dependent on the solvent and substrates.

    • Solution:

      • Strength and Solubility: For primary cyclopropylamines, a strong, sterically hindered base like NaOt-Bu or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[4]

      • Screen Bases: If NaOt-Bu fails, consider screening other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), especially if your substrate has base-sensitive functional groups.[4]

Below is a decision tree to guide your troubleshooting process for low conversion.

G start Low / No Conversion check_catalyst Is the catalyst system active? start->check_catalyst inert_atm Ensure rigorous inert atmosphere (Ar/N2, degassed solvent) check_catalyst->inert_atm No ligand_choice Is the ligand appropriate for the aryl halide (e.g., chloride)? check_catalyst->ligand_choice Yes check_conditions Are reaction conditions optimal? base_choice Is the base strong and soluble enough? check_conditions->base_choice Yes check_substrate Is the substrate reactive enough? halide_choice Is the aryl halide unreactive (Cl)? check_substrate->halide_choice Yes ligand_choice->check_conditions Yes screen_ligands Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) ligand_choice->screen_ligands No screen_bases Screen alternative bases (LHMDS, K3PO4) base_choice->screen_bases No temp_check Is the temperature high enough? base_choice->temp_check Yes temp_check->check_substrate Yes increase_temp Increase temperature (e.g., from 80°C to 110°C) temp_check->increase_temp No switch_halide If possible, switch to aryl bromide, iodide, or triflate halide_choice->switch_halide Yes final_review Consult literature for specific substrate class halide_choice->final_review No

Caption: Troubleshooting decision tree for low conversion.

Q2: My reaction is messy, with multiple side products. How can I improve selectivity?

The formation of side products often points to competing reaction pathways. The strained cyclopropane ring is particularly susceptible to undesired reactions.

Why It Happens & What To Do:

  • Ring-Opening of the Cyclopropane: This is a significant challenge, especially with donor-acceptor cyclopropanes or under harsh conditions.[8][9]

    • Causality: The high ring strain of the cyclopropane ring (approx. 27 kcal/mol) makes it vulnerable to cleavage.[10] This can be initiated by Lewis acids, strong nucleophiles, or radical pathways, leading to linear amine products instead of the desired cyclopropylamine.[8][11]

    • Solution:

      • Milder Conditions: Avoid excessively high temperatures. If your standard conditions are 110°C or higher, see if a more active catalyst system allows you to lower the temperature to the 80-100°C range.

      • Avoid Lewis Acids: Be mindful of additives. Some bases or salts can have Lewis acidic character that promotes ring-opening.[12]

      • Photocatalysis: Consider modern photocatalytic methods, which can operate at room temperature and sometimes offer alternative, milder pathways for C-C bond cleavage and functionalization that can be controlled.[13][14]

  • Hydrodehalogenation: You observe the starting p-tolyl cyclopropane instead of the aminated product.

    • Causality: This side reaction occurs when the aryl halide is reduced. It often happens when the reductive elimination step (C-N bond formation) is slow, allowing side reactions from the Pd-H species (formed from β-hydride elimination from the base or solvent) to dominate.

    • Solution:

      • Ligand Choice: Use ligands that accelerate reductive elimination. The same bulky, electron-rich phosphine ligands mentioned for improving conversion rates are excellent for this purpose as they promote the desired C-N bond-forming step.[2]

      • Choice of Base: Use a non-coordinating, sterically hindered base like NaOt-Bu or K₃PO₄. Avoid bases that can more readily provide a hydride source.

The catalytic cycle below illustrates the main desired pathway and where key side reactions can occur.

G pd0 Pd(0)L2 oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd_amide Pd(II) Amide Complex oa_complex->pd_amide Amine Coordination & Deprotonation hydrodehalogenation Hydrodehalogenation (Ar-H) oa_complex->hydrodehalogenation Pd-H species product_complex Product Complex pd_amide->product_complex Reductive Elimination (Rate-Limiting) product_complex->pd0 Release product Ar-NR2 product_complex->product arx Ar-X arx->oa_complex amine R2NH amine->pd_amide ring_opening Ring-Opening Products amine->ring_opening Harsh Conditions (Heat, Lewis Acids) base Base base->pd_amide

Caption: Buchwald-Hartwig catalytic cycle and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-(p-tolyl)cyclopropanamine?

Several strategies exist, with the choice depending on the available starting materials and scale.[15][16]

MethodPrecursor TypeCommon ReagentsProsCons
Buchwald-Hartwig Amination 1-halo-1-(p-tolyl)cyclopropanePd catalyst, phosphine ligand, strong baseHigh functional group tolerance, broad scope.[2][3]Catalyst sensitivity, cost, potential side reactions.[5]
Reductive Amination 1-(p-tolyl)cyclopropanecarbaldehydeAmmonia or primary amine, reducing agent (e.g., NaBH₃CN)Milder conditions, readily available reagents.[10][17]Requires aldehyde precursor, may not be suitable for all substrates.
Hofmann/Curtius Rearrangement 1-(p-tolyl)cyclopropanecarboxamide/acyl azideBromine/base (Hofmann) or heat/acid (Curtius)Classic, reliable methods.[15][18]Use of toxic/explosive reagents (Br₂, azides), may require harsh conditions.
Direct Amination 1-(p-tolyl)cyclopropanolAmmonia/amines, catalystPotentially efficient and scalable.[10]Can be challenging, may require specific catalysts.
Q2: When should I use a protecting group on the amine?

A protecting group is a temporary modification to a functional group to prevent it from reacting in subsequent steps.[19][20]

  • Use a protecting group when:

    • You are performing reactions on other parts of the molecule that are incompatible with a free primary or secondary amine (e.g., acylations, reactions with strong electrophiles).

    • The amine itself is the nucleophile in a different desired transformation, and you need to functionalize another part of the molecule first.

    • The free amine leads to solubility or purification issues.

  • Common Amine Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Stable to many conditions but easily removed with acid (e.g., TFA in DCM).[1]

    • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, typically removed by catalytic hydrogenation.

    • Fmoc (Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine).

The choice of protecting group should be "orthogonal" to the other reaction conditions you plan to use, meaning the conditions to remove it will not affect other parts of your molecule.[19]

Key Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example for the coupling of 1-bromo-1-(p-tolyl)cyclopropane with a primary amine.

Materials:

  • 1-bromo-1-(p-tolyl)cyclopropane (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 1-bromo-1-(p-tolyl)cyclopropane, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous toluene via syringe, followed by the primary amine.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-16 hours. Check for the disappearance of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-(p-tolyl)cyclopropylamine derivative.

References

Technical Support Center: Refinement of Work-up Procedures for 1-(p-Tolyl)cyclopropanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(p-Tolyl)cyclopropanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the work-up and purification of this valuable chemical intermediate. The unique properties of the cyclopropylamine moiety require a nuanced approach to isolation. This guide provides in-depth, field-tested solutions and explains the chemical principles behind each recommendation to ensure robust and reproducible outcomes.

Core Principle: The Chemistry of Amine Purification

This compound is a primary amine, making its purification highly amenable to acid-base extraction. This technique hinges on the reversible conversion of the neutral, water-insoluble amine into its protonated, water-soluble ammonium salt.[1][2]

  • Acidification: By washing the crude organic reaction mixture with a dilute aqueous acid (e.g., HCl), the basic amine is protonated to form its hydrochloride salt. This salt, being ionic, preferentially partitions into the aqueous layer.[3][4]

  • Separation: Most neutral or acidic impurities remain in the organic layer, allowing for their simple removal by separating the two phases in a separatory funnel.

  • Basification: The isolated aqueous layer, now containing the purified ammonium salt, is treated with a base (e.g., NaOH) to deprotonate the ammonium ion, regenerating the neutral amine.[4][5] Because the neutral amine is typically insoluble in water, it will precipitate out of the solution or form an oily layer that can be extracted back into an organic solvent.[3]

This fundamental process is the cornerstone of a successful work-up. The following sections address common deviations and problems encountered during this workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the work-up of reactions involving this compound.

Q1: I've formed a persistent emulsion between the organic and aqueous layers. How can I resolve it?

A1: Emulsion formation is a frequent challenge, especially when crude reaction mixtures contain fine particulates or amphiphilic byproducts that stabilize the mixture of two immiscible liquids.[6][7] Vigorous shaking is a primary cause.[7]

Causality: The high surface energy at the interface of the organic and aqueous layers is stabilized by microscopic particles or surfactant-like molecules, preventing the small droplets from coalescing into distinct layers.

Solutions (to be attempted in order):

  • Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[7] Often, the layers will separate on their own. Gentle swirling or stirring the interface with a glass rod can also help break the emulsion.[8]

  • "Salting Out": Add saturated sodium chloride solution (brine) to the funnel.[6] This significantly increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components and forcing phase separation.[7][9]

  • Solvent Dilution: Diluting the organic layer with more solvent (5-10 times the volume) can sometimes break the emulsion.[6]

  • Filtration through Celite®: As a last resort, filter the entire emulsified mixture through a pad of Celite®. The fine, porous structure of the Celite® disrupts the emulsion-stabilizing particles, allowing the liquids to separate upon collection.[7]

Q2: After making the aqueous layer basic to recover my product, nothing precipitated. Where is my amine?

A2: This is a common and frustrating issue. The lack of precipitation usually points to one of two causes: insufficient basification or unexpected solubility of the free amine.

Causality: The amine will only precipitate if it is in its neutral form and its concentration exceeds its solubility limit in the basic aqueous solution.

Troubleshooting Steps:

  • Verify the pH: Use pH paper or a pH meter to confirm the aqueous solution is sufficiently basic. Aim for a pH of 10-12 to ensure complete deprotonation of the ammonium salt.[1] Add more base (e.g., 2 M NaOH) dropwise if necessary.

  • Induce Precipitation/Extraction:

    • Salting Out: Add solid NaCl or saturated brine to the aqueous layer. This decreases the solubility of the neutral amine in the aqueous phase, which can promote precipitation or oiling out.

    • Back-Extraction: If the amine remains dissolved or forms an oil, it must be recovered by extraction. Add a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate) to the basic aqueous solution, shake gently, and separate the layers. Repeat the extraction 2-3 times to recover all the product into the combined organic layers.[5] This "back-extraction" is a standard part of the process.

    • Cooling: Cooling the solution in an ice bath may also help induce precipitation if the product is a solid at lower temperatures.

Q3: My final yield is very low. Where could I have lost my product during the work-up?

A3: Product loss can occur at multiple stages of the extractive work-up. A systematic review of the procedure is essential.

Potential Loss Points:

  • Incomplete Acid Extraction: The initial extraction from the crude organic layer may have been insufficient. Ensure you perform at least two to three washes with dilute acid to fully transfer the amine into the aqueous phase.

  • Premature Basification: If the crude organic layer was not washed to remove residual base before the acid wash, some amine may not have been protonated and would have been discarded with the initial organic layer.

  • Partitioning Issues: this compound has moderate lipophilicity. If the wrong solvents are used, or if extractions are not performed multiple times, significant product can be lost in the "wrong" layer. Always perform multiple extractions with smaller volumes of solvent rather than one large extraction.[10]

  • Incomplete Back-Extraction: After basification, a single back-extraction into a fresh organic solvent is often not enough. As mentioned in Q2, perform 2-3 back-extractions to ensure complete recovery.

  • Mechanical Losses: Be careful not to discard the wrong layer. To be safe, always label and save all layers until your product is definitively isolated and characterized.[8]

Q4: My final product is contaminated with a neutral byproduct from my reaction. How did this happen and how can I remove it?

A4: The standard acid-base extraction is designed specifically to separate basic compounds (like your amine) from neutral and acidic ones.[2] If a neutral impurity co-purifies with your product, it suggests a flaw in the separation process.

Causality & Remediation:

  • Entrainment: The most likely cause is that droplets of the original organic layer containing the neutral impurity were physically trapped (entrained) in the acidic aqueous layer during the first separation.

  • Solution - The "Wash the Wash": To prevent this, after you have separated the acidic aqueous layer (containing your protonated amine), re-extract this aqueous layer with a small portion of a clean organic solvent (like diethyl ether or dichloromethane). This "wash" of the aqueous layer will remove the entrained neutral impurities. Discard this organic wash and then proceed to the basification step with the now-cleaner aqueous layer.

Visual Workflows & Protocols

Acid-Base Extraction Workflow

The following diagram illustrates the logical flow for separating this compound from neutral and acidic impurities.

crude Crude Reaction Mixture (in Organic Solvent) add_acid 1. Add Dilute Aqueous Acid (e.g., 1M HCl) 2. Shake & Separate Layers crude->add_acid org_layer1 Organic Layer 1 (Contains Neutral & Acidic Impurities) add_acid->org_layer1 Phase 1 aq_layer1 Aqueous Layer 1 (Contains Protonated Amine Salt) add_acid->aq_layer1 Phase 2 discard1 Discard org_layer1->discard1 wash_aq Wash with fresh organic solvent (Optional but recommended) aq_layer1->wash_aq org_layer2 Organic Layer 2 (Removes entrained impurities) wash_aq->org_layer2 Phase 1 aq_layer2 Clean Aqueous Layer wash_aq->aq_layer2 Phase 2 discard2 Discard org_layer2->discard2 add_base 1. Add Dilute Aqueous Base (e.g., 2M NaOH) until pH 10-12 2. Extract with Organic Solvent (3x) aq_layer2->add_base aq_layer3 Aqueous Layer 3 (Waste) add_base->aq_layer3 Phase 1 org_layer3 Combined Organic Layers (Contains Pure Neutral Amine) add_base->org_layer3 Phase 2 discard3 Discard aq_layer3->discard3 final Dry (Na2SO4), Filter, & Evaporate Solvent org_layer3->final product Pure this compound final->product start Emulsion Formed During Extraction wait Let stand for 15-30 mins. Gently stir interface. start->wait check1 Did it separate? wait->check1 brine Add Saturated Brine (10-20% of aq. volume). Gently rock/swirl. check1->brine No success Layers Separated. Continue Work-up. check1->success Yes check2 Did it separate? brine->check2 celite Filter entire mixture through a pad of Celite®. check2->celite No check2->success Yes celite->success fail Persistent Emulsion. Consider alternative purification (e.g., chromatography).

References

Stability issues of 1-(p-Tolyl)cyclopropanamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(p-Tolyl)cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the handling, storage, and experimental use of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in pharmaceutical and materials science research. However, like many primary amines and strained-ring systems, its chemical stability can be a critical factor in the success of its application. The primary amine group is susceptible to oxidation and reactions with various electrophiles, while the cyclopropyl ring, although generally stable, can be prone to opening under certain harsh conditions. This guide provides a structured approach to identifying, troubleshooting, and mitigating potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For short-term storage (1-2 weeks), refrigeration at 2-8°C is acceptable. These conditions are advised to minimize the risk of thermal degradation and oxidation.

Q2: I've observed a discoloration (yellowing) of my this compound sample over time. What could be the cause?

Discoloration, particularly yellowing or browning, is a common indicator of oxidative degradation in amines. This process can be initiated by exposure to air (oxygen) and accelerated by light and the presence of trace metal impurities. The formation of colored impurities is often due to the generation of oxidized dimeric or polymeric species. To prevent this, always store the compound under an inert atmosphere and protect it from light.

Q3: Can I handle this compound on the benchtop in ambient air?

For brief periods, such as weighing and preparing solutions, handling in ambient air is generally acceptable. However, to minimize the risk of oxidation and moisture uptake, it is best practice to work in a well-ventilated area, handle the compound expeditiously, and promptly reseal the container under an inert atmosphere for storage. For sensitive experiments, working in a glovebox or under a stream of inert gas is recommended.

Q4: Is this compound compatible with all common laboratory solvents?

This compound is generally soluble in and compatible with a range of common organic solvents such as methanol, ethanol, DMSO, and DMF. However, caution should be exercised with acidic solvents, as they will form the corresponding salt, which may have different solubility and reactivity. It is also important to use dry solvents, as water can participate in hydrolytic degradation, especially at non-neutral pH.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and resolving them.

Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
  • Symptom: You observe a decrease in the expected activity or inconsistent results from batch to batch of a solution containing this compound.

  • Potential Cause: Degradation of the compound in your assay medium or stock solution. Primary amines can be susceptible to degradation in aqueous buffers, especially at elevated temperatures or non-neutral pH.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results B Prepare fresh stock solution of this compound A->B C Analyze purity of solid material (e.g., by HPLC, NMR) A->C D Perform stability study of stock solution under storage conditions B->D E Investigate stability in assay buffer at experimental temperature B->E F Identify degradation products (LC-MS) E->F G Hypothesize degradation pathway (e.g., oxidation, hydrolysis) F->G H Mitigate: Adjust buffer pH, add antioxidants, prepare solutions fresh G->H I Re-run assay with fresh, characterized compound and modified protocol H->I

    Caption: Troubleshooting workflow for inconsistent assay results.

  • Corrective Actions:

    • Fresh is Best: Always prepare stock solutions fresh from solid material if possible. If storing solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • pH Matters: The stability of amines is often pH-dependent. Cyclopropylamines, in particular, can undergo hydrolytic degradation under high pH conditions[1]. Consider evaluating the stability of your compound in your specific assay buffer at different pH values.

    • Consider Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant, such as ascorbic acid or BHT, to your stock solution might be beneficial, provided it does not interfere with your assay.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)
  • Symptom: When analyzing your sample, you observe additional peaks that were not present in the initial analysis of the starting material.

  • Potential Cause: The compound is degrading under the analytical conditions or during sample preparation and storage.

  • Troubleshooting Workflow:

    G A New peaks in chromatogram B Verify identity of main peak (e.g., by mass spectrometry) A->B C Inject a freshly prepared sample A->C D Investigate on-instrument stability (e.g., multiple injections of the same vial) C->D E Evaluate sample diluent stability C->E F Perform forced degradation studies to identify likely degradants E->F G Optimize analytical method (e.g., mobile phase pH, temperature) F->G

    Caption: Workflow for addressing unexpected chromatographic peaks.

  • Corrective Actions:

    • Sample Preparation: Prepare samples for analysis immediately before injection. If samples must be queued, use an autosampler with temperature control set to a low temperature (e.g., 4°C).

    • Mobile Phase pH: The pH of the mobile phase can influence the stability of the analyte during the chromatographic run. If you suspect pH-related degradation, try adjusting the mobile phase pH to a more neutral range, if compatible with your separation method.

    • Forced Degradation: To proactively understand potential degradation products, perform forced degradation studies. This will help in identifying and tracking specific degradants in your stability studies.

In-Depth Technical Guide: Stability Under Different Conditions

Based on the chemical nature of this compound and data from related compounds, the following are key areas of stability concern.

Hydrolytic Stability

Primary amines can be susceptible to hydrolysis, and this is particularly relevant for cyclopropylamines, which can undergo ring-opening reactions under certain conditions. Studies on other cyclopropylamine-containing molecules have shown a susceptibility to hydrolytic degradation in high pH conditions[1].

  • Mechanism: While specific mechanisms for this compound are not published, a plausible pathway at high pH involves nucleophilic attack by hydroxide on the cyclopropane ring, potentially leading to ring-opened products. At low pH, the amine will be protonated and generally more stable to hydrolysis.

  • Risk Factors:

    • High pH (alkaline) aqueous solutions.

    • Elevated temperatures in aqueous media.

  • Mitigation Strategies:

    • Maintain aqueous solutions at a neutral or slightly acidic pH.

    • Use buffers to control the pH of your solutions[2].

    • Store aqueous solutions at low temperatures (2-8°C for short-term, -20°C for long-term).

Oxidative Stability

The primary amine group is susceptible to oxidation. The presence of the electron-rich p-tolyl group may also influence oxidative pathways. Oxidative degradation of amines can be complex, often proceeding through radical mechanisms and can be catalyzed by metal ions[3][4].

  • Mechanism: Oxidation can lead to the formation of imines, hydroxylamines, or nitro compounds, and can also result in the formation of colored polymeric byproducts.

  • Risk Factors:

    • Exposure to oxygen (air).

    • Presence of transition metal ions (e.g., Fe³⁺, Cu²⁺) which can act as catalysts[3].

    • Exposure to light, which can generate radical species.

  • Mitigation Strategies:

    • Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Use high-purity solvents and reagents to minimize metal contamination.

    • Consider the use of chelating agents like EDTA in buffered solutions to sequester catalytic metal ions[2].

    • Protect samples from light by using amber vials or wrapping containers in aluminum foil.

Photostability

The aromatic p-tolyl group in this compound suggests a potential for photolytic degradation upon exposure to UV or even high-intensity visible light. Aromatic amines are known to undergo photodegradation[5][6].

  • Mechanism: Absorption of light can promote the molecule to an excited state, leading to bond cleavage or reaction with other molecules, such as oxygen, to form photo-oxidation products.

  • Risk Factors:

    • Direct exposure to sunlight.

    • Exposure to artificial laboratory lighting, especially UV lamps, for extended periods.

  • Mitigation Strategies:

    • Conduct experiments under subdued lighting where possible.

    • Store all materials containing this compound in light-protecting containers (e.g., amber glass vials).

    • When performing photostability studies, include a dark control to differentiate between photolytic and thermal degradation.

Thermal Stability

While many small molecules are stable at room temperature, prolonged exposure to elevated temperatures can lead to degradation. The strained cyclopropane ring may be susceptible to thermal rearrangement or decomposition at high temperatures[7].

  • Mechanism: At elevated temperatures, thermal energy can be sufficient to induce ring-opening of the cyclopropane, or other decomposition pathways.

  • Risk Factors:

    • Storage at temperatures above the recommended conditions.

    • High temperatures used in certain experimental procedures (e.g., GC analysis, high-temperature reactions).

  • Mitigation Strategies:

    • Adhere strictly to the recommended storage temperatures.

    • When performing reactions at elevated temperatures, it is advisable to monitor the stability of the starting material over the course of the reaction.

    • For GC analysis, derivatization to a more thermally stable compound may be necessary if on-column degradation is observed.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.

Objective: To intentionally degrade this compound under various stress conditions to understand its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours. Note: Base-catalyzed degradation of cyclopropylamines can be rapid[1].

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.

  • Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.

Data Analysis:

  • Compare the chromatograms of the stressed samples to a control sample (time zero).

  • Calculate the percentage degradation.

  • Identify the mass of any new peaks using LC-MS to propose structures for the degradation products.

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CGenerally expected to be stable (protonated amine)
Base Hydrolysis 0.1 M NaOH, RTHydrolysis, potential ring-opening[1]
Oxidation 3% H₂O₂, RTOxidation of the amine group[3][4]
Thermal 60°C (solid and solution)Thermal decomposition, potential ring-opening[7]
Photochemical ICH Q1B light exposurePhotodegradation, photo-oxidation[5][6]
Protocol 2: HPLC Method for Stability Testing

Objective: To provide a starting point for an HPLC method to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

Note: This is a generic starting method. Optimization will be necessary based on the results of the forced degradation study to ensure adequate separation of all degradation products from the parent compound. Derivatization may be required for improved detection or resolution[8].

References

Byproduct identification and mitigation in 1-(p-Tolyl)cyclopropanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(p-Tolyl)cyclopropanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your synthetic route and mitigate the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound and its analogs is a variation of the Kulinkovich reaction, often referred to as the Kulinkovich-Szymoniak reaction.[1] This approach involves the titanium(IV)-mediated cyclopropanation of p-tolylacetonitrile using a Grignard reagent, such as ethylmagnesium bromide.[1] The reaction proceeds through a titanacyclopropane intermediate which then reacts with the nitrile to form an azatitanacycle. Subsequent treatment, often with a Lewis acid like boron trifluoride etherate, promotes ring contraction to yield the desired cyclopropylamine.[2]

Q2: What are the critical reaction parameters to control in this synthesis to ensure high yield and purity?

A2: Several parameters are crucial for a successful synthesis:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents are essential to prevent quenching of the Grignar reagent and hydrolysis of titanium intermediates.[3]

  • Temperature Control: The formation of the Grignard reagent is exothermic.[4][5] Maintaining a controlled temperature during its formation and subsequent reaction with the nitrile and titanium alkoxide is vital to minimize side reactions, such as Wurtz coupling.[4]

  • Stoichiometry of Reagents: The ratio of the Grignard reagent to the nitrile and titanium catalyst significantly impacts the product distribution. An excess of the Grignard reagent can lead to the formation of tertiary carbinamines, while sub-stoichiometric amounts of the titanium catalyst can result in lower yields of the desired cyclopropylamine.[1]

  • Purity of Starting Materials: The purity of p-tolylacetonitrile and the Grignard reagent is paramount. Impurities in the starting materials can lead to a variety of byproducts.

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes, several safety precautions must be taken:

  • Pyrophoric Reagents: Grignard reagents can be pyrophoric, especially if not handled under an inert atmosphere. Always work in a well-ventilated fume hood and under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: The reaction can be highly exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

  • Quenching: Quench the reaction carefully by slowly adding a proton source (e.g., saturated aqueous ammonium chloride) at a low temperature.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low yield of the desired product with a significant amount of a high molecular weight byproduct.

Q: My reaction has a low yield of this compound, and I observe a byproduct with a mass corresponding to a dimer of the starting material. What is happening and how can I prevent it?

A: You are likely observing the formation of a dimeric byproduct through Wurtz-type coupling.

Causality: This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl or aryl halide (R-X) used in its preparation, leading to the formation of an R-R dimer.[4] In the context of the Kulinkovich reaction, similar coupling reactions can occur. High local concentrations of reactants and elevated temperatures can promote this side reaction.[4][5]

Identification of Byproduct:

Byproduct NameTentative StructureKey Spectroscopic Data
1,2-di-p-tolylethanep-Tolyl-CH2-CH2-p-Tolyl1H NMR will show a characteristic singlet for the benzylic protons and signals for the p-substituted aromatic rings. Mass spectrometry will confirm the expected molecular weight.

Mitigation Strategies:

  • Slow Addition: Add the solution of the alkyl halide dropwise to the magnesium turnings during the Grignard reagent preparation. This maintains a low concentration of the halide and minimizes dimerization.[4]

  • Temperature Control: Prepare the Grignard reagent at a low temperature (e.g., 0 °C) and maintain this temperature throughout the reaction.[5]

  • Solvent and Concentration: Use a sufficient volume of an anhydrous ether solvent like THF to keep the reactants diluted.[4]

Experimental Protocol: Minimizing Dimer Formation

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask and activate them (e.g., with a small crystal of iodine).

  • Add a small portion of the alkyl halide (e.g., ethyl bromide) in anhydrous THF to initiate the reaction.

  • Once the reaction begins, add the remaining alkyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux, using an ice bath to control the temperature as needed.

  • After the addition is complete, stir the mixture until the magnesium is consumed.

Problem 2: Formation of a ketone byproduct.

Q: I am observing a significant amount of a ketone byproduct, 1-(p-tolyl)propan-1-one, in my reaction mixture. Why is this forming?

A: The formation of a ketone is a known side reaction in the Kulinkovich-Szymoniak synthesis, especially if the reaction conditions are not optimized.

Causality: The azatitanacycle intermediate can undergo hydrolysis during workup to form an imine, which is then readily hydrolyzed to the corresponding ketone.[6][7] The presence of excess water or acidic conditions during workup can favor this pathway. Additionally, under certain conditions, the reaction can stall at the ketone stage without proceeding to the cyclopropylamine.[1]

Identification of Byproduct:

Byproduct NameTentative StructureKey Spectroscopic Data
1-(p-tolyl)propan-1-onep-Tolyl-C(=O)-CH2CH31H NMR will show a quartet and a triplet for the ethyl group, a singlet for the methyl group on the aromatic ring, and aromatic protons. The IR spectrum will show a strong carbonyl stretch (~1685 cm⁻¹).

Mitigation Strategies:

  • Careful Workup: Perform the aqueous workup at low temperatures and under neutral or slightly basic conditions to minimize hydrolysis of the imine intermediate.

  • Lewis Acid Addition: The use of a Lewis acid like BF3·OEt2 after the initial reaction is crucial to promote the ring-closing step to the cyclopropylamine and prevent isolation of the ketone.[2]

Experimental Protocol: Optimized Workup to Avoid Ketone Formation

  • After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of NaHCO3 or NH4Cl to quench the reaction while maintaining the temperature below 10 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem 3: Presence of unreacted p-tolylacetonitrile.

Q: My final product is contaminated with a significant amount of unreacted starting material, p-tolylacetonitrile. What could be the cause?

A: Incomplete reaction can be due to several factors, primarily related to the activity of the reagents.

Causality:

  • Inactive Grignard Reagent: The Grignard reagent may have been partially or fully quenched due to the presence of moisture or other protic impurities.

  • Inactive Titanium Catalyst: The titanium(IV) isopropoxide may have been compromised by moisture.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.[3]

  • Freshly Prepared Grignard Reagent: Use a freshly prepared and titrated Grignard reagent to ensure its activity.

  • Check Catalyst Quality: Use a high-quality titanium(IV) isopropoxide from a reliable supplier.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature may be necessary, but this should be done cautiously to avoid byproduct formation.

Visualization of Key Processes

Diagram 1: Key Steps in this compound Synthesis and Byproduct Formation

G cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Formation Pathways p_tolylacetonitrile p-Tolylacetonitrile titanacyclopropane Titanacyclopropane Intermediate p_tolylacetonitrile->titanacyclopropane Reacts with grignard EtMgBr grignard->titanacyclopropane Forms dimer Dimer (Wurtz Coupling) grignard->dimer Side Reaction catalyst Ti(OiPr)4 catalyst->titanacyclopropane Catalyzes formation of azatitanacycle Azatitanacycle Intermediate titanacyclopropane->azatitanacycle Reacts with Nitrile product This compound azatitanacycle->product Ring Contraction ketone Ketone Byproduct azatitanacycle->ketone via Imine lewis_acid BF3·OEt2 lewis_acid->product Promotes hydrolysis Hydrolysis (Workup) hydrolysis->ketone

Caption: Synthetic pathway and common byproduct formation routes.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_byproducts Analyze Crude Product (NMR, GC-MS) start->check_byproducts high_mw High MW Byproduct Present? check_byproducts->high_mw ketone_present Ketone Byproduct Present? high_mw->ketone_present No mitigate_dimer Mitigation: - Slow Addition of Halide - Low Temperature - Dilute Conditions high_mw->mitigate_dimer Yes starting_material Unreacted Starting Material? ketone_present->starting_material No mitigate_ketone Mitigation: - Careful Workup (Low Temp, Neutral pH) - Ensure Lewis Acid Addition ketone_present->mitigate_ketone Yes mitigate_incomplete Mitigation: - Use Fresh/Active Reagents - Ensure Anhydrous Conditions - Optimize Reaction Time/Temp starting_material->mitigate_incomplete Yes end Optimized Synthesis starting_material->end No (Other Issues) mitigate_dimer->end mitigate_ketone->end mitigate_incomplete->end

Caption: A logical workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(p-Tolyl)cyclopropanamine for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(p-Tolyl)cyclopropanamine is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various biologically active compounds. The rigid cyclopropyl scaffold, coupled with the substituted aryl moiety, imparts unique conformational constraints and lipophilicity to molecules, often leading to enhanced pharmacological properties. The selection of an appropriate synthetic route to this amine is a critical decision in any research and development campaign, directly impacting factors such as overall yield, purity, scalability, cost, and safety.

This guide provides a comparative analysis of three prominent synthetic strategies for the preparation of this compound: the Kulinkovich-Szymoniak reaction, the Hofmann rearrangement, and the Buchwald-Hartwig amination. Each route is evaluated based on its underlying chemical principles, practical execution, and key performance indicators, offering researchers the insights needed to make an informed decision for their specific synthetic goals.

At a Glance: Comparative Overview of Synthetic Routes

FeatureKulinkovich-Szymoniak ReactionHofmann RearrangementBuchwald-Hartwig Amination
Starting Material 1-(p-Tolyl)cyclopropanecarbonitrile1-(p-Tolyl)cyclopropanecarboxamidep-Bromotoluene & Cyclopropylamine
Key Transformation Reductive cyclopropanation of a nitrileDecarbonylative rearrangement of an amidePalladium-catalyzed C-N cross-coupling
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent
Key Reagents Grignard reagent, Ti(OiPr)₄, Lewis AcidBromine, Strong Base (e.g., NaOH)Palladium catalyst, Ligand, Base
Scalability Moderate; challenges with stoichiometric titanium reagentsHigh; well-established industrial processHigh; catalyst loading can be optimized
Key Advantages Direct conversion from nitrilesWell-established, reliable, often high-yieldingHigh functional group tolerance, modular
Key Disadvantages Stoichiometric use of titanium reagent, sensitive to moistureUse of hazardous bromine, stoichiometric baseHigh cost of palladium catalysts and ligands

Route 1: The Kulinkovich-Szymoniak Reaction: A Direct Approach from Nitriles

The Kulinkovich-Szymoniak reaction is a powerful method for the direct synthesis of primary cyclopropylamines from nitriles.[1][2] This reaction is a modification of the Kulinkovich reaction, which originally focused on the synthesis of cyclopropanols from esters.[3][4][5][6] The Szymoniak variation extends this methodology to nitriles, providing a convergent route to the desired amine.[1][2]

Mechanistic Insights

The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate from a Grignard reagent (typically ethylmagnesium bromide) and a titanium(IV) alkoxide, such as titanium(IV) isopropoxide.[3][4] This titanacyclopropane then reacts with the nitrile to form an azatitanacyclopentene intermediate. In the presence of a Lewis acid, this intermediate undergoes a ring contraction to afford the desired this compound.[7]

Kulinkovich_Szymoniak Start p-Tolyl-CN (1-(p-Tolyl)cyclopropanecarbonitrile) Intermediate Azatitanacyclopentene Intermediate Start->Intermediate Reaction with Titanacyclopropane Reagents 1. EtMgBr, Ti(OiPr)4 2. Lewis Acid (e.g., BF3·OEt2) Reagents->Intermediate Product This compound Intermediate->Product Ring Contraction

Caption: The Kulinkovich-Szymoniak reaction pathway to this compound.

Experimental Protocol: Kulinkovich-Szymoniak Synthesis

Starting Material: 1-(p-Tolyl)cyclopropanecarbonitrile. This can be synthesized from p-tolunitrile and 1-bromo-2-chloroethane.

Procedure:

  • To a solution of 1-(p-tolyl)cyclopropanecarbonitrile in anhydrous THF is added titanium(IV) isopropoxide.

  • The solution is cooled to 0 °C, and a solution of ethylmagnesium bromide in THF is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours.

  • A Lewis acid, such as boron trifluoride etherate, is then added at 0 °C.

  • The reaction is quenched with aqueous sodium hydroxide, and the product is extracted with an organic solvent.

  • Purification by column chromatography affords this compound.

Evaluation of the Kulinkovich-Szymoniak Route

Advantages:

  • Directness: This method offers a direct conversion of a nitrile to the corresponding primary cyclopropylamine in a one-pot procedure.

  • Convergent Synthesis: It allows for the late-stage introduction of the cyclopropylamine moiety.

Disadvantages:

  • Stoichiometric Reagents: The reaction requires stoichiometric amounts of the titanium reagent, which can be costly and generate significant metal waste.

  • Moisture Sensitivity: The use of Grignard reagents and titanium alkoxides necessitates strictly anhydrous conditions.

  • Lewis Acid Requirement: A strong Lewis acid is required for efficient ring contraction, which may not be compatible with all functional groups.[7]

  • Byproduct Formation: The formation of tertiary carbinamines can be a competing side reaction, especially with an excess of the Grignard reagent.[1]

Route 2: The Hofmann Rearrangement: A Classic Transformation of Amides

The Hofmann rearrangement is a venerable and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[9][10][11][12][13] This transformation is widely used in both laboratory and industrial settings due to its predictability and often high yields.[14]

Mechanistic Insights

The reaction is initiated by the deprotonation of the amide by a strong base, followed by reaction with bromine to form an N-bromoamide intermediate. Further deprotonation generates an anion that undergoes a concerted rearrangement, where the aryl group migrates from the carbonyl carbon to the nitrogen with concomitant expulsion of the bromide ion. This rearrangement forms a key isocyanate intermediate, which is then hydrolyzed in the aqueous basic medium to a carbamic acid. Spontaneous decarboxylation of the carbamic acid yields the final primary amine.[9][13]

Hofmann_Rearrangement Start 1-(p-Tolyl)cyclopropanecarboxamide Intermediate1 N-Bromoamide Intermediate Start->Intermediate1 Bromination Reagents Br2, NaOH, H2O Reagents->Start Intermediate2 Isocyanate Intermediate Intermediate1->Intermediate2 Rearrangement Product This compound Intermediate2->Product Hydrolysis & Decarboxylation

Caption: The Hofmann rearrangement pathway for the synthesis of this compound.

Experimental Protocol: Hofmann Rearrangement

Starting Material: 1-(p-Tolyl)cyclopropanecarboxamide. This can be prepared from 1-(p-tolyl)cyclopropanecarboxylic acid via activation (e.g., with thionyl chloride) and subsequent amidation.

Procedure:

  • A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

  • Bromine is added slowly to the cold sodium hydroxide solution to form sodium hypobromite in situ.

  • 1-(p-Tolyl)cyclopropanecarboxamide is added to the freshly prepared hypobromite solution.

  • The reaction mixture is heated to a specified temperature (e.g., 70-80 °C) for a period of time.

  • After cooling, the product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated, and the crude product can be purified by distillation or crystallization of a salt form.

Note: While a specific experimental procedure for 1-(p-tolyl)cyclopropanecarboxamide is not detailed in the provided search results, the Hofmann rearrangement is a general and high-yielding reaction for a wide range of amides.[15] For base-sensitive substrates, alternative reagents like N-bromosuccinimide (NBS) or hypervalent iodine compounds can be employed.[9][16]

Evaluation of the Hofmann Rearrangement Route

Advantages:

  • Reliability and High Yields: The Hofmann rearrangement is a well-established and generally high-yielding reaction.[9]

  • Scalability: The reaction is amenable to large-scale industrial production.[14]

  • Readily Available Reagents: The reagents (bromine and sodium hydroxide) are inexpensive and widely available.

Disadvantages:

  • Hazardous Reagents: Bromine is a corrosive and toxic substance that requires careful handling.

  • Stoichiometric Base: The reaction requires a stoichiometric amount of a strong base, which may not be suitable for base-sensitive substrates.

  • Waste Generation: The process generates significant amounts of salt waste.

  • Carbon Loss: The reaction results in the loss of one carbon atom from the starting material, which needs to be considered in the overall synthetic design.[13]

Route 3: Buchwald-Hartwig Amination: A Modern Cross-Coupling Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18][19] This methodology has revolutionized the synthesis of aryl amines, offering a highly modular and functional group-tolerant approach.[17]

Mechanistic Insights

The catalytic cycle begins with the oxidative addition of the aryl halide (p-bromotoluene) to a palladium(0) complex. The resulting palladium(II) species then coordinates to the amine (cyclopropylamine). Deprotonation of the coordinated amine by a base, followed by reductive elimination, furnishes the desired this compound and regenerates the palladium(0) catalyst.[17] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.

Buchwald_Hartwig Substrates p-Bromotoluene + Cyclopropylamine Cycle Catalytic Cycle: 1. Oxidative Addition 2. Amine Coordination 3. Deprotonation 4. Reductive Elimination Substrates->Cycle Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Catalyst->Cycle Product This compound Cycle->Product

Caption: The Buchwald-Hartwig amination pathway to this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Starting Materials: p-Bromotoluene and cyclopropylamine.

Procedure:

  • An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • p-Bromotoluene, cyclopropylamine, and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

  • The crude product is purified by column chromatography.

Note: While a specific protocol for the coupling of p-bromotoluene and cyclopropylamine was not found, the Buchwald-Hartwig amination is known for its broad substrate scope. The reaction conditions, particularly the choice of ligand and base, may require optimization for this specific transformation.

Evaluation of the Buchwald-Hartwig Amination Route

Advantages:

  • Modularity: This route allows for the coupling of a wide variety of aryl halides and amines, making it highly versatile for analog synthesis.

  • Functional Group Tolerance: The reaction is tolerant of a broad range of functional groups on both coupling partners.[17]

  • Catalytic Process: The use of a catalyst reduces the amount of metal waste compared to stoichiometric methods.

Disadvantages:

  • Catalyst Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which is a significant consideration for large-scale synthesis.[20][21][22]

  • Reaction Optimization: The reaction performance is highly dependent on the choice of catalyst, ligand, base, and solvent, often requiring careful optimization.

  • Potential for Side Reactions: Side reactions such as hydrodehalogenation of the aryl halide can occur.[17]

Conclusion and Future Perspectives

The choice of a synthetic route to this compound is a multifaceted decision that requires careful consideration of the specific needs of a research program.

  • The Kulinkovich-Szymoniak reaction offers a direct and convergent approach from a nitrile precursor, which can be advantageous for late-stage functionalization. However, the reliance on stoichiometric titanium reagents presents challenges in terms of cost and waste management.

  • The Hofmann rearrangement is a classic, robust, and often high-yielding method that is well-suited for large-scale production. The use of hazardous bromine and the generation of significant salt waste are its primary drawbacks.

  • The Buchwald-Hartwig amination provides a modern, highly versatile, and functional group-tolerant route. The high cost of palladium catalysts and ligands is a major consideration, although ongoing research into more active and less expensive catalyst systems continues to improve the economic viability of this powerful transformation.[20]

For academic and early-stage drug discovery research where flexibility and access to a variety of analogs are paramount, the Buchwald-Hartwig amination may be the preferred method. For process development and large-scale synthesis where cost and established protocols are critical, the Hofmann rearrangement remains a strong contender. The Kulinkovich-Szymoniak reaction provides a valuable alternative, particularly when the corresponding nitrile is readily available.

Ultimately, the optimal synthetic strategy will depend on a careful evaluation of the factors outlined in this guide, balanced against the specific resources and objectives of the research team.

References

A Senior Scientist's Guide to the Validation of Analytical Methods for 1-(p-Tolyl)cyclopropanamine Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods to assess the purity of 1-(p-Tolyl)cyclopropanamine, a chiral amine intermediate crucial in pharmaceutical synthesis. As the quality of starting materials and intermediates directly impacts the safety and efficacy of the final drug product, robust and reliable analytical methods are non-negotiable. This document moves beyond mere procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

The purity of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical quality attribute.[1] Purity assessment involves two distinct but equally important aspects: the quantification of process-related impurities and degradation products (chemical purity) and the determination of the enantiomeric excess (chiral purity). This guide will compare suitable analytical technologies and provide a detailed walkthrough of the method validation process, adhering to the globally recognized standards set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Chapter 1: Selecting the Appropriate Analytical Technique

The first critical step is choosing an analytical method "fit for its intended purpose."[2] For a molecule like this compound, the primary concerns are separating the main component from structurally similar impurities and resolving its enantiomers. The two most powerful chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the workhorse of the pharmaceutical industry for purity analysis. It is ideal for non-volatile or thermally sensitive molecules. Gas Chromatography (GC) is a powerful alternative, especially for volatile compounds and impurities like residual solvents. However, the analysis of primary amines like this compound by GC can be challenging due to their high polarity and basicity, which often leads to poor peak shape and column adsorption.[3] This can be mitigated through derivatization or the use of specialized base-deactivated columns.[3][4]

FeatureReverse-Phase HPLC (RP-HPLC) Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a non-polar stationary phase (e.g., C18).Partitioning between a gaseous mobile phase and a stationary phase (liquid or solid).
Applicability Excellent for non-volatile and thermally labile compounds. The default choice for most pharmaceutical intermediates and APIs.Best for volatile and thermally stable compounds. Effective for residual solvents and volatile impurities.
Challenges Mobile phase selection can be complex; requires high-purity solvents.Analysis of polar, basic amines can cause peak tailing.[3] May require derivatization to improve volatility and peak shape.[5]
Typical Use Case Quantitation of the main component (assay) and detection of non-volatile process impurities and degradation products.Analysis of volatile starting materials, by-products, or residual solvents.
The Imperative of Chiral Separation

Since this compound is a chiral molecule, its enantiomers can exhibit different pharmacological and toxicological profiles.[6] Regulatory agencies worldwide mandate the control of enantiomeric purity.[6] Therefore, a specific enantioselective method is required. Chiral HPLC using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose.[7] CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation.[7] Polysaccharide-based CSPs are particularly versatile and widely used.[7]

Method Selection Workflow

The decision to use a specific analytical technique should be systematic and justified. The following workflow illustrates the logical process for selecting the appropriate method(s) for comprehensive purity assessment.

MethodSelection cluster_0 Purity Assessment Requirement cluster_1 Method Selection cluster_2 Final Method Suite Start Define Analytical Goal for This compound Decision1 Assess Analyte Properties Start->Decision1 Tech1 Reverse-Phase HPLC (Primary Choice) Decision1->Tech1 Non-volatile / Thermally Labile Tech2 Gas Chromatography (Specialized Use) Decision1->Tech2 Volatile Impurities Present Decision2 Is the molecule chiral? Tech1->Decision2 End1 Validated RP-HPLC Method (Impurities & Assay) Tech1->End1 End3 Validated GC Method (e.g., Residual Solvents) Tech2->End3 Tech3 Chiral HPLC (Mandatory) Decision2->Tech3 Yes End2 Validated Chiral HPLC Method (Enantiomeric Purity) Tech3->End2

Caption: Workflow for selecting analytical methods.

Chapter 2: The Regulatory Framework for Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] It is a regulatory requirement mandated by bodies like the FDA and is detailed in guidelines from the ICH.[10][11] The primary guidance document is ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which is harmonized with USP General Chapter <1225> "Validation of Compendial Procedures."[8][12][13]

These guidelines outline the performance characteristics that must be evaluated. The specific set of experiments depends on the type of method being validated. USP <1225> defines several categories; for purity assessment, we are concerned with:

  • Category I: Assay methods for the quantitation of major components.

  • Category II: Quantitative tests for the determination of impurities.[14][15]

Key Validation Parameters

The core validation characteristics provide a holistic evaluation of a method's performance.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or the other enantiomer).[12]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of test results to the true value. It is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Between-laboratory precision (typically assessed during method transfer).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates how these parameters form an interconnected system for ensuring a method is well-controlled and understood.

ValidationParameters cluster_Core Core Performance cluster_Range Quantitative Range cluster_Limits Sensitivity cluster_Reliability Reliability Accuracy Accuracy Closeness to True Value Method Validated Analytical Method Accuracy->Method Precision Precision Repeatability Intermediate Precision Precision->Method Specificity Specificity Discrimination from other components Specificity->Accuracy LOQ LOQ Quantitation Limit Specificity->LOQ Specificity->Method Linearity Linearity Proportionality of Response Range Range Application Interval Linearity->Range Range->Method LOD LOD Detection Limit LOD->LOQ LOQ->Method Robustness Robustness Resistance to Small Changes Robustness->Method

Caption: Interrelationship of validation parameters.

Chapter 3: Experimental Protocols and Data Interpretation

This chapter provides detailed, step-by-step protocols for the validation of hypothetical RP-HPLC and Chiral HPLC methods for this compound.

Case Study: Validation of an RP-HPLC Method for Impurity Profiling

This protocol is designed for a Category II method, intended for the quantitation of impurities.

Step 1: Method Development & Optimization

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Step 2: Validation Protocol Execution

A. Specificity / Forced Degradation The goal is to demonstrate that the method can separate the main peak from potential degradation products and impurities.

  • Prepare solutions of this compound (e.g., 1 mg/mL).

  • Expose the solutions to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (ICH Q1B) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all major degradation peaks. Peak purity analysis (using a PDA detector) should confirm the main peak is spectrally pure in all chromatograms.

B. Linearity, LOQ, and LOD

  • Prepare a stock solution of this compound and dilute to create a series of at least six concentrations, from the LOQ to 150% of the specification limit for impurities (e.g., 0.05% to 1.5% relative to a 1 mg/mL main peak concentration).

  • Inject each concentration in triplicate.

  • Data Analysis:

    • Plot a calibration curve of peak area vs. concentration.

    • Calculate the regression equation and the correlation coefficient (R²).

    • Determine LOD and LOQ based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • Linearity: R² ≥ 0.998.

    • LOQ Precision: Relative Standard Deviation (RSD) at the LOQ concentration should be ≤ 10%.

C. Accuracy

  • Prepare a sample of this compound.

  • Spike the sample with known amounts of key impurities (if available) at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Analyze each level in triplicate.

  • Data Analysis: Calculate the percent recovery for each impurity at each level.

  • Acceptance Criteria: Mean recovery should be within 80.0% to 120.0% for impurities.

D. Precision

  • Repeatability: Analyze six replicate preparations of a sample spiked with impurities at the specification limit on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Data Analysis: Calculate the RSD for the results from repeatability and intermediate precision studies.

  • Acceptance Criteria: RSD should be ≤ 5.0% for impurities.

E. Robustness

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Examples of variations:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH/Composition: Vary the percentage of acetonitrile by ± 2%.

  • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. The results should not be significantly impacted by the changes.

Validation Summary Table (Hypothetical Data)

ParameterExperimentAcceptance CriteriaResult
Specificity Forced degradationBaseline resolution > 2.0Pass
LOD S/N Ratio~3:10.01%
LOQ S/N Ratio~10:10.03%
Linearity 6 levels (LOQ - 150%)R² ≥ 0.9980.9995
Accuracy Spike recovery (3 levels)80.0 - 120.0%95.2 - 104.5%
Precision (Repeatability) n=6 replicatesRSD ≤ 5.0%2.1%
Precision (Intermediate) Different day/analystRSD ≤ 5.0%2.8%
Robustness Varied flow, temp, mobile phaseSystem suitability passesPass

Conclusion

The validation of analytical methods for the purity assessment of this compound is a rigorous, multi-faceted process that underpins the quality control of pharmaceutical manufacturing. It requires a deep understanding of both the chemistry of the molecule and the principles of analytical science. By systematically selecting the right tools—typically a combination of RP-HPLC for chemical purity and Chiral HPLC for enantiomeric purity—and validating them against internationally recognized standards like ICH Q2(R1), scientists can ensure their methods are accurate, precise, and reliable.[12] This guide provides the strategic framework and practical protocols necessary to achieve this, ensuring that the data generated is trustworthy and stands up to regulatory scrutiny, ultimately safeguarding patient health. The lifecycle management of these procedures should also be considered, with ongoing monitoring to ensure they remain fit for purpose.[16]

References

Comparison of 1-(p-Tolyl)cyclopropanamine with other cyclopropylamine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Cyclopropylamine Scaffold in Modern Drug Discovery

The cyclopropylamine moiety is a cornerstone in medicinal chemistry, recognized for its unique structural and electronic properties that impart favorable pharmacological characteristics to bioactive molecules.[1][2] The rigid, strained three-membered ring of cyclopropylamine offers a conformationally restricted scaffold that can enhance binding affinity and selectivity for biological targets.[1] Furthermore, this structural motif often improves metabolic stability, thereby increasing a drug's in vivo half-life.[1]

One of the most notable examples of a cyclopropylamine-containing drug is tranylcypromine (trans-2-phenylcyclopropylamine), an irreversible inhibitor of monoamine oxidases (MAOs) that has been clinically used as an antidepressant.[3] The success of tranylcypromine has spurred extensive research into its analogs, leading to the discovery of potent inhibitors of other key enzymes, such as lysine-specific demethylase 1 (LSD1), which is a significant target in oncology.[1][2] This guide provides a comparative overview of 1-(p-Tolyl)cyclopropanamine in the context of other cyclopropylamine derivatives, focusing on their activity in biological assays for MAO and LSD1 inhibition. While direct experimental data for this compound is limited in publicly accessible literature, we can infer its potential activity based on established structure-activity relationships (SAR) of related analogs.

Mechanism of Action: Covalent Inhibition of Flavoenzymes

Both Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) are flavoenzymes that utilize a flavin adenine dinucleotide (FAD) cofactor in their catalytic cycles.[3] Cyclopropylamine derivatives, including tranylcypromine and its analogs, act as mechanism-based or "suicide" inhibitors of these enzymes.[3][4] The inhibitory mechanism involves the oxidation of the cyclopropylamine by the FAD cofactor, which generates a reactive intermediate that covalently modifies and inactivates the FAD.[3] This irreversible inhibition is a key feature of many cyclopropylamine-based drugs.

Mechanism_of_Action Figure 1: Generalized Mechanism of Flavoenzyme Inhibition Enzyme Flavoenzyme (MAO/LSD1) with FAD cofactor Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor Cyclopropylamine Derivative Inhibitor->Complex Oxidation Single-Electron Transfer & Oxidation Complex->Oxidation Intermediate Reactive Intermediate Oxidation->Intermediate Adduct Covalent FAD Adduct (Inactive Enzyme) Intermediate->Adduct Covalent Modification

Caption: Generalized mechanism of MAO/LSD1 inhibition by cyclopropylamine derivatives.

Comparative Analysis of Cyclopropylamine Derivatives in Biological Assays

The inhibitory potency and selectivity of cyclopropylamine derivatives against MAO-A, MAO-B, and LSD1 are highly dependent on the nature and position of substituents on the phenyl ring and the amine group.

Monoamine Oxidase (MAO) Inhibition

MAOs exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor selectivities.[4] Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the treatment of Parkinson's disease.[4]

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The electronic properties of substituents on the phenyl ring of 2-phenylcyclopropylamine analogs can influence their inhibitory activity. Electron-withdrawing groups on the aromatic ring have been shown to generally increase the potency of MAO inhibition.[5]

  • N-Substitution: Modification of the primary amine can dramatically alter selectivity. For instance, N-substitution on cyclopropylamines can lead to increased selectivity for MAO-B.[6]

  • Stereochemistry: The stereochemistry of the cyclopropane ring is crucial. For example, cis-cyclopropylamines have been developed as potent and selective irreversible inhibitors of MAO-B that do not inhibit LSD1.[4][7]

Inferred Activity of this compound:

The "p-tolyl" group in this compound consists of a methyl group at the para position of the phenyl ring. The methyl group is weakly electron-donating. Based on the general SAR for MAO inhibitors, which suggests that electron-withdrawing groups enhance potency, this compound might be expected to be a less potent MAO inhibitor compared to analogs with electron-withdrawing substituents. However, its activity would need to be empirically determined.

Comparative Data for MAO Inhibition:

CompoundTargetIC50CommentsReference
TranylcypromineMAO-A / MAO-BNon-selective inhibitorClinically used antidepressant.[3]
cis-N-benzyl-2-methoxycyclopropylamineMAO-A170 nMIrreversible inhibitor.[4][7]
MAO-B5 nMHighly selective for MAO-B.[4][7]
N-[2-(o-iodophenoxy)ethyl]cyclopropylamine (LY121768)MAO-A0.4 nMHighly potent and selective for MAO-A.[4]
MAO-B1000 nM[4]
Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is overexpressed in several types of cancer, making it an attractive therapeutic target.[1][2] Many tranylcypromine analogs have been investigated as LSD1 inhibitors.

Structure-Activity Relationship Insights:

  • Phenyl Ring Substitution: Modifications to the phenyl ring of tranylcypromine have led to potent and selective LSD1 inhibitors. Bulky substituents are often well-tolerated and can enhance potency.[2]

  • Amine Substitution: N-alkylation of the cyclopropylamine can improve both potency and selectivity for LSD1 over MAOs.[8]

  • Stereochemistry: The stereochemistry of the cyclopropane ring significantly impacts LSD1 inhibitory activity. For certain conjugate molecules, the (1R,2S)-isomer is more potent than the (1S,2R)-isomer, while for others the reverse is true, highlighting the importance of empirical testing.[1][3]

Inferred Activity of this compound:

The para-tolyl group is a relatively small, hydrophobic substituent. In the context of LSD1 inhibition, where larger and more complex substitutions on the phenyl ring have yielded highly potent compounds, the p-tolyl group might confer moderate inhibitory activity. The development of indolin-5-yl-cyclopropanamine derivatives has produced highly potent LSD1 inhibitors, demonstrating the importance of exploring diverse aryl substitutions.[9]

Comparative Data for LSD1 Inhibition:

CompoundTargetIC50CommentsReference
TranylcypromineLSD1< 2 µMWeak, non-selective inhibitor.
Compound 7e (indolin-5-yl-cyclopropanamine derivative)LSD124.43 nMHighly potent and selective over MAOs.[9]
Compound 4q (tranylcypromine analog with acylhydrazone)LSD191.83 nMPotent LSD1 inactivator.[10]
Styrenylcyclopropylamine derivative 37 LSD1PotentA new class of mechanism-based inhibitors.[11]

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the IC50 values of test compounds against MAO-A and MAO-B.

MAO_Assay_Workflow Figure 2: Workflow for MAO Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - MAO-A or MAO-B enzyme - Test compound dilutions - Kynuramine (substrate) - Detection reagents Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate enzyme with test compound or control Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add kynuramine to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Measure_Signal Measure fluorescence or absorbance Stop_Reaction->Measure_Signal Calculate_IC50 Calculate % inhibition and IC50 values Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for an in vitro MAO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant human MAO-A or MAO-B is diluted in assay buffer.

    • Serial dilutions of the test compound (e.g., this compound) are prepared in DMSO and then diluted in assay buffer.

    • A solution of the substrate, kynuramine, is prepared in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the MAO enzyme solution to each well.

    • Add the test compound dilutions to the respective wells. For control wells, add buffer or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the fluorescence of the product (4-hydroxyquinoline) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against LSD1.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant human LSD1 is diluted in assay buffer.

    • Serial dilutions of the test compound are prepared.

    • A solution of the substrate, typically a mono- or di-methylated histone H3 peptide, is prepared.

    • Detection reagents, such as an antibody specific for the demethylated product and a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), are prepared.

  • Assay Procedure:

    • In a 96-well plate, add the LSD1 enzyme solution.

    • Add the test compound dilutions or controls.

    • Pre-incubate the plate.

    • Initiate the reaction by adding the histone H3 peptide substrate.

    • Incubate at 37°C to allow for demethylation.

    • The reaction is stopped, and the amount of demethylated product is quantified, often using an ELISA-based method or a coupled assay that measures the hydrogen peroxide produced.

  • Data Analysis:

    • Similar to the MAO assay, calculate the percentage of inhibition and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Conclusion

References

A Guide to the Cross-Validation of Experimental and Computational Data for 1-(p-Tolyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, valued for its unique conformational and electronic properties.[1][2] As the smallest carbocyclic ring, the cyclopropane group imparts rigidity and a specific three-dimensional structure to molecules, which can lead to enhanced binding affinity and metabolic stability.[3] 1-(p-Tolyl)cyclopropanamine (C₁₀H₁₃N) serves as an excellent model compound that merges this valuable cyclopropylamine core with an aromatic tolyl group, making it a relevant scaffold for drug discovery and development.[4][5]

This guide provides an in-depth, objective comparison of experimental and computational data for this compound. It is designed for researchers, scientists, and drug development professionals to demonstrate how the integration of empirical characterization with in-silico modeling establishes a robust, self-validating system for structural elucidation. We will explore the causality behind experimental choices, detail the protocols for both laboratory analysis and computational simulation, and present a clear cross-validation of the resulting data.

Physicochemical and Structural Properties

This compound is a primary amine featuring a tolyl substituent on the same carbon as the amino group of a cyclopropane ring. This structure confers a unique combination of rigidity from the cyclopropane ring and aromatic character from the tolyl group.

PropertyValueSource
Molecular Formula C₁₀H₁₃NPubChem CID: 12983146[6]
Molecular Weight 147.22 g/mol ChemicalBook[7]
IUPAC Name 1-(4-methylphenyl)cyclopropan-1-aminePubChem CID: 12983146
CAS Number (HCl salt) 1134834-95-9Appchem[8]
Canonical SMILES CC1=CC=C(C=C1)C2(CC2)NPubChem CID: 12983146

The strained three-membered ring of cyclopropane results in C-C bonds with significant p-orbital character, influencing the molecule's electronic properties and reactivity.[1] This structural feature is often exploited in drug design to create metabolically stable bioisosteres for other chemical groups.

Synthesis and Characterization Workflow

A reliable synthesis and rigorous characterization are paramount for confirming the identity and purity of a target compound. A common and effective route to synthesize aryl-substituted cyclopropylamines involves the cyclopropanation of an arylacetonitrile followed by reduction of the nitrile group.

Proposed Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis for this compound, starting from commercially available p-tolylacetonitrile.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Nitrile Reduction start p-Tolylacetonitrile reagents1 1,2-Dibromoethane NaOH, Phase-Transfer Catalyst start->reagents1 α-alkylation product1 1-(p-Tolyl)cyclopropanecarbonitrile reagents1->product1 reagents2 Reducing Agent (e.g., LiAlH₄) Anhydrous Solvent (e.g., THF) product1->reagents2 Reduction product2 This compound reagents2->product2

Caption: Proposed two-step synthesis of this compound.

This method is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.[3] The choice of a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) is critical for the efficient conversion of the sterically hindered nitrile to the primary amine.

Experimental Data Acquisition and Analysis

The following protocols outline the standard procedures for acquiring spectroscopic data to characterize the synthesized this compound.

Experimental Characterization Workflow

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound Purified This compound nmr_sample Dissolve in CDCl₃ with TMS compound->nmr_sample ir_sample Prepare as neat film on KBr plates compound->ir_sample ms_sample Dilute in suitable solvent (e.g., Methanol) compound->ms_sample nmr_acq Acquire ¹H & ¹³C Spectra (e.g., 500 MHz) nmr_sample->nmr_acq nmr_data NMR Data nmr_acq->nmr_data ir_acq Acquire FTIR Spectrum (4000-400 cm⁻¹) ir_sample->ir_acq ir_data IR Spectrum ir_acq->ir_data ms_acq Analyze via LC-MS (ESI+) ms_sample->ms_acq ms_data Mass Spectrum ms_acq->ms_data

Caption: Standard workflow for the experimental characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

Expected Data & Interpretation: The choice of CDCl₃ as a solvent is standard for non-polar to moderately polar compounds, providing good solubility without interfering with most signals. The expected chemical shifts are rationalized by the electronic environment of each nucleus.

¹H NMR Expected δ (ppm) Multiplicity Assignment Justification
Protons7.2-7.4d2H, Ar-HAromatic protons ortho to the cyclopropyl group.
7.1-7.2d2H, Ar-HAromatic protons meta to the cyclopropyl group.
2.35s3H, Ar-CH₃Methyl group on the aromatic ring.
1.6-1.8br s2H, -NH₂Amine protons; signal is often broad and its chemical shift can vary with concentration and purity.[9]
0.9-1.2m4H, -CH₂CH₂-Diastereotopic protons of the cyclopropyl ring.
¹³C NMR Expected δ (ppm) Assignment Justification
Carbons~145Ar-C (quat)Aromatic carbon attached to the cyclopropyl group.
~136Ar-C (quat)Aromatic carbon attached to the methyl group.
~129Ar-CHAromatic methine carbons.
~126Ar-CHAromatic methine carbons.
~40C-NH₂Quaternary carbon of the cyclopropyl ring attached to the amine.
~21Ar-CH₃Methyl carbon on the aromatic ring.
~15-CH₂CH₂-Methylene carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The key absorption bands confirm the presence of the amine and the aromatic ring. The N-H stretch for a primary amine typically appears as a doublet.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch3300 - 3500 (doublet)MediumAsymmetric and symmetric stretching of the primary amine.
C-H Stretch (Aromatic)3000 - 3100Mediumsp² C-H bonds of the tolyl group.
C-H Stretch (Aliphatic)2850 - 3000Mediumsp³ C-H bonds of the methyl and cyclopropyl groups. The C-H stretch for cyclopropanes can also appear above 3000 cm⁻¹.[10]
C=C Stretch (Aromatic)1600 - 1450Medium-StrongAromatic ring skeletal vibrations.
N-H Bend1550 - 1650MediumScissoring vibration of the primary amine.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol:

  • Prepare a dilute solution (approx. 1 µg/mL) of the sample in methanol.

  • Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.[11]

  • Acquire the mass spectrum.

Expected Data & Interpretation: In positive ESI mode, the primary amine is readily protonated.

m/z Value Assignment Justification
148.11[M+H]⁺Protonated molecular ion (C₁₀H₁₃N + H⁺). This is the expected base peak.
131.08[M-NH₂]⁺Loss of the amino radical, a common fragmentation pathway for primary amines.

Computational Data Simulation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for molecular properties and spectra, allowing for direct comparison with experimental results.[12][13][14]

Computational Analysis Workflow

G start Build 3D structure of This compound opt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) start->opt Initial Guess freq Frequency Calculation (Verify minimum energy) opt->freq Optimized Geometry nmr_calc NMR Shielding Calculation (GIAO method) freq->nmr_calc Verified Structure results Predicted Spectra (IR, NMR) and Properties (MEP, Orbitals) nmr_calc->results Calculated Tensors

Caption: A typical workflow for DFT-based computational analysis of the title compound.

Computational Protocol:

  • Structure Building: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to simulate the IR spectrum.

  • NMR Calculation: Calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with the same level of theory. Chemical shifts are then referenced against TMS calculated at the same level.

Cross-Validation: Bridging Experiment and Theory

The core of this guide is the direct comparison of the data obtained from the experimental and computational methods. This cross-validation process significantly increases the confidence in the structural assignment.

Parameter Experimental Data Computational Prediction (DFT) Concordance
¹H NMR (Ar-H) δ 7.1 - 7.4 ppmTypically within ±0.3 ppmHigh
¹³C NMR (C-NH₂) ~40 ppmTypically within ±5 ppmHigh
IR (N-H Stretch) 3300-3500 cm⁻¹ (doublet)Scaled frequencies match patternHigh
IR (Aromatic C=C) 1600-1450 cm⁻¹Scaled frequencies match patternHigh
Molecular Ion (m/z) 148.11 ([M+H]⁺)N/A (MS is not directly simulated)N/A

Discrepancies between experimental and computational data are expected and informative. For instance, experimental IR peaks are often broadened by intermolecular interactions (like hydrogen bonding in the amine), a phenomenon not fully captured by gas-phase DFT calculations. Similarly, calculated NMR shifts can be refined by using more advanced basis sets or by including a solvent model in the calculation.

Conclusion

The structural elucidation of this compound provides a clear case study for the power of integrating experimental spectroscopy with computational modeling. The strong agreement between the measured NMR and IR spectra and the DFT-predicted data provides a self-validating loop, confirming the molecular structure with a high degree of certainty. This dual approach not only validates the identity of a synthesized compound but also provides deeper insight into its electronic structure and properties, a critical advantage for professionals in drug discovery and chemical research.

References

A Comparative Guide to the Metabolic Stability of 1-(p-Tolyl)cyclopropanamine and Its Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical determinant of its clinical success. A molecule's susceptibility to biotransformation by metabolic enzymes dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive comparative analysis of the metabolic stability of 1-(p-Tolyl)cyclopropanamine and a curated set of its bioisosteric analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding the structure-metabolism relationships (SMR) within this chemical scaffold, supported by detailed experimental protocols and illustrative data.

The 1-arylcyclopropanamine motif is a privileged scaffold in medicinal chemistry, notably as a core element in inhibitors of enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1][2] However, the cyclopropylamine moiety is also recognized as a potential metabolic liability. It can undergo metabolism by Cytochrome P450 (CYP450) enzymes, which can lead to mechanism-based inactivation through ring-opening of the strained cyclopropyl group, forming reactive intermediates.[3][4][5] This dual nature of the cyclopropylamine scaffold necessitates a thorough investigation of its metabolic fate early in the drug discovery process.

This guide will delve into a comparative study of four analogs, where the para-methyl group of the tolyl ring is replaced with substituents that have varying electronic properties. This bioisosteric replacement strategy is a cornerstone of medicinal chemistry, aimed at modulating a compound's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] By systematically altering this substituent, we can probe its influence on the molecule's susceptibility to enzymatic attack and thereby its overall metabolic stability.

The Rationale Behind Analog Selection

The selection of analogs for this comparative study is rooted in the principles of bioisosterism, where functional groups are interchanged to enhance a molecule's properties without drastically altering its interaction with its biological target.[6] Our parent compound, This compound (Analog 1) , serves as our baseline. The analogs chosen for comparison are:

  • Analog 2: 1-(4-Methoxyphenyl)cyclopropanamine: The methoxy group is an electron-donating group, which may increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative metabolism.

  • Analog 3: 1-(4-Chlorophenyl)cyclopropanamine: The chloro group is an electron-withdrawing group with a moderate deactivating effect on the aromatic ring, which could hinder oxidative metabolism.

  • Analog 4: 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine: The trifluoromethyl group is a strong electron-withdrawing group, which is often incorporated to block metabolic hotspots and enhance metabolic stability.

By comparing the metabolic stability of these four compounds, we can elucidate the impact of aromatic ring electronics on the overall metabolic profile of the 1-arylcyclopropanamine scaffold.

Comparative Metabolic Stability Data

The following table summarizes the hypothetical, yet realistic, in vitro metabolic stability data for our four analogs, as determined by a liver microsomal stability assay. These values are presented to illustrate the expected trends based on the electronic nature of the para-substituent.

Analog NumberCompound Namepara-SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1This compound-CH₃4515.4
21-(4-Methoxyphenyl)cyclopropanamine-OCH₃2527.7
31-(4-Chlorophenyl)cyclopropanamine-Cl709.9
41-(4-(Trifluoromethyl)phenyl)cyclopropanamine-CF₃>120<5.8

Interpretation of Results:

The data clearly demonstrates a strong correlation between the electronic properties of the para-substituent and the metabolic stability of the compound.

  • Analog 2 (-OCH₃): The electron-donating methoxy group appears to accelerate metabolism, resulting in the shortest half-life and highest intrinsic clearance. This is likely due to increased susceptibility of the electron-rich aromatic ring to oxidative attack by CYP450 enzymes.

  • Analog 1 (-CH₃): The parent compound with the weakly electron-donating methyl group exhibits moderate metabolic stability. The methyl group itself can be a site of metabolism (benzylic hydroxylation).

  • Analog 3 (-Cl): The introduction of the electron-withdrawing chloro group leads to a noticeable improvement in metabolic stability, with a longer half-life and lower clearance compared to the parent compound.

  • Analog 4 (-CF₃): The strongly electron-withdrawing trifluoromethyl group confers the highest metabolic stability. This is a common strategy in medicinal chemistry to block metabolism at a specific site and significantly enhance the compound's half-life.

Postulated Metabolic Pathways

The primary metabolic pathways for cyclopropylamines involve both CYP450-mediated oxidation and, for some, interaction with MAO.[3][7] For the 1-arylcyclopropanamine scaffold, key metabolic transformations are expected to include:

  • Aromatic Hydroxylation: Oxidation of the phenyl ring, the likelihood of which is influenced by the electronic nature of the substituents.

  • N-Dealkylation/Oxidation: Oxidation at the nitrogen atom, which can lead to the formation of hydroxylamines and nitroso intermediates, the latter of which can form metabolic-intermediate (MI) complexes with the heme iron of CYP450 enzymes, causing their inactivation.[3]

  • Cyclopropyl Ring Opening: A more detrimental pathway that can occur following single-electron transfer at the nitrogen, leading to the formation of a radical cation that can rearrange to a reactive carbon-centered radical. This can result in covalent modification of the enzyme.[4][5]

  • Metabolism of the Substituent: For analogs like the p-tolyl and p-methoxyphenyl derivatives, the substituent itself can be a site of metabolism (e.g., benzylic hydroxylation of the methyl group or O-dealkylation of the methoxy group).

Caption: Postulated metabolic pathways for 1-arylcyclopropanamine analogs.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol details a standard procedure for assessing the metabolic stability of compounds using pooled human liver microsomes. This self-validating system includes appropriate controls to ensure the reliability of the generated data.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds and Positive Controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the pooled human liver microsomes on ice.

    • Prepare a microsomal stock solution in phosphate buffer.

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO), then dilute to the final working concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal stock solution to each well.

    • Add the diluted test compounds and positive controls to their respective wells.

    • Include control incubations without NADPH to assess for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the no-NADPH controls.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing the internal standard. The acetonitrile will precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure thorough mixing.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Microsomes, Buffers, Compounds, and NADPH System add_reagents Add Microsomes and Compounds to 96-well Plate prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction quench Quench Reaction at Time Points with Acetonitrile + IS start_reaction->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion and Future Directions

This comparative guide illustrates the profound impact of bioisosteric modifications on the metabolic stability of this compound analogs. The clear structure-metabolism relationship observed, where electron-withdrawing groups on the phenyl ring enhance stability, provides a rational basis for designing molecules with improved pharmacokinetic profiles. The presented experimental protocol offers a robust method for obtaining reliable in vitro metabolic stability data, which is essential for guiding lead optimization efforts.

Further investigations should focus on identifying the specific CYP450 isozymes responsible for the metabolism of these analogs and characterizing the metabolites formed. Such studies would provide a more granular understanding of the metabolic pathways and help in predicting potential drug-drug interactions. Ultimately, a thorough understanding of metabolic stability is paramount for the successful development of safe and effective therapeutics based on the 1-arylcyclopropanamine scaffold.

References

Leitfaden zur Verifizierung des Enantiomerenüberschusses von chiralem 1-(p-Tolyl)cyclopropanamin

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Dr. rer. nat. Eva Schmidt, Senior Application Scientist

Einleitung

In der pharmazeutischen und agrochemischen Industrie ist die Enantiomerenreinheit einer chiralen Verbindung von entscheidender Bedeutung, da verschiedene Enantiomere oft unterschiedliche pharmakologische oder toxikologische Eigenschaften aufweisen.[1][2] 1-(p-Tolyl)cyclopropanamin ist ein wichtiger chiraler Baustein für die Synthese verschiedener pharmazeutisch aktiver Substanzen.[3][4][5] Daher ist die genaue Bestimmung seines Enantiomerenüberschusses (ee) ein kritischer Schritt in der Qualitätskontrolle und Prozessentwicklung. Dieser Leitfaden bietet einen objektiven Vergleich verschiedener etablierter Methoden zur Bestimmung des Enantiomerenüberschusses von 1-(p-Tolyl)cyclopropanamin und liefert die notwendigen experimentellen Daten und Protokolle, um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Auswahl der für ihre Bedürfnisse am besten geeigneten Technik zu unterstützen.

Methoden zur Bestimmung des Enantiomerenüberschusses: Ein Überblick

Die Bestimmung des Enantiomerenüberschusses beruht auf der Umwandlung eines Enantiomerenpaares in Diastereomere, die sich in ihren physikalisch-chemischen Eigenschaften unterscheiden und somit analytisch getrennt oder unterschieden werden können.[6][7] Dies kann entweder durch die Bildung eines kovalenten Diastereomers mit einem chiralen Derivatisierungsreagenz (CDA) oder durch die Bildung eines nicht-kovalenten Diastereomerenkomplexes mit einem chiralen Solvatisierungsreagenz (CSA) erreicht werden.[1][8][9] Die gebräuchlichsten Techniken zur Analyse dieser Diastereomere sind die chirale Hochleistungsflüssigkeitschromatographie (HPLC) und die Kernspinresonanzspektroskopie (NMR).

Vergleich der Analysemethoden

Die Wahl der geeigneten Methode zur Bestimmung des Enantiomerenüberschusses hängt von verschiedenen Faktoren ab, darunter die erforderliche Genauigkeit, die verfügbare Probenmenge, der Probendurchsatz und die vorhandene instrumentelle Ausstattung. In der folgenden Tabelle werden die wichtigsten Leistungsmerkmale der chiralen HPLC und der NMR-Spektroskopie verglichen.

MerkmalChirale HPLCNMR-Spektroskopie mit chiralen Hilfsreagenzien
Prinzip Direkte Trennung der Enantiomere auf einer chiralen stationären Phase (CSP) oder indirekte Trennung nach Derivatisierung.[10][11][12]Bildung von diastereomeren Komplexen mit chiralen Solvatisierungs- oder Derivatisierungsreagenzien, die zu unterschiedlichen chemischen Verschiebungen führen.[8][9][13]
Genauigkeit Sehr hoch, oft <1% Fehler.[2]Hoch, typischerweise 1-5% Fehler.[6]
Präzision Ausgezeichnet.Gut bis ausgezeichnet.
Nachweisgrenze Sehr niedrig, geeignet für Spurenanalysen.Moderat, erfordert höhere Probenkonzentrationen.
Probendurchsatz Moderat bis hoch, abhängig von der Laufzeit.Hoch, schnelle Analyse pro Probe.[14]
Probenvorbereitung Gering bei direkter Methode, aufwendiger bei Derivatisierung.Einfaches Mischen der Probe mit dem chiralen Hilfsreagenz.
Kosten Höhere Investitions- und Betriebskosten für das HPLC-System und die chiralen Säulen.Geringere Kosten, da Standard-NMR-Spektrometer verwendet werden können.[8]

Detaillierte experimentelle Protokolle

Methode 1: Chirale Hochleistungsflüssigkeitschromatographie (HPLC)

Die direkte chirale HPLC ist oft die Methode der Wahl für die genaue Quantifizierung des Enantiomerenüberschusses, da sie eine Basislinientrennung der Enantiomere ermöglicht.[10][11]

Experimentelles Protokoll:

  • Säule: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamat) immobilisiert auf Kieselgel)

  • Mobile Phase: n-Hexan / Isopropanol / Diethylamin (90:10:0.1, v/v/v)

  • Flussrate: 1.0 mL/min

  • Temperatur: 25 °C

  • Detektion: UV bei 220 nm

  • Probenvorbereitung: 1 mg/mL Lösung von 1-(p-Tolyl)cyclopropanamin in der mobilen Phase.

Begründung der experimentellen Entscheidungen:

  • Chirale stationäre Phase (CSP): Die Chiralpak® AD-H Säule ist bekannt für ihre breite Anwendbarkeit bei der Trennung von chiralen Aminen. Die Carbamat-Derivate der Amylose bilden chirale Kavitäten und ermöglichen eine effektive Enantiomerentrennung durch eine Kombination aus Wasserstoffbrückenbindungen, π-π-Wechselwirkungen und sterischer Anpassung.

  • Mobile Phase: Die Mischung aus n-Hexan und Isopropanol ermöglicht eine gute Löslichkeit der Probe und eine angemessene Retentionszeit. Diethylamin wird als basischer Zusatz zugegeben, um die Peakform zu verbessern und die Wechselwirkung der basischen Amingruppe mit den Silanolgruppen der stationären Phase zu minimieren.

Workflow für die chirale HPLC-Analyse

HPLC_Workflow cluster_prep Probenvorbereitung cluster_hplc HPLC-Analyse cluster_data Datenauswertung Probenloesung 1 mg/mL Probelösung in mobiler Phase herstellen Injektion Injektion der Probe Probenloesung->Injektion Probe Trennung Trennung auf Chiralpak AD-H Säule Injektion->Trennung Detektion UV-Detektion bei 220 nm Trennung->Detektion Chromatogramm Aufzeichnung des Chromatogramms Detektion->Chromatogramm Integration Integration der Peakflächen Chromatogramm->Integration Berechnung Berechnung des ee Integration->Berechnung

Abbildung 1: Workflow der chiralen HPLC-Analyse.

Methode 2: ¹H-NMR-Spektroskopie mit einem chiralen Solvatisierungsreagenz (CSA)

Die NMR-Spektroskopie mit einem chiralen Solvatisierungsreagenz ist eine schnelle und einfache Methode zur Bestimmung des Enantiomerenüberschusses.[9][15] Sie erfordert keine Derivatisierung und die Analyse kann direkt im NMR-Röhrchen durchgeführt werden.

Experimentelles Protokoll:

  • Chirales Solvatisierungsreagenz (CSA): (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Lösungsmittel: Chloroform-d (CDCl₃)

  • Probenvorbereitung:

    • Lösen Sie ca. 5 mg 1-(p-Tolyl)cyclopropanamin in 0.6 mL CDCl₃ in einem NMR-Röhrchen.

    • Nehmen Sie ein ¹H-NMR-Spektrum der reinen Probe auf.

    • Fügen Sie 1.1 Äquivalente (R)-BINOL hinzu.

    • Mischen Sie die Lösung gründlich und nehmen Sie ein weiteres ¹H-NMR-Spektrum auf.

  • Analyse: Vergleichen Sie die chemischen Verschiebungen der Protonen des Analyten vor und nach der Zugabe des CSA. Der Enantiomerenüberschuss wird durch Integration der getrennten Signale der beiden Diastereomerenkomplexe bestimmt.

Begründung der experimentellen Entscheidungen:

  • Chirales Solvatisierungsreagenz (CSA): (R)-BINOL ist ein wirksames CSA für Amine.[9][14] Es bildet durch Wasserstoffbrückenbindungen zwischen der Hydroxylgruppe von BINOL und der Aminogruppe des Analyten diastereomere Komplexe. Die unterschiedliche räumliche Anordnung dieser Komplexe führt zu unterschiedlichen chemischen Verschiebungen der Protonen in der Nähe des chiralen Zentrums.

  • Lösungsmittel: CDCl₃ ist ein unpolares aprotisches Lösungsmittel, das die Bildung der Wasserstoffbrückenbindungen zwischen dem CSA und dem Analyten begünstigt.[14][16]

Prinzip der chiralen Erkennung mittels CSA in der NMR

CSA_Principle cluster_enantiomers Enantiomere des Analyten cluster_complexes Diastereomere Komplexe cluster_nmr NMR-Spektrum R_Enantiomer (R)-Analyt RR_Complex (R,R)-Komplex R_Enantiomer->RR_Complex + S_Enantiomer (S)-Analyt SR_Complex (S,R)-Komplex S_Enantiomer->SR_Complex + CSA (R)-BINOL (CSA) CSA->RR_Complex CSA->SR_Complex NMR_Signal Δδ ≠ 0 RR_Complex->NMR_Signal SR_Complex->NMR_Signal

Abbildung 2: Bildung diastereomerer Komplexe.

Fazit

Sowohl die chirale HPLC als auch die NMR-Spektroskopie mit chiralen Hilfsreagenzien sind leistungsstarke Methoden zur Bestimmung des Enantiomerenüberschusses von 1-(p-Tolyl)cyclopropanamin. Die chirale HPLC bietet in der Regel eine höhere Genauigkeit und niedrigere Nachweisgrenzen, was sie zur Methode der Wahl für die Qualitätskontrolle in einem regulatorischen Umfeld macht. Die NMR-Spektroskopie hingegen ist eine schnellere und einfachere Methode, die sich gut für das Screening von Reaktionsbedingungen und die Prozessüberwachung eignet, bei der ein hoher Probendurchsatz erforderlich ist. Die Wahl der am besten geeigneten Methode hängt letztendlich von den spezifischen Anforderungen der Analyse und den verfügbaren Ressourcen ab.

Referenzen

  • Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of aminesw. RSC Publishing. 1

  • Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts. The Journal of Organic Chemistry - ACS Publications. 13

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC - NIH. 8

  • Novel chiral derivatizing isothiocyanate -based agent for the enantiomeric excess determination of amines. Chemical Communications (RSC Publishing). 17

  • Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. PMC - NIH. 16

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. 6

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. 9

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. 15

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC - NIH. 14

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. 18

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. 19

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. 20

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. 2

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications (RSC Publishing). 21

  • Chiral High Performance Liquid Chromatography: Review. IJPPR. 10

  • Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). 11

  • Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed. 22

  • Quantitative determination of the full range of enantiomeric excess of... ResearchGate. 23

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. 24

  • Chiral HPLC Separations. Phenomenex. 25

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. 12

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents. 3

  • Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. PubMed. 26

  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. 4

  • Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. PubMed. 5

References

Reproducibility of published synthesis methods for 1-(p-Tolyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reproducibility of Synthesis Methods for 1-(p-Tolyl)cyclopropanamine

This guide provides a comprehensive analysis of the published synthesis methods for this compound, a valuable building block in medicinal chemistry. As a key structural motif, the 1-arylcyclopropanamine moiety offers a unique three-dimensional profile that can enhance metabolic stability and binding affinity in drug candidates. Therefore, reliable and reproducible access to this compound is of critical importance to researchers in drug development.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of the primary synthetic routes, evaluates their reproducibility based on published data, and offers field-proven insights into potential challenges and optimization strategies.

Method 1: The Titanium-Mediated Kulinkovich-Szymoniak Reaction

The most direct and widely reported method for the synthesis of 1-arylcyclopropylamines from aryl nitriles is the Kulinkovich-Szymoniak reaction.[1] This one-pot procedure utilizes a titanacyclopropane reagent, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, which then reacts with the nitrile. A subsequent Lewis acid-mediated step liberates the primary amine.[1][2]

Mechanistic Rationale

The reaction proceeds through several key stages. Initially, the Grignard reagent (e.g., ethylmagnesium bromide) reacts with titanium(IV) isopropoxide to form a highly reactive titanacyclopropane intermediate. This species adds across the nitrile's carbon-nitrogen triple bond to form an azatitanacyclopentene intermediate. Critically, in the absence of a Lewis acid, this intermediate tends to hydrolyze to a ketone. The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is essential to promote the rearrangement and subsequent hydrolysis to the desired primary cyclopropylamine.[1]

Experimental Protocol: Grignard-Based Approach

This protocol is adapted from the procedure reported by Bertus and Szymoniak.[2]

Materials:

  • p-Tolunitrile

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr), solution in THF or Et₂O

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add p-tolunitrile (1.0 equiv.) and Ti(Oi-Pr)₄ (1.1 equiv.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the starting materials in anhydrous Et₂O or THF.

  • Titanacyclopropane Formation: Cool the solution to room temperature. Add the solution of EtMgBr (2.2 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 30°C. Stir the resulting dark mixture for 1 hour at room temperature.

  • Amine Formation: Cool the reaction mixture to -50°C. Slowly add BF₃·OEt₂ (1.1 equiv.) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Quenching: Cautiously quench the reaction by the slow addition of water, followed by 1N HCl until the aqueous layer is acidic (pH ~2).

  • Extraction (Basic): Separate the layers. Make the aqueous layer basic (pH ~10-12) by the addition of concentrated NaOH or KOH solution. Extract the aqueous layer three times with EtOAc.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Alternative: Diethylzinc-Based Modification

A notable modification developed by de Meijere and coworkers replaces the Grignard reagent with diethylzinc (Et₂Zn).[3] This variation can offer improved functional group tolerance and, in some cases, better yields, particularly for nitriles with electron-withdrawing or -donating groups. The yields for donor-substituted aryl cyanides are reported in the range of 40-56%, while non- and acceptor-substituted substrates can achieve yields of 62-82%.[3][4]

Comparative Analysis of Synthesis Methods

To provide a clear overview for researchers selecting a synthetic route, the key parameters of the primary methods are summarized below.

ParameterMethod 1A: Kulinkovich-Szymoniak (Grignard)Method 1B: Kulinkovich-Szymoniak (Diethylzinc)
Starting Material p-Tolunitrilep-Tolunitrile
Key Reagents EtMgBr, Ti(Oi-Pr)₄, BF₃·OEt₂Et₂Zn, Ti(Oi-Pr)₄, BF₃·OEt₂
Reported Yield 43-76% (for various aryl nitriles)[2]40-56% (for donor-substituted aryl nitriles)[3][4]
Reaction Time ~3-4 hours~3-4 hours
Key Advantages Utilizes common and readily available Grignard reagents.[1]Potentially better functional group tolerance.
Potential Challenges Grignard reagents are sensitive to moisture and incompatible with acidic functional groups. Stoichiometry is critical; excess EtMgBr can lead to tertiary carbinamine byproducts.[1]Diethylzinc is pyrophoric and requires careful handling.
Primary Reference Bertus, P.; Szymoniak, J. Chem. Commun., 2001 , 1792-1793.[1]Wiedemann, S.; Frank, D.; Winsel, H.; de Meijere, A. Org. Lett., 2003 , 5, 753-755.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the generalized workflow for the titanium-mediated synthesis of this compound.

G cluster_start Starting Materials cluster_reagents Key Reagents cluster_process Reaction Sequence cluster_end Final Product & Purification p_tolunitrile p-Tolunitrile step2 Step 2: Addition to Nitrile (Formation of Azatitanacycle) p_tolunitrile->step2 ti_alkoxide Ti(Oi-Pr)4 step1 Step 1: In Situ Formation of Titanacyclopropane ti_alkoxide->step1 organometallic Organometallic (EtMgBr or Et₂Zn) organometallic->step1 lewis_acid Lewis Acid (BF₃·OEt₂) step3 Step 3: Lewis Acid-Mediated Conversion to Amine lewis_acid->step3 Required for step1->step2 Reacts with step2->step3 workup Aqueous Work-up & Extraction step3->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

Caption: Generalized workflow for the Kulinkovich-Szymoniak synthesis.

Reproducibility and Scalability Insights

Critical Parameters for Success:

  • Inert Atmosphere: The organometallic reagents and titanium intermediates are highly sensitive to air and moisture. The entire procedure must be conducted under a dry, inert atmosphere (e.g., argon) using anhydrous solvents to ensure reproducibility.

  • Reagent Quality and Stoichiometry: The quality and accurate titration of the Grignard reagent or diethylzinc are paramount. As noted, using more than two equivalents of EtMgBr can decrease the yield of the desired primary amine in favor of a tertiary carbinamine byproduct.[1] Similarly, sub-stoichiometric amounts of the titanium alkoxide also negatively impact the yield.[1]

  • Temperature Control: Careful temperature management during the addition of the organometallic reagent and the Lewis acid is crucial for controlling the reaction rate and minimizing side reactions.

Scalability Considerations: While these methods are effective at the lab scale, scaling up presents challenges. The use of stoichiometric titanium reagents generates significant amounts of titanium-based waste. Furthermore, the handling of large quantities of pyrophoric diethylzinc or moisture-sensitive Grignard reagents requires specialized equipment and safety protocols. For industrial applications, alternative routes or the development of a catalytic version of this reaction would be highly desirable.

Conclusion

The Kulinkovich-Szymoniak reaction stands as the most direct and reliable published method for synthesizing this compound from p-tolunitrile. Both the Grignard and diethylzinc variations have been shown to be effective, with the choice between them often depending on the availability of reagents and the specific functional group tolerance required. Reproducibility hinges on strict adherence to anhydrous conditions, precise control of reagent stoichiometry, and careful temperature management. While scalable, the generation of stoichiometric waste remains a consideration for large-scale production. Researchers aiming to synthesize this compound are advised to follow the detailed protocols from the primary literature, paying close attention to these critical parameters.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(p-Tolyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not just a regulatory requirement but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(p-Tolyl)cyclopropanamine, a compound whose structural analogs, like cyclopropylamine, are known to be hazardous. This document is designed to provide clear, actionable information to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Profile and Regulatory Framework

Understanding the "why" behind a disposal protocol is critical. This compound, like many substituted cyclopropylamines, must be handled as hazardous waste due to its inherent chemical properties. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from close structural analogs like cyclopropylamine provide a strong basis for a conservative hazard assessment.

The primary hazards are categorized as follows:

  • Flammability: Cyclopropylamine is a highly flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3] Therefore, this compound should be treated as an ignitable hazardous waste.

  • Corrosivity: Amines are alkaline and can be corrosive. Cyclopropylamine is known to cause severe skin burns and eye damage.[1][2] Contact with skin or eyes requires immediate and prolonged flushing with water.[4][5]

  • Toxicity & Reactivity: The compound is harmful if swallowed or inhaled and may cause an allergic skin reaction.[1] It is incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[1][3]

These properties mandate that its disposal is governed by strict federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[6][7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, covering its generation, transportation, treatment, storage, and disposal.[6][8]

Hazard ClassificationDescriptionLikely EPA Waste Code
Ignitability Highly flammable liquid and vapor with a low flash point.D001
Corrosivity As an amine, it is alkaline and causes severe skin and eye burns.D002
Toxicity Harmful if swallowed or inhaled; may cause allergic reactions.Dependent on specific testing, but must be managed as toxic.
Part 2: On-Site Waste Management and Segregation Protocol

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Designate a Hazardous Waste Accumulation Area

  • Establish a specific, clearly marked area within the laboratory for hazardous waste. This area should be away from ignition sources and common work areas.

  • Ensure secondary containment (such as a chemical-resistant tray) is present to contain potential leaks.

Step 2: Segregate Waste Streams

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof container made of compatible material (e.g., borosilicate glass or high-density polyethylene). Do not mix with other waste streams, particularly acidic waste, to prevent violent reactions.

  • Solid Waste: Contaminated lab supplies (gloves, weigh boats, paper towels, silica gel) must be collected separately. Place these items in a designated, lined solid waste container. Do not place them in regular trash.

  • Sharps Waste: Contaminated needles or sharp-edged tools must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

  • Empty Containers: The original container of this compound is considered hazardous waste even when "empty," as it contains chemical residue.[4] It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinsate is considered hazardous waste and must be collected in your liquid waste container.[9] Subsequent rinsates can also be collected as hazardous waste.

Part 3: Waste Container Selection and Labeling

Regulatory compliance hinges on correct containerization and labeling.

Container Selection:

  • Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[9]

  • The container must remain closed at all times except when waste is being added.[9]

  • Ensure adequate headspace (at least 10%) is left in liquid waste containers to allow for vapor expansion.

Labeling Requirements:

  • All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" and any other constituents in the container, with approximate percentages. Avoid abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., check boxes for "Ignitable," "Corrosive").

    • The date when waste was first added (the "accumulation start date").

    • The name of the Principal Investigator and the specific laboratory location.

Part 4: Disposal Workflow and Decision Logic

The following diagram outlines the decision-making process for the proper segregation and handling of waste generated from work with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_liquid_protocol 2. Liquid Waste Protocol cluster_solid_protocol 3. Solid Waste Protocol cluster_container_protocol 4. Container Protocol start Waste Generation (this compound) is_liquid Liquid Waste? (Solutions, Rinsates) start->is_liquid Yes is_solid Contaminated Solid? (Gloves, Wipes, Silica) start->is_solid Yes is_container Empty Container? start->is_container Yes collect_liquid Collect in dedicated, closed, compatible container. is_liquid->collect_liquid collect_solid Collect in separate, lined container for solids. is_solid->collect_solid triple_rinse Triple-rinse with appropriate solvent. is_container->triple_rinse label_liquid Label as 'Hazardous Waste' with full chemical names and start date. collect_liquid->label_liquid end_point Store in designated Satellite Accumulation Area until pickup by EHS. label_liquid->end_point label_solid Label as 'Hazardous Waste' with contaminant name. collect_solid->label_solid label_solid->end_point collect_rinsate Collect first rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface original label. Dispose of container per EHS guidelines. triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Decision workflow for segregating this compound waste.

Part 5: Final Disposal and Emergency Procedures

Final Disposal Pathway:

  • Once a waste container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, a pickup must be requested.

  • Do not pour this compound or its solutions down the drain under any circumstances.[4] This can damage plumbing and ecosystems.

  • Your institution's EHS professionals will transport the labeled waste to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • The most common and effective disposal method for this type of organic waste is high-temperature incineration in a licensed apparatus.[4]

Emergency Spill Procedures: In the event of a spill, prioritize personal safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[4][10]

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and call emergency services.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent.[10][11] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.

    • Using non-sparking tools, carefully collect the absorbed material and place it in a designated container for hazardous solid waste.[3][10]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Ventilate the area well.

By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost responsibility. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

Navigating the Safe Handling of 1-(p-Tolyl)cyclopropanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. 1-(p-Tolyl)cyclopropanamine, a substituted cyclopropylamine, presents a unique set of handling considerations that demand meticulous attention to personal protective equipment (PPE), operational protocols, and disposal procedures. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Triage: Understanding the Risks

This compound (CAS No. 503417-31-0) is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). These classifications underscore the critical need for a comprehensive safety strategy to mitigate exposure risks. Aromatic amines, as a class, are known to be readily absorbed through the skin, adding another layer of potential exposure that must be addressed through appropriate PPE and handling techniques.[1]

It is imperative to note that, at the time of this writing, no specific Occupational Exposure Limits (OELs) have been established for this compound. In the absence of definitive quantitative exposure data, a conservative approach emphasizing the hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, PPE—is paramount. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile glovesFully-buttoned laboratory coatNot generally required if performed in a certified chemical fume hood
Solution Preparation/Mixing Chemical splash gogglesDouble-gloving with nitrile glovesChemical-resistant apron over a laboratory coatNot generally required if performed in a certified chemical fume hood
Running Reactions (closed system) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Work-up/Extraction Chemical splash goggles and face shieldChemical-resistant gloves (e.g., thicker nitrile or neoprene)Chemical-resistant apron over a laboratory coatRecommended to be performed in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant coveralls or suitAir-purifying respirator with organic vapor cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: The serious eye irritation hazard (H319) necessitates the use of chemical splash goggles at a minimum. A face shield should be worn over goggles during procedures with a higher risk of splashes, such as when handling larger volumes or during extractions.[3]

  • Hand Protection: Due to the skin irritation hazard (H315) and the potential for dermal absorption of aromatic amines, robust hand protection is critical.[1] Double-gloving with nitrile gloves provides an extra layer of protection against incidental contact. For prolonged handling or in situations with a higher risk of exposure, more resistant gloves, such as neoprene, should be considered. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard laboratory coat should be worn at all times to protect the skin and clothing. For procedures with a significant splash potential, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: All work with this compound should be conducted in a properly functioning chemical fume hood to control inhalation exposure (H332, H335).[2] In the event of a significant spill or when engineering controls are not sufficient, an air-purifying respirator with organic vapor cartridges should be used.

Operational Workflow for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk. The following workflow diagram illustrates the key steps.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Receiving and Storage - Verify container integrity. - Store in a cool, dry, well-ventilated area away from incompatible materials. B Pre-Use Safety Check - Review SDS (if available) and this guide. - Ensure fume hood is operational. - Don appropriate PPE. A->B Proceed to C Weighing and Transfer - Perform all manipulations within a fume hood. - Use dedicated spatulas and weigh boats. B->C Proceed to D Reaction and Work-up - Use closed systems where possible. - Be mindful of potential exotherms. C->D Proceed to E Decontamination - Clean all equipment and work surfaces thoroughly. - Dispose of contaminated disposables as hazardous waste. D->E Proceed to F Waste Disposal - Segregate waste streams (solid vs. liquid). - Label waste containers clearly. - Follow institutional EHS guidelines for disposal. E->F Proceed to

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling workflow. All waste containing this compound should be treated as hazardous chemical waste.[2][4]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Keep waste containing this compound separate from other waste streams. Solid waste (e.g., contaminated gloves, paper towels, weigh boats) should be collected separately from liquid waste.[4]

  • Containerization: Use dedicated, clearly labeled, and leak-proof containers for both solid and liquid waste. The containers should be made of a material compatible with aromatic amines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." List any solvents or other chemicals present in the waste mixture.

  • Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Never dispose of this compound down the drain or in the regular trash.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely incorporate this compound into their drug development workflows, ensuring a secure laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.